2-Chloro-5-trifluoromethyl-benzamidine
Description
BenchChem offers high-quality 2-Chloro-5-trifluoromethyl-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-trifluoromethyl-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNUHHVQGLRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401715 | |
| Record name | 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885963-61-1 | |
| Record name | 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-5-trifluoromethyl-benzamidine molecular weight
An In-Depth Technical Guide to 2-Chloro-5-trifluoromethyl-benzamidine for Advanced Research Applications
Executive Summary
2-Chloro-5-trifluoromethyl-benzamidine is a highly functionalized aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its molecular structure, featuring a chloro substituent, a trifluoromethyl group, and a reactive benzamidine moiety, makes it a versatile synthetic intermediate. The trifluoromethyl group, in particular, is a well-established bioisostere for enhancing metabolic stability and lipophilicity in drug candidates, making this compound an attractive building block in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, key applications in drug discovery, and essential safety protocols for its handling. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this valuable compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its effective application in research and development. This section details the key identifiers and physicochemical data for 2-Chloro-5-trifluoromethyl-benzamidine, primarily focusing on the free base and noting properties of its common hydrochloride salt form.
Nomenclature and Identifiers
The following table summarizes the key identification parameters for 2-Chloro-5-trifluoromethyl-benzamidine and its hydrochloride salt.
| Identifier | 2-Chloro-5-trifluoromethyl-benzamidine (Free Base) | 2-Chloro-5-trifluoromethyl-benzamidine HCl (Salt) |
| IUPAC Name | 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide | 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride |
| CAS Number | 885963-61-1[3][4] | 1171628-53-7[1] |
| Molecular Formula | C₈H₆ClF₃N₂ | C₈H₆ClF₃N₂·HCl[1] |
| Molecular Weight | 222.60 g/mol | 259.06 g/mol [1][5] |
| PubChem CID | Not directly available; salt is 42614274[1] | 42614274[1] |
Core Physicochemical Data
The physical and chemical properties of a compound dictate its behavior in reactions and biological systems.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Appearance | - | White solid | [1] |
| Boiling Point | 257.6 ± 50.0 °C (Predicted) | - | [3] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | - | [3] |
| pKa | 10.34 ± 0.50 (Predicted) | - | [3] |
| Storage Conditions | - | 0 - 8 °C, under inert gas | [1] |
Structural Significance: The Role of Key Functional Groups
The utility of 2-Chloro-5-trifluoromethyl-benzamidine in synthesis stems directly from the interplay of its functional groups.
-
Benzamidine Moiety : This group is a strong base and a key pharmacophore. It can participate in hydrogen bonding and salt bridge formation, making it crucial for interacting with biological targets like enzyme active sites.
-
Trifluoromethyl (-CF₃) Group : This group is highly electronegative and lipophilic. Its incorporation into drug candidates is a common strategy to block metabolic oxidation, improve membrane permeability, and enhance binding affinity to target receptors.[2]
-
Chloro (-Cl) Group : The chlorine atom provides a site for further chemical modification through reactions like nucleophilic aromatic substitution or cross-coupling, expanding the synthetic diversity achievable from this intermediate.[2]
Synthesis and Purification
While specific proprietary synthesis methods may vary, a common and logical approach to preparing benzamidines is through the corresponding benzonitrile. This section outlines a generalized, field-proven protocol.
Retrosynthetic Analysis
A plausible retrosynthetic pathway identifies 2-chloro-5-(trifluoromethyl)benzonitrile as the immediate precursor. This nitrile can be prepared from commercially available starting materials like 3-amino-4-chlorobenzotrifluoride.
Generalized Synthetic Protocol: The Pinner Reaction
The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily converted to amidines.
Step-by-Step Methodology:
-
Imidate Formation : Dissolve 2-chloro-5-(trifluoromethyl)benzonitrile in anhydrous ethanol (or another suitable alcohol) and cool the solution in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution while maintaining the low temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
The resulting ethyl 2-chloro-5-(trifluoromethyl)benzenecarboximidate hydrochloride often precipitates from the solution and can be isolated by filtration.
-
Ammonolysis : Suspend the isolated imidate salt in a solution of ammonia in ethanol (ethanolic ammonia).
-
Stir the mixture at room temperature. The reaction involves the displacement of the ethoxy group by ammonia to form the final benzamidine hydrochloride.
-
Upon completion, the solvent is removed under reduced pressure, and the crude 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is obtained.
Caption: Generalized workflow for the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine HCl.
Purification and Characterization
The final product's purity is critical for its intended application.
-
Purification : Recrystallization from a suitable solvent system (e.g., ethanol/ether) is a common method for purifying the hydrochloride salt.
-
Characterization : The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS) : To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity, which is typically expected to be ≥98%.[1]
-
Applications in Drug Discovery and Agrochemicals
2-Chloro-5-trifluoromethyl-benzamidine is not an end-product itself but rather a valuable starting material. Its derivatives are explored for various biological activities.
Role as a Pharmaceutical Intermediate
This compound serves as a crucial building block in the synthesis of diverse pharmaceuticals.[1] The benzamidine scaffold is recognized in medicinal chemistry for its ability to mimic arginine or lysine side chains, enabling it to target enzymes like serine proteases. The chloro and trifluoromethyl substituents allow for fine-tuning of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][2] Derivatives of related benzamides have shown potential as anticancer agents and P2X7 receptor antagonists.[6][7]
A Privileged Scaffold in Medicinal Chemistry
Derivatives of chloro-benzamides are considered "privileged scaffolds" because they can bind to a variety of biological targets with high affinity.[6] This makes 2-Chloro-5-trifluoromethyl-benzamidine an excellent starting point for generating compound libraries for high-throughput screening.
Caption: Integration of the core scaffold into a typical drug discovery workflow.
Agrochemical Applications
The same properties that make this compound valuable in pharmaceuticals are also beneficial in agrochemical research.[1] The trifluoromethyl group can enhance the efficacy and stability of potential herbicides and pesticides, making this intermediate a building block for developing new crop protection agents.[1]
Handling, Storage, and Safety Protocols
Adherence to strict safety protocols is mandatory when handling any chemical intermediate.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, 2-Chloro-5-trifluoromethyl-benzamidine and its salts should be handled with care.
| Hazard Category | Description | Recommended PPE |
| Skin Contact | Causes skin irritation.[8][9] | Chemical-resistant gloves (e.g., nitrile) |
| Eye Contact | Causes serious eye irritation.[8][9] | Safety goggles or face shield |
| Inhalation | May cause respiratory irritation. | Use only in a well-ventilated area or fume hood.[10] |
| Ingestion | Harmful if swallowed.[8] | Do not eat, drink, or smoke in the laboratory. |
Recommended Storage and Handling Procedures
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11] For long-term stability, storage at 0-8 °C under an inert atmosphere (e.g., nitrogen) is recommended.[1]
-
Handling : Avoid generating dust.[11] Wash hands thoroughly after handling.[9] Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
First Aid and Emergency Response
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[11]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[11]
-
Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[10]
Conclusion
2-Chloro-5-trifluoromethyl-benzamidine is a strategically important chemical intermediate with a molecular weight of 222.60 g/mol for the free base. Its value is derived from a unique combination of functional groups that provide reactivity, metabolic stability, and versatile pharmacophoric features. For research organizations, this compound represents a key starting material for the synthesis of novel therapeutic agents and advanced agrochemicals. Proper understanding of its synthesis, properties, and handling is essential for leveraging its full potential in scientific innovation.
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Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. PrepChem.com. [Link]
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The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. PubMed. [Link]
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2-Chloro-5-trifluoromethyl-benzamidine chemical properties
An In-Depth Technical Guide to 2-Chloro-5-trifluoromethyl-benzamidine: Properties, Synthesis, and Applications
Introduction
2-Chloro-5-trifluoromethyl-benzamidine is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a chlorine atom, a trifluoromethyl group, and a benzamidine moiety, makes it a versatile building block for the synthesis of complex, biologically active molecules.[1] The trifluoromethyl group is a well-established bioisostere used in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The benzamidine functional group is a strong base and can act as a mimetic of guanidinium groups found in arginine, enabling it to interact with key biological targets such as serine proteases.[3] The chlorine atom provides an additional site for synthetic modification, allowing for diverse derivatization strategies.[2]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Chloro-5-trifluoromethyl-benzamidine, with a focus on its utility for researchers and professionals in drug discovery and development. For practical laboratory use, this compound is typically handled as its hydrochloride salt to improve stability and solubility.
Physicochemical and Structural Properties
The key to understanding the utility of 2-Chloro-5-trifluoromethyl-benzamidine lies in its fundamental physicochemical properties. These attributes govern its reactivity, solubility, and interaction with biological systems.
Structural Analysis: The benzamidine is characterized by a benzene ring substituted with three key functional groups. The electron-withdrawing nature of both the trifluoromethyl (-CF₃) group and the chlorine (-Cl) atom deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. The amidine group (-C(NH)NH₂) is strongly basic due to the delocalization of the positive charge in its protonated form.
Data Summary:
| Property | Value | Source |
| IUPAC Name | 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide | - |
| Synonyms | 2-Chloro-5-trifluoromethyl-benzamidine | - |
| Molecular Formula | C₈H₆ClF₃N₂ | Calculated |
| Molecular Weight | 222.59 g/mol | Calculated |
| Appearance | Typically a white to off-white solid (as hydrochloride salt) | [3] |
| Form | Often supplied as the hydrochloride (HCl) salt for stability | [1] |
Synthesis and Purification
The most common and efficient method for the synthesis of benzamidines is the Pinner reaction. This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically HCl gas) to form an imino ether hydrochloride (Pinner salt), which is then treated with ammonia to yield the corresponding amidine.
Rationale for Experimental Choices:
-
Starting Material: 2-Chloro-5-(trifluoromethyl)benzonitrile is the logical precursor, as the nitrile group is readily converted to the amidine.
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water. The presence of moisture would lead to the hydrolysis of the nitrile or the intermediate imino ether, resulting in the formation of the corresponding amide (2-Chloro-5-trifluoromethyl-benzamide), which is a significant side product.
-
Ammonia Treatment: The conversion of the Pinner salt to the amidine is achieved by nucleophilic attack of ammonia. Using a solution of ammonia in an alcohol allows for a homogenous reaction and facilitates the precipitation of the product as its hydrochloride salt.
Experimental Protocol: Synthesis via Pinner Reaction
-
Step 1: Formation of the Imino Ether Hydrochloride (Pinner Salt)
-
Suspend 2-Chloro-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The reaction is exothermic and should be maintained at a low temperature.
-
Continue bubbling HCl until the solution is saturated and a precipitate of the imino ether hydrochloride begins to form.
-
Seal the flask and allow it to stand at a cool temperature (e.g., 4°C) for 12-24 hours to ensure complete reaction. The product will precipitate as a white solid.[4]
-
Collect the solid by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether to remove unreacted starting material, and dry under vacuum.
-
-
Step 2: Conversion to Benzamidine Hydrochloride
-
Prepare a saturated solution of anhydrous ammonia in cold ethanol.
-
Add the dried imino ether hydrochloride from Step 1 portion-wise to the stirred ammonia solution at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Ammonium chloride will precipitate alongside the product.
-
Remove the ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to induce precipitation of the 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
-
Synthesis Workflow Diagram:
Caption: Pinner reaction workflow for synthesis.
Spectral Characterization
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (3H): Signals in the δ 7.5-8.0 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Amine Protons (NH₂/NH, 3H): Broad signals that may be exchangeable with D₂O. Their chemical shift can vary significantly depending on the solvent and concentration. |
| ¹³C NMR | - Aromatic Carbons: 6 distinct signals in the aromatic region (δ 120-140 ppm). The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. - Amidine Carbon (C=N): Signal around δ 165 ppm. - CF₃ Carbon: Signal around δ 123 ppm, appearing as a quartet with a large coupling constant (¹JCF ≈ 272 Hz). |
| ¹⁹F NMR | - CF₃ Group: A single, sharp signal around δ -63 ppm (relative to CFCl₃), consistent with a trifluoromethyl group attached to an aromatic ring. |
| IR Spectroscopy | - N-H Stretching: Broad bands in the 3100-3400 cm⁻¹ region. - C=N Stretching: A strong absorption around 1650-1680 cm⁻¹. - C-F Stretching: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ range. - C-Cl Stretching: Absorption in the 700-800 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 222, with a characteristic M+2 isotope peak at m/z 224 (approx. 1/3 the intensity) due to the presence of chlorine. - Fragmentation: Loss of NH₂, Cl, or CF₃ fragments would be expected. |
Reactivity and Stability
Reactivity: The reactivity of 2-Chloro-5-trifluoromethyl-benzamidine is dictated by its three main components:
-
Amidine Group: As a strong base and nucleophile, the amidine moiety can readily undergo N-alkylation, N-acylation, and can be used as a precursor for the synthesis of various heterocyclic systems, such as imidazoles and pyrimidines.
-
Aromatic Ring: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) , where the chlorine atom can be displaced by strong nucleophiles. This provides a powerful method for further derivatization.
-
Trifluoromethyl Group: This group is generally stable and unreactive under most conditions, serving primarily to modulate the electronic and steric properties of the molecule.
Stability: The free base of benzamidine can be prone to hydrolysis. Therefore, it is most commonly synthesized, stored, and handled as the more stable and less hygroscopic hydrochloride salt.[7] It should be stored in a cool, dry place, away from strong oxidizing agents and moisture.[8]
Core Reactivity Pathways Diagram:
Caption: Key reactivity pathways of the molecule.
Applications in Research and Development
2-Chloro-5-trifluoromethyl-benzamidine is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecules.
-
Pharmaceutical Development: This compound is a vital intermediate for synthesizing pharmaceuticals.[1] The benzamidine group is a known pharmacophore for inhibiting serine proteases, which are implicated in various diseases. The trifluoromethyl and chloro substituents allow for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] For example, related benzamidine derivatives are explored as inhibitors of enzymes like WDR5, a target in cancer therapy.[9] The combination of a benzamide-like structure with a chloro-substituent is a recognized scaffold in the development of novel anticancer agents.[10]
-
Agrochemical Chemistry: It is also used in the formulation of modern agrochemicals, including fungicides and crop protection agents.[1][11] The trifluoromethyl group often enhances the efficacy and stability of these agents in the field.[11]
Safety and Handling
As a laboratory chemical, 2-Chloro-5-trifluoromethyl-benzamidine and its hydrochloride salt must be handled with appropriate care. The safety information provided here is a synthesis based on related compounds; users must always consult the specific Safety Data Sheet (SDS) provided by the supplier.
GHS Hazard Information (Anticipated): Based on related structures like 2-chloro-5-(trifluoromethyl)pyridine and benzamidine hydrochloride, the following hazards are likely.[5][7]
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed or if inhaled.[5][12] |
| Skin Corrosion/Irritation | Causes skin irritation.[7] |
| Eye Damage/Irritation | Causes serious eye irritation.[7][13] |
| STOT - Single Exposure | May cause respiratory irritation.[7][13] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][12]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[12]
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2-[(2-Chloro-5-fluorophenyl)methyl]guanidine. PubChem, National Center for Biotechnology Information. [Link]
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FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, research-level overview of the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The core of this document focuses on the Pinner reaction, a classic and highly effective method for the conversion of the readily available 2-Chloro-5-(trifluoromethyl)benzonitrile into the target amidine hydrochloride salt. We will dissect the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer field-proven insights into process optimization, troubleshooting, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible pathway to this valuable molecular building block.
Introduction
Chemical Profile and Strategic Importance
2-Chloro-5-trifluoromethyl-benzamidine is a substituted aromatic amidine featuring both a chloro and a trifluoromethyl group. These substituents are strategically significant in medicinal chemistry; the trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity, making it a highly desirable moiety in drug design[1]. The amidine functional group itself is a versatile pharmacophore and a precursor to numerous nitrogen-containing heterocycles. The molecule is typically synthesized and handled as its hydrochloride salt for improved stability and handling characteristics.
Applications in Research and Development
As a versatile intermediate, 2-Chloro-5-trifluoromethyl-benzamidine serves as a critical starting point for the synthesis of a wide range of bioactive molecules. Its structural features make it an ideal candidate for building libraries of compounds for screening against various biological targets, including enzymes and receptors in the pharmaceutical sector[1]. In the agrochemical industry, this scaffold is employed in the development of next-generation pesticides and herbicides[1][2].
Overview of the Selected Synthetic Pathway
The most direct and industrially scalable method for the preparation of aromatic amidines from their corresponding nitriles is the Pinner reaction[3][4]. This two-stage process begins with the acid-catalyzed formation of an alkyl imidate hydrochloride salt (commonly known as a Pinner salt), which is subsequently converted to the target amidine via ammonolysis. This pathway was selected for its high efficiency, reliability, and the ready availability of the starting material, 2-Chloro-5-(trifluoromethyl)benzonitrile.
The Pinner Reaction: Mechanistic Deep Dive
The Two-Stage Reaction Mechanism
The conversion of a nitrile to an amidine via the Pinner reaction is a sequential process. Understanding the mechanism is critical for troubleshooting and optimizing the reaction conditions.
-
Stage 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt) : The reaction is initiated by the protonation of the nitrile nitrogen by a strong, anhydrous acid, typically hydrogen chloride. This protonation dramatically increases the electrophilicity of the nitrile carbon. A nucleophile, in this case, anhydrous ethanol, then attacks the activated carbon. A subsequent proton transfer yields the thermodynamically stable ethyl imidate hydrochloride salt, which often precipitates from the reaction mixture[4][5]. The entire process must be conducted under strictly anhydrous conditions, as any moisture will lead to the hydrolysis of the imidate, forming an ester as an undesired byproduct[6].
-
Stage 2: Ammonolysis to Benzamidine Hydrochloride : The isolated Pinner salt is a reactive intermediate. In the second stage, it is treated with ammonia. Ammonia, acting as a potent nucleophile, attacks the imidate carbon, leading to the displacement of the ethoxy group and the formation of the final benzamidine product, which is isolated as its hydrochloride salt[7][8].
Rationale for Critical Experimental Choices
-
Strictly Anhydrous Conditions : The Pinner reaction's greatest vulnerability is moisture. The intermediate imidate is readily hydrolyzed to the corresponding ethyl ester. Therefore, all glassware must be oven- or flame-dried, and all solvents and reagents must be certified anhydrous[4][6].
-
Use of Gaseous HCl : Introducing the acid catalyst as anhydrous hydrogen chloride gas is the standard and most effective method. It ensures the absence of water that would be present in aqueous HCl solutions, thereby preventing side reactions[5].
-
Low-Temperature Control : The initial reaction between the nitrile and HCl-saturated alcohol is exothermic. Maintaining low temperatures (0–5 °C) is crucial to prevent overheating, which can lead to the degradation of the thermally unstable Pinner salt and the formation of byproducts[4]. Similarly, the ammonolysis step is also performed at low temperatures to control the reaction rate.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Purity/Grade |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | 328-87-0 | >97% |
| Ethanol (EtOH) | 64-17-5 | Anhydrous, >99.5% |
| Diethyl Ether (Et₂O) | 60-29-7 | Anhydrous |
| Hydrogen Chloride (HCl) | 7647-01-0 | Gas, Anhydrous |
| Ammonia (NH₃) | 7664-41-7 | Gas or in EtOH soln. |
Step-by-Step Synthesis Procedure
Part A: Synthesis of Ethyl 2-chloro-5-(trifluoromethyl)benzenecarboximidate hydrochloride (Pinner Salt)
-
Setup : Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a drying tube (filled with CaCl₂) on the outlet.
-
Charging : To the flask, add 2-Chloro-5-(trifluoromethyl)benzonitrile (e.g., 20.75 g, 0.1 mol).
-
Solvation : Add anhydrous ethanol (e.g., 6.9 mL, 0.12 mol, 1.2 eq) and 150 mL of anhydrous diethyl ether.
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.
-
HCl Addition : Bubble dry hydrogen chloride gas through the solution at a moderate rate while maintaining the internal temperature between 0 and 5 °C.
-
Precipitation : After approximately 30-45 minutes of HCl addition, a white precipitate (the Pinner salt) will begin to form. Continue bubbling HCl until the solution is saturated and precipitation is complete (approx. 1-2 hours).
-
Reaction Completion : Seal the flask and allow it to stir at 0-5 °C for an additional 4-6 hours, or store at 4 °C overnight.
-
Isolation : Isolate the white crystalline Pinner salt by vacuum filtration. Wash the solid with two portions of cold, anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting material. Dry the product under a stream of dry nitrogen.
Part B: Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
-
Setup : Suspend the dried Pinner salt from Part A in a flask with 150 mL of anhydrous ethanol and cool to 0 °C in an ice bath.
-
Ammonolysis : Bubble anhydrous ammonia gas through the stirred suspension. Alternatively, add a saturated solution of ammonia in ethanol (approx. 3-4 equivalents) dropwise.
-
Reaction : An immediate reaction is often observed, with the formation of ammonium chloride as a fine white precipitate. Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up : Remove the ammonium chloride byproduct by filtration.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
-
Purification : Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the pure amidine hydrochloride as a white crystalline solid.
Process Data and Characterization
| Parameter | Typical Value | Rationale / Comment |
| Molar Ratio (Nitrile:EtOH) | 1 : 1.2 | A slight excess of alcohol drives imidate formation. |
| Molar Ratio (Nitrile:NH₃) | 1 : 3-5 | Excess ammonia ensures complete conversion of the imidate. |
| Temperature (Stage 1) | 0–5 °C | Controls exotherm, prevents Pinner salt degradation. |
| Temperature (Stage 2) | 0 °C to RT | Initial cooling controls the reaction rate. |
| Typical Yield | 75–85% (overall) | Dependent on strict adherence to anhydrous conditions. |
| Purity (Post-Recrystallization) | >98% (HPLC) | Recrystallization is effective for removing impurities. |
Product Characterization : The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR : To confirm the presence of aromatic and amine protons.
-
¹³C NMR : To identify the carbons of the aromatic ring, the trifluoromethyl group, and the key amidine carbon.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the compound.
-
Melting Point : A sharp melting point is indicative of high purity.
Troubleshooting and Process Optimization
Even with a robust protocol, challenges can arise. The following decision tree provides guidance on common issues.
Safety Precautions
-
Chemical Hazards : Anhydrous hydrogen chloride and ammonia are corrosive and toxic gases. All operations involving these gases must be performed in a well-ventilated chemical fume hood. Anhydrous diethyl ether is extremely flammable and can form explosive peroxides.
-
Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile for general handling, heavier gloves for gas cylinders), is mandatory.
-
Pressure and Temperature : Reactions involving gas cylinders must be conducted with appropriate regulators. Cooling baths should be monitored to prevent freezing and solvent blockage.
-
Waste Disposal : All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations.
Conclusion
The Pinner reaction provides a highly effective and reproducible pathway for the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride from its corresponding benzonitrile. By maintaining strict anhydrous conditions and careful temperature control, researchers can reliably produce this valuable intermediate in high yield and purity. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and developers leveraging this important building block in their synthetic programs.
References
- CN104610137A: Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Google Patents.
- CN113698315A: Synthetic method of 2-trifluoromethyl benzamide. Google Patents.
- CN106565541A: Synthesis method for benzamidine derivatives. Google Patents.
- EP0013474B1: Preparation of 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
Amidine synthesis by imidoylation : Organic Chemistry Portal. URL: [Link]
- US20170129849A1: Process for the preparation of 2-(trihalomethyl) benzamide. Google Patents.
-
2-Chloro-5-nitrobenzamide : PubChem. URL: [Link]
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Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia : The Journal of Organic Chemistry - ACS Publications. URL: [Link]
- US3399236A: Ammonolysis of alkyl halides. Google Patents.
-
Pinner reaction : Wikipedia. URL: [Link]
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Ammonolysis of alkyl halide and Alcohol : YouTube. URL: [Link]
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Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation : PMC - NIH. URL: [Link]
-
Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis : ResearchGate. URL: [Link]
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2-Chloro-5-fluorobenzonitrile : PubChem. URL: [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine: Google Patents.
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Synthesis of Amidines and its application to pyrimidouracil synthesis : Sciforum. URL: [Link]
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A Lewis acid-promoted Pinner reaction : Beilstein Journals. URL: [Link]
-
Preparation of R-NH2 (Amines) || Amonolysis of Alkyl Halides : YouTube. URL: [Link]
-
Preparation of Amines from Alkyl Halides | Gabriel Phthalimide | Hoffmann's Ammonolysis Reaction : YouTube. URL: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine from 2-chloro-5-trifluoromethylaniline
Introduction
2-Chloro-5-trifluoromethyl-benzamidine is a valuable chemical intermediate, recognized for its role in the development of novel pharmaceuticals and agrochemicals.[1] The presence of both a chloro and a trifluoromethyl group on the aromatic ring imparts unique electronic properties and enhanced lipophilicity, making it a desirable scaffold for bioactive molecules.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine, starting from the readily available precursor, 2-chloro-5-trifluoromethylaniline.
The synthetic strategy is a robust two-step process. It begins with the conversion of the primary aromatic amine to a nitrile via the Sandmeyer reaction, a cornerstone of aromatic chemistry. This is followed by the transformation of the nitrile functionality into the target amidine group using the Pinner reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical process considerations to ensure a successful and reproducible synthesis.
Overall Synthetic Pathway
The transformation from 2-chloro-5-trifluoromethylaniline to 2-Chloro-5-trifluoromethyl-benzamidine is efficiently achieved in two distinct synthetic operations. The first step involves the diazotization of the aniline followed by a copper-catalyzed cyanation. The resulting benzonitrile is then converted to the final benzamidine product.
Caption: Overall two-step synthesis route.
Part 1: Synthesis of 2-Chloro-5-trifluoromethylbenzonitrile via Sandmeyer Reaction
Principle and Mechanism
The Sandmeyer reaction provides a reliable method for replacing an amino group on an aromatic ring with various nucleophiles, including the cyano group.[3][4] The reaction proceeds in two stages:
-
Diazotization: The primary aromatic amine, 2-chloro-5-trifluoromethylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.
-
Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide. A radical-nucleophilic aromatic substitution mechanism is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt.[3][5] This generates an aryl radical and nitrogen gas, followed by the transfer of the cyanide group from a copper(II) species to the radical, yielding the desired benzonitrile and regenerating the copper(I) catalyst.[5]
The low temperature is critical for the stability of the diazonium salt, preventing its premature decomposition.
Caption: Key stages of the Sandmeyer Reaction.
Experimental Protocol
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-chloro-5-trifluoromethylaniline | 195.57 | 19.56 g | 0.10 | Starting material[6] |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 25 mL | ~0.30 | Corrosive |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 | Oxidizer, toxic |
| Copper(I) Cyanide (CuCN) | 89.56 | 10.75 g | 0.12 | Highly toxic, handle with extreme care |
| Sodium Cyanide (NaCN) | 49.01 | 6.5 g | 0.133 | Highly toxic, handle with extreme care |
| Deionized Water | 18.02 | As needed | - | |
| Toluene | 92.14 | As needed | - | Flammable solvent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
Procedure
-
Preparation of the Diazonium Salt Solution:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 19.56 g (0.10 mol) of 2-chloro-5-trifluoromethylaniline and 100 mL of water.
-
Slowly add 25 mL of concentrated hydrochloric acid while stirring. The aniline hydrochloride may precipitate.
-
Cool the mixture to 0–5 °C in an ice-salt bath.
-
Dissolve 7.25 g (0.105 mol) of sodium nitrite in 20 mL of water and cool the solution.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The resulting solution should be clear (or nearly clear) and is the diazonium salt solution.
-
-
Preparation of the Copper(I) Cyanide Solution:
-
CAUTION: This step involves highly toxic cyanides and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
In a separate 1 L flask, dissolve 10.75 g (0.12 mol) of CuCN and 6.5 g (0.133 mol) of NaCN in 100 mL of warm water (~50 °C). This forms a soluble complex. Cool the solution to room temperature.
-
-
Sandmeyer Reaction:
-
Place the CuCN solution in the reaction flask and warm it to approximately 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm CuCN solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady, manageable effervescence.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for 1 hour, then allow it to cool to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with toluene (3 x 75 mL).
-
Combine the organic extracts and wash them sequentially with 100 mL of dilute NaOH solution, 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product, 2-chloro-5-trifluoromethylbenzonitrile, can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield a pure solid.[7]
-
Part 2: Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine
Principle and Mechanism
The Pinner reaction is a classic and effective method for converting nitriles into amidines.[8] It involves two main steps:
-
Formation of a Pinner Salt: The nitrile, 2-chloro-5-trifluoromethylbenzonitrile, is reacted with an alcohol (e.g., anhydrous ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride gas. This acid-catalyzed nucleophilic addition of the alcohol to the nitrile forms an imino ester salt, also known as a Pinner salt.[9][10] It is crucial that this step is performed under strictly anhydrous conditions, as any water present will hydrolyze the Pinner salt to an ester.[8][11]
-
Ammonolysis: The isolated or in situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, displacing the alkoxy group from the Pinner salt to form the final amidine product, usually as its stable hydrochloride salt.[11]
Caption: Pinner reaction workflow.
Experimental Protocol
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-chloro-5-trifluoromethylbenzonitrile | 205.56 | 20.56 g | 0.10 | From Part 1[7] |
| Anhydrous Ethanol (EtOH) | 46.07 | 100 mL | - | Must be completely dry |
| Anhydrous Diethyl Ether | 74.12 | As needed | - | Flammable, peroxide-former |
| Hydrogen Chloride (HCl), gas | 36.46 | Excess | - | Corrosive, toxic gas |
| Ammonia (NH₃), ~2M solution in Ethanol | 17.03 | ~100 mL | ~0.20 | Prepare by bubbling NH₃ gas into EtOH |
Procedure
-
Formation of the Pinner Salt:
-
Set up a flame-dried, three-necked flask equipped with a gas inlet tube, a drying tube (filled with CaCl₂), and a magnetic stirrer.
-
Dissolve 20.56 g (0.10 mol) of 2-chloro-5-trifluoromethylbenzonitrile in 100 mL of anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for approximately 1-2 hours. The reaction is exothermic, so maintain the temperature at 0 °C.
-
After saturation with HCl, seal the flask and let it stand in a refrigerator (0-5 °C) for 24-48 hours. The Pinner salt will typically precipitate as a white solid.
-
Collect the solid by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 2-chloro-5-trifluoromethylbenzimidate hydrochloride (Pinner salt).
-
-
Ammonolysis to the Amidine:
-
Suspend the dried Pinner salt in 100 mL of a cold (0 °C) saturated solution of ammonia in ethanol.
-
Stir the suspension at room temperature for 12-24 hours in a sealed flask.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the imidate intermediate.
-
Upon completion, remove the solvent under reduced pressure. The crude product will contain the desired amidine hydrochloride and ammonium chloride.
-
-
Work-up and Purification:
-
Triturate the crude solid with cold diethyl ether to remove any non-polar impurities.
-
The product, 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum.
-
Product Characterization
Expected Data for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₆Cl₂F₃N₂ |
| Molecular Weight | 259.05 g/mol |
| ¹H NMR | Expected signals for aromatic protons and exchangeable -NH₂ protons. The exact shifts will depend on the solvent used (e.g., DMSO-d₆). |
| ¹³C NMR | Expected signals for the amidine carbon (~165 ppm), aromatic carbons, and the trifluoromethyl carbon (quartet due to C-F coupling). |
| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺ at ~223.0. |
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Aniline Derivative: 2-chloro-5-trifluoromethylaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Cyanides: Sodium cyanide (NaCN) and copper(I) cyanide (CuCN) are extremely toxic. They are fatal if swallowed, inhaled, or absorbed through the skin. Never allow cyanides to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal.
-
Acids and Gases: Concentrated HCl is highly corrosive. Anhydrous HCl gas and ammonia gas are toxic and corrosive irritants to the respiratory system. Handle with appropriate gas-handling equipment.
-
Solvents: Diethyl ether and toluene are highly flammable. Ensure there are no ignition sources nearby during their use.
References
- Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.
- Abood, N. A., et al. (1996). Efficient method for the conversion of nitriles to amidines. U.S. Patent No. 5,484,946. Washington, DC: U.S.
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Pace, J. L., et al. (2018). Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Organic Letters, 20(9), 2702–2705*. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Retrieved from [Link]
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Movassaghi, M., & Hill, M. D. (2006). Synthesis of N-substituted aryl amidines by strong base activation of amines. Journal of the American Chemical Society, 128(45), 14254–14255*. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of aromatic amides from aniline and triethylamine derivatives. Retrieved from [Link]
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MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(21), 5085. Available at: [Link]
- Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
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Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
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NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
- Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines. Tetrahedron Letters, 31(14), 1969-1972.
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
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ResearchGate. (2014). Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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National Institutes of Health. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(33), 19570–19595. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. 9, 1620–1627. Available at: [Link]
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzonitrile in Modern Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. (n.d.). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
-
NIST. (n.d.). Benzenamine, 2-chloro-5-(trifluoromethyl)-. Retrieved from [Link]
-
Nature. (2020). Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species. Nature Communications, 11(1), 3749. Available at: [Link]
-
ResearchGate. (2025). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Retrieved from [Link]
-
National Institutes of Health. (2024). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Journal of the American Chemical Society, 146(10), 6994–7002. Available at: [Link]
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A Comprehensive Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine
Introduction
2-Chloro-5-trifluoromethyl-benzamidine is a highly functionalized aromatic compound that serves as a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic placement of its chloro, trifluoromethyl, and amidine groups provides a unique scaffold for building complex molecular architectures. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability and lipophilicity in bioactive molecules.[1]
This guide provides an in-depth analysis of the primary synthetic routes to 2-Chloro-5-trifluoromethyl-benzamidine, focusing on the selection, synthesis, and critical handling of its key starting materials. We will explore the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical principles to aid researchers and drug development professionals in their synthetic endeavors.
Part 1: The Principal Pathway via a Nitrile Intermediate
The most direct and industrially favored route to synthesizing aryl amidines is through the corresponding benzonitrile. This makes 2-Chloro-5-trifluoromethyl-benzonitrile the most crucial immediate precursor. The overall strategy involves the synthesis of this nitrile, followed by its conversion to the target amidine via the classical Pinner reaction.
Caption: Primary synthetic route to the target amidine.
Section 1.1: The Foundational Starting Material: 2-Chloro-5-(trifluoromethyl)aniline
The synthesis of the key nitrile intermediate typically begins with 2-Chloro-5-(trifluoromethyl)aniline , also known by its alternative IUPAC name, 3-Amino-4-chlorobenzotrifluoride.[3][4] This aniline derivative is a commercially available starting material that provides the core aromatic structure with the required chloro and trifluoromethyl substituents already in place.
The conversion of the aniline's amino group to a nitrile is classically achieved through the Sandmeyer reaction .[5] This reaction is a cornerstone of aromatic chemistry, providing a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[5][6]
Mechanism Insight: The Sandmeyer Reaction
The Sandmeyer reaction proceeds in two critical steps:
-
Diazotization: The aromatic primary amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is crucial as diazonium salts are unstable and can decompose violently if isolated at higher temperatures.[7]
-
Cyanation: The diazonium salt solution is then added to a solution of a cyanide salt, typically copper(I) cyanide (CuCN).[5] The copper(I) species catalyzes the substitution of the diazonium group with a cyanide group, releasing nitrogen gas and forming the desired aryl nitrile.[8]
Caption: Workflow for Sandmeyer cyanation of the aniline.
Experimental Protocol: Synthesis of 2-Chloro-5-trifluoromethyl-benzonitrile
-
Materials: 2-Chloro-5-(trifluoromethyl)aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, concentrated), Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN), Toluene.
-
Safety Precaution: Cyanide salts are highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). An emergency cyanide antidote kit should be available.
-
Diazotization:
-
Suspend 2-Chloro-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of water and concentrated HCl.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (1.3 eq) in water and cool it to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous gas evolution (N₂) will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as toluene or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization to yield pure 2-Chloro-5-trifluoromethyl-benzonitrile.[9]
-
Section 1.2: Conversion to the Target Amidine via the Pinner Reaction
With the key benzonitrile precursor in hand, the final transformation to the amidine is accomplished via the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the desired amidine.[10][11]
Mechanism Insight: The Pinner Reaction
-
Imino Ester Formation: The nitrile is treated with an anhydrous alcohol (e.g., ethanol) and a strong acid, typically dry hydrogen chloride (HCl) gas.[12] The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. This forms a protonated imino ester, which exists as a stable salt (the Pinner salt). Anhydrous conditions are critical to prevent hydrolysis of the intermediate to a carboxylic ester.[10][12]
-
Ammonolysis: The isolated or in situ generated Pinner salt is then treated with ammonia (or an amine). The ammonia displaces the alkoxy group of the imino ester to form the final amidine product, typically as its hydrochloride salt.[12]
Caption: Workflow for the Pinner reaction.
Experimental Protocol: Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine
-
Materials: 2-Chloro-5-trifluoromethyl-benzonitrile, Anhydrous Ethanol, Dry Hydrogen Chloride gas, Anhydrous Diethyl Ether, Ammonia gas or solution.
-
Causality: The use of anhydrous solvents is paramount. Water will readily hydrolyze the Pinner salt intermediate to the corresponding ester, representing a significant side reaction.[13] Low temperatures help prevent the thermodynamic rearrangement of the imidate hydrochloride into an amide.[10]
-
Pinner Salt Formation:
-
Dissolve 2-Chloro-5-trifluoromethyl-benzonitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry HCl gas through the solution with stirring until saturation is achieved.
-
Seal the vessel and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours, during which time the Pinner salt will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.
-
-
Ammonolysis:
-
Suspend the dried Pinner salt in a suitable solvent like ethanol.
-
Cool the suspension in an ice bath and bubble ammonia gas through it or add a saturated solution of ammonia in ethanol.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The resulting solid is the hydrochloride salt of 2-Chloro-5-trifluoromethyl-benzamidine. It can be purified by recrystallization.
-
Part 2: Summary of Key Starting Materials
The successful synthesis of 2-Chloro-5-trifluoromethyl-benzamidine relies on the availability and purity of several key compounds. The table below summarizes the essential starting materials and intermediates discussed in the principal synthetic pathway.
| Starting Material/Intermediate | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |
| 2-Chloro-5-(trifluoromethyl)aniline | 121-50-6[3][4][14] | C₇H₅ClF₃N | 195.57[3][4] | Primary starting material for Sandmeyer reaction. |
| 2-Chloro-5-trifluoromethyl-benzonitrile | 328-87-0[9][15] | C₈H₃ClF₃N | 205.56[9][15] | Key intermediate; direct precursor for the Pinner reaction. |
| 2-Chloro-5-trifluoromethyl-benzamidine | 885963-61-1[16][17] | C₈H₆ClF₃N₂ | 238.60 | Final Target Product. |
| 2-Chloro-5-trifluoromethyl-benzamidine HCl | 1171628-53-7[1] | C₈H₇Cl₂F₃N₂ | 275.06[1] | Salt form of the final product, often the direct output of the Pinner reaction. |
Conclusion
The most efficient and well-established pathway to 2-Chloro-5-trifluoromethyl-benzamidine hinges on two cornerstone reactions of organic synthesis: the Sandmeyer and the Pinner reactions. The logical starting point for this synthesis is 2-Chloro-5-(trifluoromethyl)aniline , a commercially available compound that is transformed into the pivotal intermediate, 2-Chloro-5-trifluoromethyl-benzonitrile . This nitrile is the direct precursor to the final amidine product. Understanding the mechanistic nuances and stringent experimental conditions, particularly the need for low temperatures in diazotization and anhydrous conditions in the Pinner reaction, is critical for achieving high yields and purity. This guide provides the foundational knowledge for researchers to confidently source the appropriate starting materials and execute a robust synthesis of this valuable chemical intermediate.
References
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Pinner Reaction . NROChemistry. [Link]
-
2-CHLORO-5-(TRIFLUOROMETHYL)ANILINE | CAS 121-50-6 . Matrix Fine Chemicals. [Link]
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Pinner Reaction . J&K Scientific. [Link]
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Pinner Reaction . Organic Chemistry Portal. [Link]
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Pinner Reaction . SynArchive. [Link]
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Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis . [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. [Link]
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Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation . RSC Publishing. [Link]
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Sandmeyer reaction . L.S.College, Muzaffarpur. [Link]
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Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts . Journal of Nuclear Medicine. [Link]
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Benzonitrile, 2-Chloro-5-(Trifluoromethyl)- | Properties, Uses, Safety Data, Supplier Information . China Chemical Manufacturer. [Link]
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Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde . PrepChem.com. [Link]
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The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzonitrile in Modern Chemical Synthesis . [Link]
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convert benzoic acid to benzyl chloride . Brainly.in. [Link]
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- US4500471A - Preparation of trifluoromethyl-benzoyl halides.
-
WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE . WIPO Patentscope. [Link]
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Preparation of Benzonitriles, Part 2: From Anilines . YouTube. [Link]
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How is benzoic acid converted to Benzyl chloride . Allen. [Link]
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Ammonolysis of benzyl chloride followed by reaction of the amine so forme.. . Filo. [Link]
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(PDF) methanone: structural characterization of a side product in benzothiazinone synthesis . ResearchGate. [Link]
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2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 . PubChem. [Link]
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A Senior Application Scientist's Technical Guide to 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide, a key building block in modern medicinal chemistry and agrochemical synthesis. We will delve into its precise chemical identity, physicochemical properties, and established synthetic methodologies, with a particular focus on the mechanistic underpinnings of the Pinner reaction—the cornerstone of its synthesis. Furthermore, this guide explores the compound's reactivity, its strategic application in the development of bioactive molecules, and essential safety protocols for its handling and storage. By synthesizing field-proven insights with foundational chemical principles, this document serves as an in-depth resource for scientists leveraging this versatile intermediate in their research and development endeavors.
Chemical Identity and Significance
IUPAC Nomenclature and Core Identifiers
The compound commonly referred to as 2-Chloro-5-trifluoromethyl-benzamidine is formally named 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide according to IUPAC nomenclature.[1] This name precisely describes a benzene ring substituted with a carboximidamide group (often called an amidine group) at position 1, a chlorine atom at position 2, and a trifluoromethyl group at position 5.
For unambiguous identification in research and procurement, it is crucial to use its CAS (Chemical Abstracts Service) number. The free base is identified by CAS Number 885963-61-1 , while its more common hydrochloride salt is registered under CAS Number 1171628-53-7 .[1][2]
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide | [1] |
| CAS Number (Free Base) | 885963-61-1 | [1] |
| CAS Number (HCl Salt) | 1171628-53-7 | [2] |
| Molecular Formula | C₈H₆ClF₃N₂ | [1] |
| Molecular Weight | 222.59 g/mol (Free Base) | [1] |
| Molecular Weight (HCl Salt) | 259.06 g/mol | [2] |
Strategic Importance in Chemical Synthesis
2-Chloro-5-(trifluoromethyl)benzenecarboximidamide is not merely an academic curiosity; it is a highly valued intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its utility stems from the unique combination of its substituents:
-
The Amidine Moiety: This functional group is a strong base and a versatile handle for constructing a wide array of nitrogen-containing heterocycles, which are privileged structures in drug discovery.
-
The Trifluoromethyl Group: This substituent significantly enhances the lipophilicity of molecules, which can improve membrane permeability and oral bioavailability.[2] It also often increases metabolic stability by blocking sites susceptible to oxidative metabolism.
-
The Chlorine Atom: The chloro-substituent provides an additional site for chemical modification (e.g., through nucleophilic aromatic substitution or cross-coupling reactions) and modulates the electronic properties of the benzene ring.
This trifecta of functional groups makes the molecule an attractive starting point for exploring structure-activity relationships (SAR) in the design of novel enzyme inhibitors, receptor modulators, and crop protection agents.[2]
Synthesis and Mechanistic Causality
The most reliable and widely employed method for synthesizing benzamidines, including the title compound, is the Pinner reaction .[3][4] This classic transformation provides a high-yielding pathway from readily available benzonitriles.
The Pinner Reaction: A Two-Stage Process
The synthesis is a two-stage process that begins with the corresponding nitrile, 2-Chloro-5-(trifluoromethyl)benzonitrile.
Stage 1: Formation of the Pinner Salt (an Imino Ester Salt) The reaction is initiated by treating the nitrile with an anhydrous alcohol (commonly ethanol or methanol) in the presence of dry hydrogen chloride (HCl) gas.[5][6]
-
Causality: Anhydrous conditions are absolutely critical.[3][5] The protonation of the nitrile nitrogen by the strong acid (HCl) dramatically increases the electrophilicity of the nitrile carbon. This allows the weakly nucleophilic alcohol to attack, forming a protonated imidate intermediate, which is then stabilized as its hydrochloride salt (the "Pinner salt").[7] Any presence of water would lead to the hydrolysis of this highly reactive intermediate, yielding an undesired ester as a byproduct.[7] Low temperature (e.g., 0-5 °C) is often used to prevent the thermodynamically unstable Pinner salt from rearranging.[3]
Stage 2: Ammonolysis to the Amidine The isolated or in situ generated Pinner salt is then treated with ammonia.[5]
-
Causality: Ammonia, being a more potent nucleophile than the alcohol, displaces the alkoxy group from the Pinner salt. This nucleophilic addition-elimination sequence results in the formation of the desired amidine, typically as its hydrochloride salt. The reaction is often driven to completion by raising the temperature after the initial ammonolysis.[5]
Detailed Laboratory Protocol
This protocol is a representative example based on the principles of the Pinner reaction and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Objective: To synthesize 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride from 2-Chloro-5-(trifluoromethyl)benzonitrile.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzonitrile
-
Anhydrous Ethanol (EtOH)
-
Hydrogen Chloride (gas)
-
Ammonia (gas)
-
Ammonium Carbonate (optional, for basification)[5]
-
Anhydrous Diethyl Ether or Ethyl Acetate (for washing/precipitation)
Procedure:
-
Reactor Setup: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) is charged with 2-Chloro-5-(trifluoromethyl)benzonitrile (1.0 eq) and anhydrous ethanol (approx. 2.5 L per mole of nitrile).
-
Pinner Salt Formation: The solution is cooled to 0-5 °C in an ice bath. Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored (e.g., by TLC or HPLC) until the starting nitrile is consumed (typically 4-6 hours). The formation of the Pinner salt may result in the formation of a precipitate.
-
Ammonolysis: The reaction mixture is cooled again to 0-5 °C. Ammonia gas is then bubbled through the mixture until the solution becomes basic (pH ≥ 8, checked with moist pH paper at the outlet).[5]
-
Reaction Completion & Work-up: The temperature is allowed to rise to ambient temperature or slightly warmed (e.g., 30 °C) and stirred for an additional 8-12 hours to ensure complete conversion.[5]
-
Isolation: The reaction mixture is filtered to remove any inorganic salts (e.g., ammonium chloride). The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude residue is triturated or recrystallized from a suitable solvent system (e.g., ethanol/ethyl acetate) to afford the pure 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride as a white solid.[2][5]
Synthesis Workflow Diagram
The logical flow of the Pinner synthesis is depicted below.
Caption: Workflow for the Pinner synthesis of the target amidine.
Applications in Drug Discovery and Agrochemicals
The title compound is a versatile building block used to create more complex molecules with potential biological activity.
-
Pharmaceutical Development: It serves as a crucial intermediate in synthesizing molecules designed for specific enzyme inhibition.[2] The benzamidine scaffold itself is a known motif in inhibitors of serine proteases (e.g., thrombin, trypsin). The specific substitutions on the phenyl ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Agrochemical Chemistry: The compound is also employed in the formulation of crop protection agents.[2] Many modern fungicides and insecticides incorporate trifluoromethyl- and chloro-substituted aromatic rings to enhance their efficacy and environmental persistence. For example, related benzamide structures have been investigated for fungicidal and nematicidal activity.[8]
Safety, Handling, and Storage
As a research chemical, 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide and its salts must be handled with appropriate care.
Toxicological Profile
While specific toxicological data for this exact compound is limited, the general class of substituted benzamidines and aromatic amines requires cautious handling.[9]
-
Hazard Statements: Based on related compounds like Benzamidine HCl, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid formation of dust and aerosols.[12]
Handling and Storage Recommendations
-
Handling: Wash hands thoroughly after handling.[9] In case of contact with eyes, rinse cautiously with water for several minutes.[13] If on skin, wash with plenty of soap and water.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Some suppliers recommend refrigerated storage (0 - 8 °C).[2] The material should be protected from moisture.[11]
Conclusion
2-Chloro-5-(trifluoromethyl)benzenecarboximidamide is a high-value chemical intermediate whose utility is firmly established in the fields of medicinal chemistry and agrochemical research. Its synthesis, primarily achieved through the robust and well-understood Pinner reaction, provides reliable access to this versatile building block. The strategic combination of the reactive amidine group with the property-enhancing chloro and trifluoromethyl substituents ensures its continued relevance in the development of novel, bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to leverage its full potential in their research endeavors.
References
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NROChemistry. Pinner Reaction. NROChemistry. [Link]
-
Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal. [Link]
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ResearchGate. Three‐component, Pinner‐like amidine syntheses. ResearchGate. [Link]
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Carl ROTH. Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. [Link]
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MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
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2-Chloro-5-trifluoromethyl-benzamidine safety data sheet
An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-trifluoromethyl-benzamidine
Foreword: A Proactive Approach to Chemical Safety
Section 1: Compound Identification and Physicochemical Properties
A foundational element of chemical safety is a thorough understanding of the substance's identity and physical characteristics.
Chemical Identity:
-
Systematic Name: 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide
-
Common Name: 2-Chloro-5-trifluoromethyl-benzamidine
-
Molecular Formula: C₈H₆ClF₃N₂
-
Molecular Weight: 222.59 g/mol
Physicochemical Data Summary:
| Property | Value | Source |
| Boiling Point | 257.6 ± 50.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 10.34 ± 0.50 (Predicted) | ChemicalBook[2] |
| Appearance | Likely a white to off-white solid | Inferred from related compounds[1] |
| Solubility | Soluble in water (as hydrochloride salt)[4] | Fisher Scientific[4] |
Note: Some of the physicochemical properties are predicted values and should be treated as estimates.
The presence of a trifluoromethyl group can significantly influence a molecule's properties, often increasing its metabolic stability and membrane permeability—qualities advantageous in drug design but also demanding careful toxicological assessment.[1]
Section 2: Hazard Identification and GHS Classification (Inferred)
Direct GHS classification for 2-Chloro-5-trifluoromethyl-benzamidine is not publicly available. However, by examining related structures, we can infer a likely hazard profile. For instance, other substituted benzamidines and related compounds are classified with warnings for acute toxicity, skin and eye irritation, and even potential genetic defects.[5][6]
Anticipated GHS Pictograms:
Inferred Hazard Statements:
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation. [5]
-
H341: Suspected of causing genetic defects.
Signal Word: Warning or Danger , depending on the severity of the hazards.[7]
The causality behind these classifications lies in the chemical reactivity of the benzamidine moiety and the systemic effects of halogenated aromatic compounds. The amidine group can interact with biological macromolecules, while the chloro- and trifluoromethyl-substituted benzene ring can undergo metabolic activation to reactive intermediates.
Section 3: First-Aid Measures: A Step-by-Step Emergency Response Protocol
In the event of an exposure, a rapid and informed response is critical. The following protocols are based on best practices for handling similar chemical compounds.[4][7]
Emergency Response Workflow:
Caption: Workflow for first-aid response to chemical exposure.
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[8] If symptoms such as coughing, shortness of breath, or dizziness occur, seek immediate medical attention.[9]
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Rinse the skin with copious amounts of water and soap for at least 15 minutes.[7] If skin irritation persists, consult a physician.[7]
-
Eye Contact: For eye contact, rinse cautiously with water for several minutes.[7] If contact lenses are present, remove them if it is easy to do so. Continue rinsing for at least 15 minutes.[4] It is imperative to get medical attention from an ophthalmologist.
-
Ingestion: If swallowed, rinse the mouth thoroughly with water. Do NOT induce vomiting.[4] Call a poison control center or doctor immediately for treatment advice.[9]
Section 4: Safe Handling and Storage
Proactive measures are the cornerstone of preventing chemical exposures.
Handling Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][10]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[7]
-
Body Protection: Wear a lab coat or long-sleeved clothing.[4] For tasks with a higher risk of splashes or dust generation, consider additional protective clothing.
-
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[7] Avoid the formation of dust and aerosols.[10]
Storage Guidelines:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8][11]
-
Conditions to Avoid: Protect from moisture.[11]
Section 5: Exposure Controls and Personal Protection
The hierarchy of controls is a fundamental concept in chemical safety, prioritizing engineering controls over personal protective equipment.
Hierarchy of Controls for 2-Chloro-5-trifluoromethyl-benzamidine:
Caption: The hierarchy of controls for managing chemical exposure.
Engineering Controls:
-
The primary engineering control for handling this solid compound is a certified chemical fume hood to control dust and potential vapors.[4]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE) Specifications:
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles (EN 166) or face shield. | Protects against dust particles and splashes, crucial given the serious eye irritation potential.[4][7] |
| Skin | Chemically resistant gloves (e.g., nitrile). Lab coat. | Prevents skin contact, addressing the risk of skin irritation.[7] |
| Respiratory | Not required under normal use with adequate engineering controls. For large spills or emergencies, a NIOSH/MSHA-approved respirator with appropriate cartridges may be necessary.[4] | Mitigates inhalation risk if engineering controls fail or are insufficient. |
Section 6: Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The compound is combustible. During a fire, hazardous decomposition products may be released, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride gas.[9][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[13]
Accidental Release:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the dust from spreading. Avoid breathing in the dust.[9]
-
Clean-up: Carefully sweep or scoop up the spilled material into a suitable container for disposal.[7] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Section 7: Toxicological and Ecological Information (Inferred)
Toxicological Profile:
-
Acute Toxicity: Likely harmful if swallowed (Acute Toxicity, Oral: Category 4).
-
Skin Corrosion/Irritation: Expected to cause skin irritation (Category 2).[5][7]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation (Category 2).[5][7]
-
Germ Cell Mutagenicity: May be suspected of causing genetic defects (Category 2). This is a significant long-term health hazard that necessitates stringent exposure controls.
-
Carcinogenicity: No components of similar products are listed as carcinogens by IARC or NTP. However, data for this specific compound is not available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation (Category 3).[5]
Ecological Profile:
-
There is no specific ecological data available for 2-Chloro-5-trifluoromethyl-benzamidine.
-
General Principle: As a general rule, halogenated organic compounds should not be released into the environment. Steps should be taken to prevent the compound from entering drains or waterways.
Conclusion: A Culture of Safety
The safe handling of 2-Chloro-5-trifluoromethyl-benzamidine is predicated on a thorough understanding of its potential hazards, extrapolated from closely related chemical structures. The core principles of chemical safety—comprehensive risk assessment, the diligent use of engineering controls and personal protective equipment, and adherence to established protocols for handling, storage, and emergency response—are paramount. This guide provides the framework for researchers and drug development professionals to work with this valuable compound confidently and, most importantly, safely.
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-
Safety Data Sheet: Benzamidine hydrochloride . Carl ROTH. [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine . PubChem. [Link]
-
Material Safety Data Sheet - 1,1,1,5,5,5-Hexafluoroacetylacetone, 99% . Cole-Parmer. [Link]
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An In-depth Technical Guide to 2-Chloro-5-trifluoromethyl-benzamidine and its Structural Analogs in Drug Discovery
Abstract
The benzamidine moiety is a well-established pharmacophore, recognized for its ability to mimic arginine and interact with the active sites of critical enzymes, particularly serine proteases. The strategic substitution on the phenyl ring allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the 2-Chloro-5-trifluoromethyl-benzamidine scaffold, a highly functionalized starting point for the development of potent and selective therapeutic agents. We will delve into the synthetic rationale, key structure-activity relationships (SAR), and detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound class, providing researchers with a comprehensive framework for advancing their drug discovery programs.
The Strategic Importance of the 2-Chloro-5-trifluoromethyl-benzamidine Scaffold
In medicinal chemistry, the design of new chemical entities often hinges on the selection of a core scaffold that provides a foundation for interaction with a biological target, while also possessing "drug-like" properties. The 2-Chloro-5-trifluoromethyl-benzamidine scaffold is exemplary in this regard, combining the potent bioisostere of an arginine side chain (the benzamidine group) with carefully chosen substituents to modulate its activity and pharmacokinetic profile.
-
The Benzamidine Group: This positively charged group is a powerful mimic of the guanidinium group of arginine. This allows it to form strong salt bridges and hydrogen bonds with negatively charged residues, such as aspartate, commonly found in the S1 specificity pocket of serine proteases like thrombin and trypsin.[1][2]
-
The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a cornerstone strategy in modern drug design.[1] Its potent electron-withdrawing nature and high lipophilicity confer several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the compound's half-life.
-
Increased Lipophilicity: This property can improve membrane permeability and bioavailability.[3]
-
Modulation of Binding Affinity: The CF3 group can engage in favorable van der Waals, dipole-dipole, and even halogen bonding interactions within a protein's binding pocket, potentially increasing potency.[1]
-
-
The Chloro (Cl) Group: The ortho-chloro substituent further influences the electronic landscape of the aromatic ring and can play a crucial role in directing binding orientation within the target's active site through steric and electronic interactions.
This strategic combination of functional groups makes 2-Chloro-5-trifluoromethyl-benzamidine a valuable intermediate for creating libraries of targeted inhibitors for various therapeutic areas, from thrombosis to oncology.[3][4]
Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Molecular Formula | C8H6ClF3N2·HCl | Chem-Impex[3] |
| Molecular Weight | 259.06 g/mol | Chem-Impex[3] |
| Appearance | White solid | Chem-Impex[3] |
| pKa (Predicted) | 10.34 ± 0.50 | ChemicalBook[5] |
| Boiling Point (Predicted) | 257.6 ± 50.0 °C | ChemicalBook[5] |
Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine and Analogs
The most robust and widely used method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction .[6][7] This two-step process involves the acid-catalyzed formation of an intermediate Pinner salt (an imino ester), followed by treatment with ammonia to yield the final amidine. The starting material, 2-chloro-5-(trifluoromethyl)benzonitrile, is a readily available commercial product.[8][9]
Experimental Protocol: Pinner Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride
Causality: This protocol relies on the activation of the nitrile by a strong acid (HCl) to make it susceptible to nucleophilic attack by an alcohol (ethanol). The resulting imidate is a stable intermediate that can be readily converted to the amidine. Anhydrous conditions are critical to prevent hydrolysis of the nitrile to a carboxylic acid or the imidate to an ester.[10][11]
Materials:
-
2-Chloro-5-(trifluoromethyl)benzonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or solution in anhydrous ethanol)
-
Round-bottom flask with a stir bar
-
Gas dispersion tube
-
Drying tube (CaCl2)
-
Ice bath
Step-by-Step Methodology:
-
Pinner Salt Formation: a. Dissolve 2-chloro-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-5 mL per gram of nitrile) in a dry round-bottom flask equipped with a stir bar and a drying tube. b. Cool the solution in an ice bath to 0 °C. c. Bubble anhydrous hydrogen chloride gas slowly through the stirred solution for 1-2 hours. The reaction is exothermic; maintain the temperature at 0-5 °C. d. After saturation with HCl, seal the flask and allow it to stand at 0-4 °C for 12-24 hours. The Pinner salt (ethyl 2-chloro-5-(trifluoromethyl)benzimidate hydrochloride) will typically precipitate as a white solid. e. Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Amidinium Salt Formation: a. Suspend the dried Pinner salt in anhydrous ethanol. b. Cool the suspension to 0 °C in an ice bath. c. Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in anhydrous ethanol until the solution is basic. d. Stir the reaction mixture at room temperature for 2-4 hours. e. The byproduct, ammonium chloride, will precipitate. Remove it by filtration. f. Evaporate the filtrate under reduced pressure to yield the crude 2-Chloro-5-trifluoromethyl-benzamidine. g. Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product as the hydrochloride salt.
Self-Validation: The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC analysis. The disappearance of the nitrile peak (~2230 cm⁻¹) in the IR spectrum is a key indicator of reaction completion.
Diagram: General Pinner Synthesis Workflow
Caption: Workflow for the two-step Pinner synthesis of the target benzamidine.
Biological Targets and Structure-Activity Relationship (SAR) Insights
Benzamidine derivatives are classic competitive, reversible inhibitors of serine proteases.[12] The positively charged amidine group anchors the molecule in the primary specificity (S1) pocket of these enzymes, which typically contains an aspartic acid residue (Asp189 in trypsin). The substituents on the phenyl ring then explore secondary binding pockets (S2, S3, S4, etc.), and their properties dictate the inhibitor's potency and selectivity.[1][2]
Hypothesized SAR for 2-Chloro-5-trifluoromethyl-benzamidine Analogs
While specific SAR data for this exact scaffold is limited in the public domain, we can extrapolate from extensive studies on other substituted benzamidines targeting serine proteases.[1][13]
Key Areas for Analog Synthesis:
-
Modification of the Phenyl Ring Substituents:
-
Rationale: To probe interactions with secondary binding pockets and optimize properties like solubility and cell permeability.
-
Hypothesis: Replacing the ortho-chloro group with smaller (H, F) or larger (Br, I, CH3) groups will modulate the fit in the S2 pocket. Shifting the CF3 group to the meta or ortho position will significantly alter the electronic distribution and steric profile, likely impacting selectivity against different serine proteases.
-
-
N-Substitution of the Amidine Group:
-
Rationale: To introduce new interaction points, modulate pKa, and potentially improve cell permeability by masking the positive charge.
-
Hypothesis: N-hydroxy or N-alkoxy substitutions can introduce new hydrogen bond donors/acceptors. However, extensive substitution may disrupt the crucial interaction with the S1 pocket's aspartate, leading to a loss of potency.
-
Table: Predicted SAR Trends for Analogs
| Modification Site | Analog Example | Predicted Impact on Activity | Rationale |
| Position 2 | Replace -Cl with -H | Likely decrease in potency | Loss of potential halogen bonding or favorable steric interactions. |
| Position 2 | Replace -Cl with -CH3 | Potency may increase or decrease | Depends on the size and shape of the S2 pocket of the target enzyme. |
| Position 5 | Replace -CF3 with -CH3 | Significant decrease in potency and metabolic stability | Loss of favorable lipophilic and electronic interactions; introduces a site for metabolic oxidation.[1][12] |
| Position 5 | Replace -CF3 with -SO2NH2 | May increase potency and selectivity | Introduces strong hydrogen bond donors/acceptors to interact with the enzyme surface. |
| Amidine Group | N-hydroxybenzamidine | Potency highly dependent on target | Can form additional H-bonds but alters the charge and geometry of the key binding motif. |
In Vitro Evaluation: A Biological Screening Cascade
Once a library of analogs has been synthesized, a systematic screening process is required to identify promising candidates. A typical cascade involves primary biochemical assays followed by secondary cell-based assays and selectivity profiling.
Diagram: Biological Screening Cascade
Caption: A typical workflow for screening and identifying lead candidates.
Experimental Protocol: Serine Protease Inhibition Assay (General)
Causality: This assay measures the ability of a test compound to inhibit the enzymatic activity of a serine protease. The protease cleaves a specific chromogenic or fluorogenic substrate, releasing a signal that can be quantified. A potent inhibitor will prevent this cleavage, resulting in a low signal. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.
Materials:
-
Purified serine protease (e.g., Thrombin, Trypsin, Plasmin)
-
Specific chromogenic or fluorogenic substrate (e.g., S-2238 for Thrombin)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, with NaCl and CaCl2)
-
Test compounds (analogs) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for testing (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay well is low (≤1%) to avoid solvent effects.
-
Assay Setup: a. To each well of a 96-well plate, add:
- Assay Buffer
- Test compound dilution (or DMSO for control wells) b. Add the serine protease solution to each well to initiate pre-incubation. c. Controls:
- 100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).
- 0% Activity Control (Blank): Substrate + Buffer (no enzyme). d. Incubate the plate at a controlled temperature (e.g., 37 °C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction & Read Plate: a. Add the chromogenic/fluorogenic substrate to all wells to start the enzymatic reaction. b. Immediately place the plate in a microplate reader set to the appropriate wavelength. c. Measure the absorbance or fluorescence kinetically over a set period (e.g., 10-30 minutes) or as an endpoint reading after a fixed time.
-
Data Analysis: a. For each compound concentration, calculate the percentage of inhibition relative to the 100% activity control. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation: The assay's robustness should be confirmed by calculating the Z'-factor, which should be > 0.5 for a high-quality assay. A known, potent inhibitor of the target enzyme should be included as a positive control to validate assay performance.
Conclusion and Future Directions
The 2-Chloro-5-trifluoromethyl-benzamidine scaffold represents a highly promising starting point for the development of targeted therapeutics, particularly serine protease inhibitors. Its synthesis is straightforward via the Pinner reaction, and its strategic substitution pattern provides a solid foundation for potent and metabolically stable drug candidates. By applying the principles of structure-activity relationship analysis and employing a systematic screening cascade, researchers can efficiently generate and evaluate libraries of analogs to identify lead compounds with superior efficacy and selectivity. Future work should focus on generating specific SAR data for this scaffold against a panel of disease-relevant serine proteases to unlock its full therapeutic potential.
References
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Lou, G., et al. (2023). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. Retrieved from [Link]
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [Link not available]
-
Nishimura, Y., et al. (1995). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 86(5), 458-464. Retrieved from [Link]
-
Scribd. (n.d.). Amidines Synthesis Methods Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
-
New single step route for efficient synthesis of amidine containing molecules. (2019). International Journal of Scientific & Technology Research, 8(4). Retrieved from [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
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Chem-Station. (2017). Pinner Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of trifluoromethyl-substituted benzimidazoles. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]
-
MDPI. (2019). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. Retrieved from [Link]
- Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved from [Link]
-
ScienceDirect. (2012). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzonitrile in Modern Chemical Synthesis. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: 2-Chloro-5-trifluoromethyl-benzamidine as a Potent Serine Protease Inhibitor
Introduction: The Critical Role of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[1] Their activity is tightly regulated; dysregulation is implicated in numerous pathologies such as pancreatitis, thrombosis, and cancer metastasis. Consequently, the development of specific and potent inhibitors for these enzymes is a cornerstone of modern therapeutic research.[1][2]
The benzamidine scaffold represents a well-established class of reversible, competitive inhibitors for trypsin-like serine proteases.[3][4][5] The defining feature of these enzymes is an aspartate residue at the base of the primary specificity (S1) pocket, which creates a strong affinity for positively charged arginine and lysine side chains of their natural substrates.[1] Benzamidine, as an arginine mimetic, effectively occupies this S1 pocket, blocking substrate access and inhibiting enzymatic activity.[1]
This guide focuses on 2-Chloro-5-trifluoromethyl-benzamidine , a halogenated derivative of benzamidine. While benzamidine itself is a canonical inhibitor, substitutions on the phenyl ring can profoundly alter the molecule's physicochemical properties, potentially enhancing potency, selectivity, and pharmacokinetic profiles.[2][6] This document provides a theoretical framework and detailed experimental protocols for characterizing the inhibitory potential of this specific compound.
Rationale for 2-Chloro-5-trifluoromethyl-benzamidine as a Lead Compound
The strategic inclusion of halogen atoms is a powerful tool in medicinal chemistry.[7] The chloro and trifluoromethyl (CF3) groups on the benzamidine scaffold are not arbitrary; they are selected to modulate the inhibitor's properties in several key ways:
-
Trifluoromethyl (CF3) Group: The CF3 group is a potent electron-withdrawing substituent known to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[8][9][10][11] Its incorporation can lead to improved pharmacokinetic properties, such as longer biological half-life and better membrane permeability.[9]
-
Chloro (Cl) Group: The addition of a chlorine atom can significantly increase the stability and hydrophobic character of a molecule.[7][12][13] This enhanced hydrophobicity can lead to stronger interactions with hydrophobic pockets within the enzyme's active site, potentially increasing binding affinity and inhibitory potency.[2][13]
Based on these principles, 2-Chloro-5-trifluoromethyl-benzamidine is hypothesized to be a more potent or selective inhibitor than unsubstituted benzamidine due to enhanced hydrophobic and electronic interactions within the serine protease active site.[2][6]
Hypothesized Mechanism of Inhibition
2-Chloro-5-trifluoromethyl-benzamidine is expected to act as a reversible, competitive inhibitor of trypsin-like serine proteases. The positively charged amidinium group will form a salt bridge with the conserved Asp189 residue in the S1 pocket, while the substituted phenyl ring will engage in hydrophobic and van der Waals interactions with adjacent residues, potentially increasing the inhibitor's residence time in the active site.
Caption: Hypothesized competitive inhibition of a serine protease by 2-Chloro-5-trifluoromethyl-benzamidine.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of 2-Chloro-5-trifluoromethyl-benzamidine. Bovine trypsin is used as a model enzyme due to its low cost, high purity, and well-characterized kinetics.
Protocol 1: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of inhibitor potency.[14] This protocol uses a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA), which releases a yellow product (p-nitroaniline) upon cleavage by trypsin, detectable at 405 nm.[15]
Materials:
-
Enzyme: Bovine Trypsin (e.g., TPCK-treated)
-
Inhibitor: 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride[16]
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well microplate, microplate reader
Procedure:
-
Reagent Preparation:
-
Trypsin Stock: Prepare a 1 mg/mL stock in 1 mM HCl. Dilute in Assay Buffer to a working concentration that yields a linear reaction rate for at least 10 minutes (e.g., 1-5 µg/mL).
-
Inhibitor Stock: Prepare a 10 mM stock solution of the inhibitor in DMSO.
-
Substrate Stock: Prepare a 10 mM stock of BAPNA in DMSO. Dilute in Assay Buffer to a working concentration equal to its Km value for trypsin (~0.5 mM).
-
-
Inhibitor Serial Dilution:
-
Perform a serial dilution of the 10 mM inhibitor stock in DMSO to generate a range of concentrations (e.g., 10 mM down to 1 nM). Then, dilute each of these 1:100 into Assay Buffer. This creates a range of inhibitor concentrations for the assay with a constant final DMSO concentration (typically 1%).
-
-
Assay Setup (96-well plate):
-
Test Wells: 160 µL Assay Buffer + 20 µL Inhibitor Dilution + 20 µL Trypsin Working Solution.
-
Positive Control (100% activity): 160 µL Assay Buffer + 20 µL DMSO (1%) + 20 µL Trypsin Working Solution.
-
Negative Control (No enzyme): 180 µL Assay Buffer + 20 µL DMSO (1%).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the BAPNA working solution to all wells to start the reaction (Final Volume = 220 µL).
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 10-15 minutes.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot (mOD/min).
-
Normalize the velocities by expressing them as a percentage of the positive control (100% activity).
-
Plot the % Inhibition (100 - % Activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
| Parameter | Description | Example Value |
| Enzyme Conc. | Final concentration of Trypsin in the well. | 1 µg/mL |
| Substrate Conc. | Final concentration of BAPNA (at Km). | 0.5 mM |
| Incubation Time | Inhibitor-enzyme pre-incubation period. | 15 min |
| Temperature | Assay temperature. | 37°C |
| IC50 | Concentration of inhibitor yielding 50% inhibition. | To be determined |
Protocol 2: Kinetic Analysis to Determine Ki and Mechanism
This protocol determines the inhibitor constant (Ki) and elucidates the mechanism of inhibition (e.g., competitive, non-competitive) by measuring reaction rates at multiple substrate and inhibitor concentrations.[14][17][18]
Procedure:
-
Setup: Follow the same basic setup as the IC50 assay.
-
Variable Concentrations:
-
Use a range of fixed inhibitor concentrations (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki; use the IC50 value as an initial estimate for Ki).
-
For each inhibitor concentration, vary the substrate (BAPNA) concentration across a wide range (e.g., 0.2 x Km to 5 x Km).
-
-
Measurement: Measure the initial reaction velocity (V₀) for every combination of inhibitor and substrate concentration.
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S].
-
Lineweaver-Burk Plot: For a clearer visual representation of the inhibition mechanism, create a double reciprocal plot (1/V₀ vs. 1/[S]).[18]
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[14][19]
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases).[14]
-
Mixed Inhibition: Lines will intersect in the second quadrant (both Km and Vmax are affected).[14]
-
-
Ki Determination: Fit the velocity data to the appropriate inhibition model equation using non-linear regression analysis to calculate the Vmax, Km, and Ki values.
Caption: Experimental workflow for kinetic characterization of a serine protease inhibitor.
Troubleshooting
| Problem | Possible Cause | Solution |
| No Inhibition Observed | Inhibitor is inactive or degraded. | Verify compound integrity. Prepare fresh stock solutions.[3] |
| Incorrect assay pH or buffer composition. | Ensure buffer pH is optimal for enzyme activity (pH 7.8-8.0 for trypsin).[15] | |
| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes; ensure proper mixing in wells. |
| Reagents not at thermal equilibrium. | Pre-warm all solutions and the plate reader to the assay temperature. | |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or monitor the reaction for a shorter period.[19] |
| Enzyme instability. | Ensure the presence of stabilizing agents like CaCl2 for trypsin. |
Conclusion
2-Chloro-5-trifluoromethyl-benzamidine is a promising candidate for serine protease inhibition, leveraging established structure-activity relationships of the benzamidine scaffold with modern medicinal chemistry principles of halogenation.[8][13][20] The chloro and trifluoromethyl substituents are hypothesized to enhance binding affinity and improve drug-like properties.[9][12] The detailed protocols in this guide provide a robust methodology for researchers to accurately determine the inhibitory potency (IC50) and kinetic parameters (Ki, mechanism of action) of this compound, facilitating its evaluation in drug discovery and chemical biology programs.
References
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Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittelforschung, 37(1), 47-50. [Link]
-
Younathan, E. S., & Suelter, C. H. (1977). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]
-
Pharmaffiliates. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Pharmaffiliates. [Link]
-
J.P. Bégué, D. Bonnet-Delpon. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
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Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]
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Laura, R., & Bing, D. H. (1980). Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
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Goodacre, E. (2021). Steady-state enzyme kinetics. The Biochemist - Portland Press. [Link]
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Almeida, M., & Marinho, J. (2001). Kinetic analysis of inhibitor actions on enzymes. Ainfo. [Link]
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Silva, C., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product. MDPI. [Link]
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Amine, A., & El-Kosasy, A. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC - NIH. [Link]
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Pokhrel, N., et al. (2024). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. [Link]
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Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]
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Berndt, K. D. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Benzamidine Hydrochloride Hydrate. PharmaChem. [Link]
-
ResearchGate. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link]
-
Nuti, R., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. [Link]
-
Lee, J.-H., et al. (2015). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. MDPI. [Link]
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Roche. (n.d.). The Complete Guide for Protease Inhibition. Roche. [Link]
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G, S., & K, S. (2017). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. ResearchGate. [Link]
-
Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Benzamidine. Wikipedia. [Link]
-
White, E. H., & Chen, Y. (1995). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Biochemistry. [Link]
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- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome [mdpi.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 19. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
Application Note & Protocol: High-Throughput Screening for Serine Protease Inhibition Using 2-Chloro-5-trifluoromethyl-benzamidine
Introduction: The Critical Role of Serine Protease Inhibition
Serine proteases are a large and essential class of enzymes that catalyze the cleavage of peptide bonds in proteins.[1][2] Their activity is fundamental to a vast array of physiological processes, including digestion (trypsin), blood coagulation (thrombin), fibrinolysis (plasmin), and tissue remodeling (urokinase-type plasminogen activator, uPA).[2][3] Dysregulation of serine protease activity is a hallmark of numerous pathological conditions, such as cancer metastasis, inflammatory diseases, and thrombosis, making them prime targets for therapeutic intervention.[4]
Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of trypsin-like serine proteases.[5] These compounds act as substrate mimics, binding to the enzyme's active site and preventing the catalytic hydrolysis of the natural substrate.[6] 2-Chloro-5-trifluoromethyl-benzamidine is a specialized benzamidine derivative. The inclusion of a trifluoromethyl group often enhances biological activity by increasing lipophilicity and altering electronic properties, potentially leading to stronger interactions within the enzyme's binding pocket.[7][8][9]
This application note provides a robust, detailed protocol for determining the inhibitory activity of 2-Chloro-5-trifluoromethyl-benzamidine against a model serine protease, trypsin. The principles and methodologies described herein are broadly applicable to other trypsin-like serine proteases, such as uPA, with minor modifications.
Principle of the Competitive Inhibition Assay
The assay quantifies the inhibitory potential of a compound by measuring the reduction in the rate of an enzyme-catalyzed reaction. In this protocol, the enzyme trypsin cleaves a specific chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA), at the carboxyl side of the arginine residue.[10] This cleavage releases the chromophore p-nitroaniline (pNA), which produces a distinct yellow color that can be quantified by measuring its absorbance at 405 nm.[1]
In the presence of a competitive inhibitor like 2-Chloro-5-trifluoromethyl-benzamidine, the inhibitor molecule competes with the L-BAPNA substrate for binding to the active site of the trypsin enzyme. As the concentration of the inhibitor increases, it occupies more enzyme active sites, leading to a proportional decrease in the rate of pNA release. By measuring this rate change across a range of inhibitor concentrations, we can determine key inhibitory parameters, most notably the half-maximal inhibitory concentration (IC50).
Caption: Mechanism of competitive enzyme inhibition.
Materials and Reagents
-
Inhibitor: 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (e.g., Chem-Impex International[11])
-
Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich, Cat# T8003[10])
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (e.g., Sigma-Aldrich, Cat# B3279[10])
-
Buffer Components:
-
Solvent: Dimethyl Sulfoxide (DMSO)[10]
-
Equipment & Consumables:
-
96-well clear, flat-bottom microplates[4]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 405 nm
-
Analytical balance and pH meter
-
Standard laboratory glassware and consumables
-
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple inhibitor concentrations and necessary controls.
Step 1: Preparation of Reagents and Stock Solutions
Causality Insight: Preparing concentrated stock solutions allows for minimal volume additions to the final assay, preventing significant dilution of other reactants. Using a solvent like DMSO for hydrophobic compounds is standard, but its final concentration in the assay must be kept low (<1%) and consistent across all wells to avoid solvent-induced artifacts.
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2):
-
Dissolve 6.05 g of Tris in 800 mL of purified water.
-
Dissolve 2.94 g of CaCl₂ dihydrate in the same solution.
-
Adjust the pH to 8.2 at room temperature using 1 M HCl.
-
Add purified water to a final volume of 1 L. Store at 4°C.
-
-
Inhibitor Stock Solution (10 mM):
-
Accurately weigh 2.59 mg of 2-Chloro-5-trifluoromethyl-benzamidine HCl (MW: 259.06 g/mol [12]).
-
Dissolve in 1 mL of 100% DMSO. This creates a high-concentration stock that can be stored at -20°C.
-
-
Trypsin Stock Solution (1 mg/mL):
-
Prepare a solution of 1 mM HCl in purified water.
-
Immediately before use, dissolve 1 mg of trypsin in 1 mL of cold 1 mM HCl. Keep on ice.
-
Rationale: Trypsin is susceptible to autolysis (self-digestion) at neutral or basic pH. Preparing the stock in a slightly acidic solution and keeping it cold enhances its stability.
-
-
Substrate Solution (L-BAPNA, 1 mM):
-
Dissolve 4.35 mg of L-BAPNA in 10 mL of Assay Buffer.
-
Prepare this solution fresh before each experiment and protect it from light to prevent degradation.[10]
-
Step 2: Assay Workflow
Sources
- 1. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]
- 2. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Benzamidine - Wikipedia [en.wikipedia.org]
- 6. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-(trifluoromethyl)benzamide|CAS 16499-54-0 [benchchem.com]
- 8. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. protocols.io [protocols.io]
- 11. chemimpex.com [chemimpex.com]
- 12. 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE HCL CAS#: [amp.chemicalbook.com]
Application Notes and Protocols for the Antiviral Screening of 2-Chloro-5-trifluoromethyl-benzamidine
Introduction
The relentless emergence of novel viral pathogens and the development of resistance to existing antiviral therapies necessitate a continuous and robust pipeline for the discovery of new antiviral agents. Small molecule inhibitors represent a significant portion of the antiviral drugs currently in use.[1] The benzamidine scaffold is a well-established pharmacophore known to interact with proteases and other key enzymes, making its derivatives promising candidates for antiviral drug development.[2][3][4] 2-Chloro-5-trifluoromethyl-benzamidine is a synthetic compound that, due to its chemical structure, presents as a candidate for antiviral screening.[5] The presence of a trifluoromethyl group can enhance its lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy as a drug candidate.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct the initial in vitro screening of 2-Chloro-5-trifluoromethyl-benzamidine for potential antiviral activity. The protocols outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Compound Profile: 2-Chloro-5-trifluoromethyl-benzamidine
| Property | Value | Source |
| CAS Number | 1171628-53-7 (hydrochloride salt) | [5] |
| Molecular Formula | C₈H₆ClF₃N₂·HCl | [5] |
| Molecular Weight | 259.06 g/mol | [5] |
| Appearance | White solid | [5] |
| Storage | 0 - 8 °C | [5] |
Scientific Rationale for Antiviral Screening
Benzamidine and its derivatives have been reported to exhibit antiviral effects against various viruses, including influenza virus.[2][3][6] The proposed mechanism of action for some benzamidine derivatives involves the inhibition of viral proteases, which are essential for viral replication.[7] Additionally, some studies suggest that these compounds may also modulate the host's inflammatory response to viral infection.[2][3][8] Given these precedents, 2-Chloro-5-trifluoromethyl-benzamidine is a logical candidate for broad-spectrum antiviral screening.
The initial screening process is a critical step to determine if a compound warrants further investigation. This process typically involves a two-pronged approach: assessing the compound's cytotoxicity to host cells and evaluating its ability to inhibit viral replication in a cell-based assay.[9][10][11] A promising antiviral candidate will exhibit potent inhibition of viral replication at concentrations that are non-toxic to the host cells.[11][12]
Experimental Workflow for Antiviral Screening
The following diagram illustrates the general workflow for the in vitro antiviral screening of 2-Chloro-5-trifluoromethyl-benzamidine.
Caption: General workflow for the in vitro antiviral screening of a test compound.
Detailed Protocols
PART 1: Cytotoxicity Assay (Determination of 50% Cytotoxic Concentration - CC50)
Rationale: Before assessing the antiviral activity of 2-Chloro-5-trifluoromethyl-benzamidine, it is crucial to determine its cytotoxic effect on the host cell line.[11][12] This assay will establish the concentration range at which the compound can be tested for antiviral activity without causing significant cell death, which could be misinterpreted as an antiviral effect.[10][11] The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[11][12]
Protocol: MTT Assay for CC50 Determination
This protocol is adapted from established methods for assessing cell viability.[12]
Materials:
-
2-Chloro-5-trifluoromethyl-benzamidine
-
Dimethyl sulfoxide (DMSO)
-
Appropriate host cell line (e.g., Vero, MDCK, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with the host cells at a density of 1 x 10⁴ cells per well in 100 µL of complete cell culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9][12]
-
Compound Dilution: Prepare a stock solution of 2-Chloro-5-trifluoromethyl-benzamidine in DMSO. Further prepare a series of 2-fold serial dilutions of the compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Compound Treatment: Remove the medium from the cells and add 100 µL of the serially diluted compound to the respective wells. Include wells with untreated cells as a cell control (100% viability) and wells with medium only as a blank control.[12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent with the planned antiviral assay.[12]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100.[12]
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the CC50 value.[12]
-
PART 2: Antiviral Efficacy Assay (Determination of 50% Effective Concentration - EC50)
Rationale: This assay evaluates the ability of 2-Chloro-5-trifluoromethyl-benzamidine to inhibit the cytopathic effect (CPE) of a virus in a dose-dependent manner.[9][13] The 50% effective concentration (EC50) is the concentration of the compound that reduces the viral CPE by 50%.[13]
Protocol: Cytopathic Effect (CPE) Reduction Assay
This is a common method for initial antiviral screening.[9][13][14]
Materials:
-
All materials from the cytotoxicity assay
-
A well-characterized laboratory strain of the virus of interest
-
Assay medium (cell culture medium with reduced FBS, e.g., 2%)
-
Known antiviral drug as a positive control (e.g., Remdesivir for SARS-CoV-2)[9]
Procedure:
-
Cell Seeding: Prepare cell plates as described in the cytotoxicity assay (Part 1, step 1).[9]
-
Virus Infection and Treatment:
-
Remove the cell culture medium.
-
Add 50 µL of assay medium containing the desired virus concentration (multiplicity of infection - MOI).
-
Add 50 µL of the serially diluted 2-Chloro-5-trifluoromethyl-benzamidine to the wells.
-
Include the following controls:
-
Virus control (infected, untreated cells)
-
Cell control (uninfected, untreated cells)
-
Positive control (infected cells treated with a known antiviral)
-
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until at least 80% CPE is observed in the virus control wells (typically 48-72 hours).[13]
-
Quantification of CPE: Assess cell viability using the MTT assay as described in the cytotoxicity protocol (Part 1, steps 5-7).
-
Data Analysis:
-
Calculate the percentage of protection for each concentration using the formula: % Protection = [(Absorbance of Treated Wells - Absorbance of Virus Control) / (Absorbance of Cell Control - Absorbance of Virus Control)] x 100
-
Plot the percentage of protection against the logarithm of the compound concentration and use non-linear regression analysis to determine the EC50 value.
-
Advanced Protocol: Plaque Reduction Assay
Rationale: The plaque reduction assay is considered a "gold standard" for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[15][16] It measures the ability of a compound to reduce the number of viral plaques, providing a more direct measure of the inhibition of viral replication and spread.[16]
Caption: Workflow for the Plaque Reduction Assay.
Procedure:
-
Cell Seeding: Seed a 6- or 12-well plate with a susceptible cell line to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of 2-Chloro-5-trifluoromethyl-benzamidine. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).[17]
-
Infection: Remove the medium from the cell monolayers and inoculate with the compound-virus mixtures. Incubate for 1 hour at 37°C to allow for virus adsorption.[17]
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% agarose) containing the corresponding concentration of the compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator, or until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution such as 0.1% crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value is the concentration that reduces the plaque number by 50%.
Data Interpretation and Selectivity Index
The Selectivity Index (SI) is a critical parameter for evaluating the potential of a compound as a therapeutic agent.[9] It is the ratio of the compound's cytotoxicity to its antiviral activity.[11][12]
SI = CC50 / EC50
A higher SI value indicates greater selectivity of the compound for inhibiting the virus over causing harm to the host cells. Generally, a compound with an SI of 10 or greater is considered a promising candidate for further development.[11][12]
| Parameter | Description | Desired Value |
| CC50 | 50% Cytotoxic Concentration | High |
| EC50 / IC50 | 50% Effective/Inhibitory Concentration | Low |
| Selectivity Index (SI) | CC50 / EC50 | High (≥10) |
Conclusion
These application notes provide a structured and scientifically rigorous framework for the initial in vitro screening of 2-Chloro-5-trifluoromethyl-benzamidine for antiviral activity. By following these protocols, researchers can generate reliable and reproducible data to assess the compound's cytotoxicity and its efficacy in inhibiting viral replication. The determination of the Selectivity Index will be a key factor in deciding whether this compound merits further investigation in the drug discovery pipeline.
References
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Fujita, H., Seto, Y., & Toyoshima, S. (1975). Mechanism of Action of Anti-Influenza Benzamidine Derivatives. Antimicrobial Agents and Chemotherapy, 7(4), 426–430. Retrieved from [Link]
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Mechanism of action of anti-influenza benzamidine derivatives. (1975). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]
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Antiviral Drug Screening. (n.d.). Virology Research Services. Retrieved from [Link]
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In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). protocols.io. Retrieved from [Link]
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Fujita, H., Seto, Y., & Toyoshima, S. (1975). Mechanism of Action of Anti-Influenza Benzamidine Derivatives. Antimicrobial Agents and Chemotherapy, 7(4), 426-430. Retrieved from [Link]
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Stuyver, L. J., et al. (2002). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology, 76(20), 10129-10137. Retrieved from [Link]
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In Vitro Antiviral Testing. (n.d.). IAR | USU. Retrieved from [Link]
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Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. Retrieved from [Link]
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In Vitro Antiviral Testing Services. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Al-Bari, M. A. A. (2017). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Methods in Molecular Biology, 1602, 149-160. Retrieved from [Link]
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Mechanism of Action of Anti-Influenza Benzamidine Derivatives. (1975). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Patick, A. K., et al. (1998). Substituted benzamide inhibitors of human rhinovirus 3C protease: structure-based design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 41(24), 4847-4856. Retrieved from [Link]
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CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved from [Link]
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How to calculate Cytotoxicity Concentration [CC50] in Vero cell as MTT assays. (2022). ResearchGate. Retrieved from [Link]
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Figueiredo, L. T. M., et al. (2011). Development of a novel plaque reduction neutralisation test for hantavirus infection. Memorias do Instituto Oswaldo Cruz, 106(4), 452-457. Retrieved from [Link]
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Antiviral assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Wang, J. Y., et al. (2019). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. Journal of Visualized Experiments, (149), e59920. Retrieved from [Link]
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Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19. (2022). MDPI. Retrieved from [Link]
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Cell-based assays. (n.d.). VirusBank Platform. Retrieved from [Link]
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Antiviral & Antimicrobial Testing. (n.d.). Charles River Laboratories. Retrieved from [Link]
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Small Molecule Antiviral Compound Collection (SMACC): a database to support the discovery of broad-spectrum antiviral drug molecules. (2021). bioRxiv. Retrieved from [Link]
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Plaque Assay Protocols. (2006). American Society for Microbiology. Retrieved from [Link]
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Cytotoxicity Assay Protocol. (2024). protocols.io. Retrieved from [Link]
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Neutralization Assay. (n.d.). Rockland Immunochemicals. Retrieved from [Link]
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Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). MDPI. Retrieved from [Link]
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Cell-based ELISA for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Virus Assays. (2020). BMG Labtech. Retrieved from [Link]
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Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). ResearchGate. Retrieved from [Link]
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5-CHLORO-2-(TRIFLUOROMETHYL)BENZAMIDE | 654-94-4. (n.d.). INDOFINE Chemical Company. Retrieved from [Link]
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Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. (2013). Antimicrobial Agents and Chemotherapy, 57(10), 4947-4955. Retrieved from [Link]
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2014). Molecules, 19(11), 18456-18471. Retrieved from [Link]
-
Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. (1997). Journal of Medicinal Chemistry, 40(5), 785-793. Retrieved from [Link]
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Cell cytotoxicity assay to determine CC50 values. The effect of drugs... (2020). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). Semantic Scholar. Retrieved from [Link]
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Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection. (2013). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Benzamidine. (n.d.). Wikipedia. Retrieved from [Link]
-
Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection. (2013). PubMed. Retrieved from [Link]
-
Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. (1995). Journal of Medicinal Chemistry, 38(20), 4098-4105. Retrieved from [Link]
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Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. (2021). Molecules, 26(21), 6595. Retrieved from [Link]
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- 4. Benzamidine - Wikipedia [en.wikipedia.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
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Application Notes and Protocols for the Use of 2-Chloro-5-trifluoromethyl-benzamidine in Agrochemical Synthesis
Introduction: The Strategic Importance of the 2-Chloro-5-trifluoromethylphenyl Moiety in Modern Agrochemicals
The relentless pursuit of enhanced crop protection solutions has led to the development of highly specialized and effective agrochemicals. Within this landscape, the 2-chloro-5-trifluoromethylphenyl structural motif has emerged as a cornerstone in the design of numerous modern herbicides, insecticides, and fungicides. The presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring imparts a unique combination of physicochemical properties to the final active ingredient. The trifluoromethyl group, in particular, is of high significance as it can enhance the bioavailability of the molecule by increasing its lipophilicity, which aids in the penetration of plant cuticles or pest exoskeletons[1]. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can positively influence the biological activity and metabolic stability of the pesticide, often leading to increased efficacy and longevity in the field[1].
2-Chloro-5-trifluoromethyl-benzamidine is a key intermediate that provides a direct route to incorporating this critical pharmacophore into a variety of heterocyclic scaffolds, which are prevalent in agrochemical design. This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-5-trifluoromethyl-benzamidine in the synthesis of a pyrimidine-based fungicide, a class of compounds known for their broad-spectrum activity.
Application Overview: Synthesis of Pyrimidine-Based Fungicides
Benzamidines are versatile reagents in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. One of the most powerful applications of 2-Chloro-5-trifluoromethyl-benzamidine is in the synthesis of substituted pyrimidines through cyclocondensation reactions with 1,3-dicarbonyl compounds. The resulting 2-aryl-substituted pyrimidines are of significant interest in agrochemical research due to their potential as fungicidal agents.
The following sections provide a detailed protocol for a representative synthesis of a 4,6-dimethyl-2-(2-chloro-5-trifluoromethylphenyl)pyrimidine, a hypothetical yet chemically sound example of a potential fungicide. The protocol is based on established chemical principles of pyrimidine synthesis from benzamidines and 1,3-diketones.
Experimental Protocol: Synthesis of 4,6-dimethyl-2-(2-chloro-5-trifluoromethylphenyl)pyrimidine
This protocol details the synthesis of a pyrimidine derivative from 2-Chloro-5-trifluoromethyl-benzamidine and acetylacetone.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 2-Chloro-5-trifluoromethyl-benzamidine | C₈H₆ClF₃N₂ | 222.60 | 885963-61-1 | Various |
| Acetylacetone (2,4-pentanedione) | C₅H₈O₂ | 100.12 | 123-54-6 | Sigma-Aldrich |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Acros Organics |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR Chemicals |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | EMD Millipore |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Under a nitrogen atmosphere, carefully add sodium ethoxide (1.2 equivalents) to the ethanol with stirring until fully dissolved.
-
-
Addition of Reactants:
-
To the sodium ethoxide solution, add 2-Chloro-5-trifluoromethyl-benzamidine (1.0 equivalent). Stir the mixture for 15 minutes at room temperature to ensure complete dissolution and formation of the sodium salt of the benzamidine.
-
Slowly add acetylacetone (1.1 equivalents) to the reaction mixture via a dropping funnel over a period of 10 minutes.
-
-
Reaction:
-
After the addition of acetylacetone is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 6-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (100 mL) and deionized water (50 mL). Stir the mixture vigorously for 10 minutes.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4,6-dimethyl-2-(2-chloro-5-trifluoromethylphenyl)pyrimidine.
-
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of the target pyrimidine.
Mechanism of Action and Causality in Experimental Choices
The synthesis of the pyrimidine ring from a benzamidine and a 1,3-dicarbonyl compound is a classic cyclocondensation reaction. The choice of reagents and conditions is critical for the successful formation of the desired product.
-
Role of Sodium Ethoxide: Sodium ethoxide, a strong base, is used to deprotonate the 1,3-dicarbonyl compound (acetylacetone) to form the corresponding enolate. This enolate is a potent nucleophile that is necessary to initiate the reaction with the benzamidine.
-
Reaction Mechanism: The reaction proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The enolate of acetylacetone attacks one of the electrophilic carbon atoms of the benzamidine.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with one of the nitrogen atoms of the benzamidine attacking the remaining carbonyl group of the acetylacetone moiety.
-
Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the stable aromatic pyrimidine ring.
-
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for pyrimidine formation.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating through in-process controls and final product characterization.
-
TLC Monitoring: Regular monitoring of the reaction by TLC allows the researcher to track the consumption of the starting materials and the formation of the product, ensuring the reaction goes to completion.
-
Spectroscopic Analysis: The structure of the final, purified product should be unequivocally confirmed by standard spectroscopic methods, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion
2-Chloro-5-trifluoromethyl-benzamidine is a valuable and versatile intermediate for the synthesis of agrochemicals. The protocol provided herein for the synthesis of a pyrimidine-based fungicide demonstrates a practical and efficient application of this starting material. The strategic incorporation of the 2-chloro-5-trifluoromethylphenyl moiety through this synthetic route offers a promising avenue for the development of new and effective crop protection agents.
References
-
Chem-Impex. 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. [Link]
-
Aopgro. Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
MDPI. Design, Synthesis and Antifungal Activities of Some Novel Pyrazole Derivatives. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-trifluoromethyl-benzamidine
Introduction: The Strategic Importance of a Versatile Building Block
2-Chloro-5-trifluoromethyl-benzamidine is a pivotal starting material in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure is strategically functionalized: the chloro-substituent provides a reactive handle for cross-coupling, the trifluoromethyl group enhances metabolic stability and lipophilicity in final products, and the benzamidine moiety is a key pharmacophore in its own right, often involved in binding to biological targets like enzymes.[1][2]
Mastering the coupling reactions of this aryl chloride is therefore a critical capability for medicinal chemists and process development scientists. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, demanding highly active and specialized catalyst systems. This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and delivers detailed, field-proven protocols to enable researchers to confidently and successfully utilize this valuable synthetic intermediate.
Pillar 1: Understanding the Core Components of a Successful Cross-Coupling Reaction
The success of any palladium-catalyzed cross-coupling reaction hinges on the rational selection of four key components. The choice is not arbitrary; it is a carefully considered decision based on the electronic and steric properties of the substrates.
-
Palladium Precatalyst: The source of the active Pd(0) catalyst. While simple salts like Pd(OAc)₂ can be used, they require in situ reduction. Modern, air-stable precatalysts (e.g., G3-generation Buchwald precatalysts) are often preferred as they provide a reliable and reproducible source of the active catalytic species, simplifying reaction setup and improving consistency.
-
Ligand: This is arguably the most critical component for activating unreactive aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or dialkylphosphines like P(t-Bu)₃) are essential.[3][4] They stabilize the palladium center, promote the difficult oxidative addition step with the C-Cl bond, and facilitate the final reductive elimination step to release the product.[5][6]
-
Base: The base plays a crucial role in the catalytic cycle, most notably in the transmetalation step of the Suzuki reaction or the deprotonation of the amine in the Buchwald-Hartwig amination.[5] The choice of base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) must be carefully matched to the specific reaction type and the sensitivity of the functional groups on the substrates.
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst system while being stable at the required reaction temperature. Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used. For Suzuki couplings, a co-solvent of water is often necessary to facilitate the dissolution and activity of the inorganic base.[3]
Pillar 2: Standardized Experimental Workflow
A standardized and meticulous workflow is essential for achieving reproducible results in cross-coupling reactions, which are often sensitive to air and moisture. The following workflow is recommended for all protocols described herein.
Caption: General experimental workflow for cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl structures.[7] This protocol is optimized for coupling 2-Chloro-5-trifluoromethyl-benzamidine with various arylboronic acids.
Catalytic Cycle: Suzuki-Miyaura Coupling
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
analytical methods for 2-Chloro-5-trifluoromethyl-benzamidine characterization
An Application Note and Protocol for the Analytical Characterization of 2-Chloro-5-trifluoromethyl-benzamidine
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 2-Chloro-5-trifluoromethyl-benzamidine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies for identity, purity, and structural confirmation. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. The methods described include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction
2-Chloro-5-trifluoromethyl-benzamidine is a critical building block in the synthesis of various pharmacologically active compounds. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. Therefore, robust analytical methods for its characterization are essential for quality control and regulatory compliance. This application note provides a suite of validated analytical protocols to comprehensively characterize this important intermediate.
The analytical strategy outlined in this document is built on a foundation of orthogonal techniques, each providing a unique piece of information to build a complete picture of the molecule's identity and purity. The selection of these methods is based on the physicochemical properties of 2-Chloro-5-trifluoromethyl-benzamidine and established principles of analytical chemistry.
Physicochemical Properties of 2-Chloro-5-trifluoromethyl-benzamidine
A thorough understanding of the physicochemical properties of the analyte is the first step in developing robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₈H₆ClF₃N₂ | N/A |
| Molecular Weight | 222.59 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in methanol, acetonitrile, DMSO. Limited solubility in water (predicted). | N/A |
| Chemical Structure | N/A |
Analytical Workflow for Characterization
The comprehensive characterization of 2-Chloro-5-trifluoromethyl-benzamidine involves a multi-step workflow. This ensures that both the chemical structure and the purity of the compound are confirmed with a high degree of confidence.
Figure 1: A typical analytical workflow for the comprehensive characterization of 2-Chloro-5-trifluoromethyl-benzamidine.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for assessing the purity of 2-Chloro-5-trifluoromethyl-benzamidine due to its high resolution and sensitivity for separating the main component from related impurities. A reverse-phase method is most suitable given the polarity of the molecule.
Principle
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and ionization in MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% to 90% B over 15 minutes | A gradient is necessary to elute any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection | UV at 254 nm | The aromatic ring system is expected to have strong absorbance at this wavelength. |
Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-Chloro-5-trifluoromethyl-benzamidine and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample solution.
-
Data Acquisition: Acquire data for 20 minutes to ensure all potential late-eluting impurities are observed.
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Coupling the HPLC method with a mass spectrometer allows for the confirmation of the molecular weight of the main peak, providing a high degree of confidence in its identity.
Principle
After separation by HPLC, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 2-Chloro-5-trifluoromethyl-benzamidine, electrospray ionization (ESI) in positive mode is recommended due to the presence of the basic benzamidine group, which is readily protonated.
Recommended MS Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The benzamidine moiety is basic and will readily accept a proton to form [M+H]⁺. |
| Capillary Voltage | 3.5 kV | A typical voltage for stable spray in ESI. |
| Cone Voltage | 30 V | Optimizes the transfer of ions into the mass analyzer. |
| Source Temperature | 120 °C | Aids in desolvation of the analyte. |
| Desolvation Temperature | 350 °C | Ensures complete desolvation before ions enter the mass analyzer. |
| Scan Range | m/z 50 - 500 | Covers the expected molecular ion and potential fragments. |
Expected Results
The expected protonated molecule [M+H]⁺ for C₈H₆ClF₃N₂ has a theoretical monoisotopic mass of 223.0202. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at m/z ~225 that is approximately one-third the intensity of the peak at m/z 223.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful technique for the unambiguous determination of a molecule's chemical structure. ¹H, ¹³C, and ¹⁹F NMR experiments should be performed.
Principle
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure and connectivity of atoms.
Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 400 MHz.
-
Data Analysis:
-
¹H NMR: Analyze chemical shifts, integration, and coupling patterns of the protons. The aromatic protons and the protons of the amidine group will have characteristic signals.
-
¹³C NMR: Identify the number of unique carbon atoms and their chemical environments. The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum.
-
¹⁹F NMR: A single signal is expected for the -CF₃ group. Its chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR provides information about the functional groups present in a molecule.
Principle
FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies.
Protocol
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amidine) | 3400 - 3100 |
| C=N stretch (amidine) | 1680 - 1620 |
| C-Cl stretch | 800 - 600 |
| C-F stretch (-CF₃) | 1350 - 1150 |
| Aromatic C-H stretch | 3100 - 3000 |
| Aromatic C=C stretch | 1600 - 1450 |
Method Validation
All analytical methods used for the characterization of pharmaceutical intermediates must be validated to ensure they are reliable and fit for purpose. Method validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the characterization of 2-Chloro-5-trifluoromethyl-benzamidine. The combination of chromatographic and spectroscopic techniques ensures a high level of confidence in the identity, purity, and structure of this important pharmaceutical intermediate. Adherence to these protocols and proper method validation will support the development of safe and effective drug products.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Application Note: Structural Elucidation of 2-Chloro-5-trifluoromethyl-benzamidine using NMR Spectroscopy
Introduction
2-Chloro-5-trifluoromethyl-benzamidine is a versatile building block in modern medicinal and agricultural chemistry.[1] Its utility stems from the unique electronic properties conferred by the chloro and trifluoromethyl substituents, which can significantly influence molecular interactions and metabolic stability.[1][2] The trifluoromethyl group, in particular, is a key pharmacophore known to enhance lipophilicity and binding affinity of drug candidates.[1][2] Accurate structural confirmation and purity assessment of this intermediate are paramount for its successful application in multi-step syntheses.[2]
This application note provides a comprehensive guide to the structural elucidation of 2-Chloro-5-trifluoromethyl-benzamidine using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical basis for the expected spectral features, provide detailed protocols for sample preparation and data acquisition, and present an in-depth analysis of the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of this and structurally related compounds.
Molecular Structure and Key NMR-Active Nuclei
The structure of 2-Chloro-5-trifluoromethyl-benzamidine presents a unique set of NMR-active nuclei that provide a wealth of structural information. Understanding the electronic environment of each nucleus is crucial for accurate spectral interpretation.
Diagram: Molecular Structure and Atom Numbering
Caption: Structure of 2-Chloro-5-trifluoromethyl-benzamidine with atom numbering for NMR assignment.
Theoretical Basis for Spectral Interpretation: Substituent Effects
The chemical shifts observed in the NMR spectra of 2-Chloro-5-trifluoromethyl-benzamidine are primarily governed by the electronic effects of the chloro, trifluoromethyl, and benzamidine functional groups.
-
Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect significantly deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).[3][4] In ¹⁹F NMR, the three equivalent fluorine atoms will give rise to a single, intense resonance.
-
Chloro (-Cl) Group: The chloro group exhibits a dual electronic effect. It is inductively electron-withdrawing but can also donate electron density to the aromatic ring via resonance.[5][6] The inductive effect generally dominates, leading to a net deshielding of the aromatic protons and carbons. However, the resonance effect can lead to some shielding at the ortho and para positions relative to the meta position.[5] This interplay of effects can result in a weaker aromatic ring current and a slight upfield shift for some aromatic protons compared to unsubstituted benzene.[5]
-
Benzamidine (-C(=NH)NH₂) Group: This group is electron-withdrawing and will influence the chemical shifts of the aromatic protons, particularly the proton at the C6 position. The protons on the nitrogen atoms are exchangeable and may appear as broad signals, or not be observed at all, depending on the solvent and temperature.
Experimental Protocols
Sample Preparation
For optimal results, proper sample preparation is critical.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial screening due to its ability to dissolve a wide range of organic compounds. However, for observing the exchangeable N-H protons of the amidine group, a protic solvent like deuterated methanol (CD₃OD) or a hydrogen-bond accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is recommended.
-
Concentration: A concentration of 5-10 mg of 2-Chloro-5-trifluoromethyl-benzamidine in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹³C NMR. For ¹⁹F NMR, a lower concentration may be adequate due to the high sensitivity of the fluorine nucleus.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluorotoluene may be used.
NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Pulse Program | zg30 | zgpg30 | zg |
| Spectral Width | 12 ppm | 220 ppm | 100 ppm |
| Acquisition Time | ~3.4 s | ~1.2 s | ~0.8 s |
| Relaxation Delay | 2.0 s | 2.0 s | 1.0 s |
| Number of Scans | 16 | 1024 | 64 |
| Temperature | 298 K | 298 K | 298 K |
Diagram: NMR Experimental Workflow
Caption: A typical workflow for NMR analysis from sample preparation to structural confirmation.
Predicted NMR Data and Interpretation
Based on the substituent effects discussed, the following NMR data are predicted for 2-Chloro-5-trifluoromethyl-benzamidine.
¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | ~7.6-7.8 | d | J(H3-H4) ≈ 8-9 | Deshielded by the adjacent electron-withdrawing amidine group and the meta chloro group. |
| H4 | ~7.8-8.0 | dd | J(H3-H4) ≈ 8-9, J(H4-H6) ≈ 2-3 | Deshielded by the para trifluoromethyl group and ortho to the amidine group. |
| H6 | ~8.0-8.2 | d | J(H4-H6) ≈ 2-3 | Most deshielded proton due to its position ortho to the electron-withdrawing amidine group and meta to the trifluoromethyl group. |
| NH/NH₂ | ~6.0-9.0 | br s | - | Broad signals due to quadrupole broadening and chemical exchange. Position is solvent and concentration dependent. |
¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~130-135 | Attached to the amidine group and the chloro group. |
| C2 | ~132-137 | Directly bonded to the electronegative chlorine atom. |
| C3 | ~125-130 | Aromatic CH. |
| C4 | ~128-133 | Aromatic CH, influenced by the adjacent trifluoromethyl group. |
| C5 | ~122-127 (q) | Attached to the trifluoromethyl group, will appear as a quartet due to C-F coupling. |
| C6 | ~130-135 | Aromatic CH, ortho to the amidine group. |
| -CF₃ | ~120-125 (q) | The trifluoromethyl carbon will appear as a quartet with a large ¹J(C-F) coupling constant. |
| -C(=NH)NH₂ | ~160-165 | The amidine carbon will be significantly downfield due to its bonding to two nitrogen atoms. |
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale | | :--- | :--- | :--- | | -CF₃ | ~ -60 to -65 | s | A single, intense singlet is expected as the three fluorine atoms are chemically equivalent. The chemical shift is characteristic of an aromatic trifluoromethyl group. |
Conclusion
NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of 2-Chloro-5-trifluoromethyl-benzamidine. By combining the information from ¹H, ¹³C, and ¹⁹F NMR, a complete and confident structural assignment can be achieved. The protocols and predicted spectral data provided in this application note serve as a robust guide for researchers working with this important chemical intermediate, ensuring the quality and integrity of their starting materials for drug discovery and development.
References
-
Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 71(1-2), 103-112. [Link]
- Dalvit, C., & Vulpetti, A. (2019). The Trifluoromethyl Group in Medicinal Chemistry: A Versatile Tool for Drug Design. Pharmaceuticals, 12(3), 131.
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts of Substituted Benzenes. University of Wisconsin. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved from [Link]
-
Gowrisankar, S., & Chen, C. H. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
Application Notes & Protocols for the Development of Crop Protection Agents Utilizing 2-Chloro-5-trifluoromethyl-benzamidine
Introduction
2-Chloro-5-trifluoromethyl-benzamidine and its derivatives represent a promising class of molecules for the development of novel crop protection agents.[1] The unique chemical architecture, featuring a trifluoromethyl group, enhances lipophilicity, a key attribute for effective agrochemical formulations.[1][2] This guide provides a comprehensive overview of the synthesis, mechanism of action, and detailed protocols for the evaluation of 2-Chloro-5-trifluoromethyl-benzamidine as a potential pesticide. The protocols are designed to be self-validating, ensuring robust and reproducible results for researchers and scientists in the field of agrochemical development.
Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine
The synthesis of 2-Chloro-5-trifluoromethyl-benzamidine is typically achieved from its nitrile precursor, 2-Chloro-5-(trifluoromethyl)benzonitrile.[3][4][5] This precursor is a versatile building block in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides.[2][6][7]
Rationale for Synthetic Route
The conversion of a nitrile to a benzamidine is a well-established chemical transformation.[8] This route is often preferred due to the commercial availability of the starting benzonitrile and the relatively straightforward reaction conditions. The Pinner reaction or variations thereof are commonly employed for this conversion.
Synthesis Pathway Diagram
Caption: Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine via the Pinner reaction.
Detailed Synthesis Protocol
Materials:
-
2-Chloro-5-(trifluoromethyl)benzonitrile[3]
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (saturated solution in ethanol)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Formation of the Imino Ether Hydrochloride (Pinner Salt):
-
Dissolve 2-Chloro-5-(trifluoromethyl)benzonitrile in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with continuous stirring. The reaction is exothermic, so maintain the temperature below 10°C.
-
Continue bubbling HCl until the solution is saturated. The imino ether hydrochloride will precipitate as a white solid.
-
Add anhydrous diethyl ether to facilitate further precipitation.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Conversion to Benzamidine:
-
Suspend the dried imino ether hydrochloride in a saturated solution of ammonia in ethanol.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the ammonium chloride byproduct will precipitate.
-
Filter off the ammonium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Chloro-5-trifluoromethyl-benzamidine.
-
The crude product can be further purified by recrystallization.
-
Proposed Mechanism of Action
Benzamidine and its derivatives are known to act as competitive inhibitors of trypsin and trypsin-like serine proteases.[9][10] These enzymes play crucial roles in the digestive and physiological processes of many insect pests.
Rationale for Protease Inhibition
The amidine group of benzamidine mimics the guanidinium group of arginine, a natural substrate for trypsin. This structural similarity allows benzamidine to bind to the active site of the enzyme, blocking its catalytic activity. The trifluoromethyl group on the benzene ring can enhance the binding affinity and lipophilicity of the molecule, potentially increasing its efficacy as a pesticide.[2]
Signaling Pathway Diagram
Caption: Proposed mechanism of action of 2-Chloro-5-trifluoromethyl-benzamidine.
Efficacy Evaluation Protocols
A tiered approach is recommended for evaluating the efficacy of new crop protection agents, starting with laboratory bioassays and progressing to greenhouse and field trials.[11]
Laboratory Bioassays
Laboratory bioassays are essential for determining the intrinsic activity of the compound against target pests and for establishing dose-response relationships.[12][13][14]
Target Pests: A range of economically important insect pests should be selected, such as larvae of the velvetbean caterpillar (Anticarsia gemmatalis) or aphids.[15]
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of 2-Chloro-5-trifluoromethyl-benzamidine in a suitable solvent (e.g., acetone or DMSO).
-
Prepare a series of dilutions to create a range of test concentrations.
-
-
Diet Incorporation Method (for chewing insects):
-
Incorporate the test solutions into an artificial insect diet.
-
Place a known number of insect larvae into individual wells of a multi-well plate containing the treated diet.
-
Include a control group with a diet treated only with the solvent.
-
-
Leaf Dip Method (for sucking and chewing insects):
-
Dip leaves of a host plant (e.g., soybean) into the test solutions for a set period.
-
Allow the leaves to air dry.
-
Place the treated leaves in a petri dish with the target insects.
-
-
Data Collection and Analysis:
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the lethal concentration (LC50) or lethal dose (LD50) using probit analysis.
-
Observe any sublethal effects, such as reduced feeding or delayed development.
-
Target Fungi: Select a panel of economically important plant pathogenic fungi, such as Botrytis cinerea or Mycosphaerella fijiensis.[16][17]
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution and serial dilutions of 2-Chloro-5-trifluoromethyl-benzamidine as described for the insecticidal bioassay.
-
-
In Vitro Growth Inhibition Assay:
-
Incorporate the test solutions into a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) before it solidifies.
-
Pour the amended agar into petri dishes.
-
Inoculate the center of each plate with a mycelial plug from an actively growing culture of the target fungus.
-
Include a control group with a medium containing only the solvent.
-
Incubate the plates at an appropriate temperature for fungal growth.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony at regular intervals.
-
Calculate the percentage of growth inhibition compared to the control.
-
Determine the effective concentration that inhibits 50% of fungal growth (EC50).
-
A rapid resazurin-based fluorescence inhibition bioassay can also be employed for high-throughput screening of fungicidal activity.[18]
Greenhouse and Field Trials
Greenhouse and field trials are necessary to evaluate the performance of the compound under more realistic conditions, including environmental factors and host plant interactions.[19][20]
Experimental Design:
-
Randomized Complete Block Design: This design helps to minimize the effects of environmental variability within the trial area.
-
Treatments: Include multiple application rates of the test compound, a positive control (a commercial standard), and an untreated control.
-
Replicates: Use a sufficient number of replicates (typically 3-4) for statistical validity.
-
Plot Size: Ensure plots are of an adequate size to obtain meaningful data.[20]
Data to Collect:
-
Pest/Disease Incidence and Severity: Regularly assess the level of pest infestation or disease development.
-
Crop Vigor and Phytotoxicity: Observe any adverse effects of the treatments on the crop plants.
-
Yield Data: At the end of the trial, harvest the crop and measure the yield.
Data Presentation
Table 1: Example Dose-Response Data for Insecticidal Activity
| Concentration (ppm) | Number of Insects | Mortality (%) |
| 0 (Control) | 50 | 2 |
| 1 | 50 | 15 |
| 10 | 50 | 45 |
| 50 | 50 | 85 |
| 100 | 50 | 98 |
Table 2: Example Data for Fungicidal Growth Inhibition
| Concentration (µg/mL) | Average Colony Diameter (mm) | Growth Inhibition (%) |
| 0 (Control) | 65 | 0 |
| 0.1 | 58 | 10.8 |
| 1 | 42 | 35.4 |
| 10 | 15 | 76.9 |
| 50 | 5 | 92.3 |
Formulation Development
The formulation of a pesticide is crucial for its effective application and performance.[21] For 2-Chloro-5-trifluoromethyl-benzamidine, a formulation that enhances its stability and bioavailability is desirable.
Considerations for Formulation:
-
Carriers: Organic solvents or mineral clays can serve as carriers for the active ingredient.[21]
-
Adjuvants: Stickers, spreaders, and wetting agents can improve the adhesion and coverage of the pesticide on the plant surface.
-
Formulation Types: Common formulations include emulsifiable concentrates (EC), wettable powders (WP), and flowables (F).[21]
Regulatory Considerations
The registration of a new pesticide is a rigorous process that requires a comprehensive data package on its efficacy, environmental fate, and toxicology.[22][23] In the United States, the Environmental Protection Agency (EPA) is the primary regulatory body.[23][24]
Key Data Requirements for Registration:
-
Product Chemistry: Detailed information on the active ingredient and formulation.
-
Toxicology: Studies to assess the potential risks to human health.[25]
-
Efficacy Data: Data from laboratory, greenhouse, and field trials to demonstrate the product's effectiveness.
-
Environmental Fate: Studies on how the pesticide behaves in the environment.
-
Ecological Effects: Data on the potential impacts on non-target organisms.
It is also important to be aware of state-level registration requirements, which can vary.[26][27]
Safety Precautions
Researchers and scientists handling 2-Chloro-5-trifluoromethyl-benzamidine and its derivatives should adhere to standard laboratory safety practices.[28][29][30]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on hazards, handling, and emergency procedures.[28]
References
-
U.S. Environmental Protection Agency. Pesticide Registration Manual: Chapter 2 - Registering a Pesticide Product. Available from: [Link]
-
National Pesticide Information Center. Registration of Pesticides. Available from: [Link]
-
REACH24H. State Pesticide Registration in the U.S.: Key Requirements and Compliance Challenges. Available from: [Link]
-
California Department of Pesticide Regulation. How to Register a Pesticide. Available from: [Link]
-
U.S. Environmental Protection Agency. Pesticide Registration Manual: Chapter 1 - Overview of Requirements for Pesticide Registration and Registrant Obligations. Available from: [Link]
-
Beers, E. H., et al. (2019). Laboratory Bioassays to Estimate the Lethal and Sublethal Effects of Various Insecticides and Fungicides on Deraeocoris brevis (Hemiptera: Miridae). Journal of Economic Entomology, 112(5), 2166–2174. Available from: [Link]
-
Eckhardt, M., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 185–190. Available from: [Link]
-
West African Rice Development Association. PROTOCOLS FOR THE BIOLOGICAL EVALUATION OF PESTICIDES ON SELECTED CROPS GROWN IN. Available from: [Link]
-
Food and Agriculture Organization of the United Nations. Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. Available from: [Link]
-
Tulasi, B., et al. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo. Available from: [Link]
-
Sangapillai, A., & Binner, J. (2009). A rapid resazurin bioassay for assessing the toxicity of fungicides. Chemosphere, 75(1), 124-129. Available from: [Link]
-
Tulasi, B., et al. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal, 3(1), 14-19. Available from: [Link]
-
Lahman, L. A., et al. (2022). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Journal of Agricultural and Food Chemistry, 70(23), 6855–6874. Available from: [Link]
-
IUCr Journals. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Available from: [Link]
-
ANTEDIS. Evaluation Field Trials of Plant Protection Products. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzonitrile in Modern Chemical Synthesis. Available from: [Link]
-
BU CyberSec Lab. 2-Chloro-5-(trifluoromethyl)benzonitrile. Available from: [Link]
-
Gkonou, A., & G. A. Molander. (2015). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Plant Disease, 99(10), 1386-1392. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Available from: [Link]
-
PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Available from: [Link]
-
OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Agrochemicals: The Role of 2-Chloro-5-(trifluoromethyl)benzonitrile in Crop Protection. Available from: [Link]
-
de Oliveira, G. L., et al. (2018). Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean. Pest Management Science, 74(10), 2385–2392. Available from: [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles. Available from: [Link]
-
Organic Chemistry Portal. Nitrile to Amide - Common Conditions. Available from: [Link]
- Google Patents. WO2012029968A1 - Benzamide derivative or its salt, and insecticide, miticide, nematicide or soil pesticide containing it.
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
Wikipedia. Benzamidine. Available from: [Link]
-
Chemistry LibreTexts. Conversion of nitriles to amides. Available from: [Link]
-
Wang, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2821. Available from: [Link]
-
Chemistry Steps. Converting Nitriles to Amides. Available from: [Link]
-
Singh, A., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry, 29(4), 1181–1189. Available from: [Link]
-
European Patent Office. Pesticide composition - Patent 2514316. Available from: [Link]
-
Eckhardt, M., et al. (2020). methanone: structural characterization of a side product in benzothiazinone synthesis. IUCrData, 5(7), x200898. Available from: [Link]
-
University of Florida. Pesticide Formulations. Available from: [Link]
-
Ma, X., & Lu, M. (2011). An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. Journal of Chemical Research, 2011(8), 480-483. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2-Chloro-5-trifluoromethylpyridine in Modern Agrochemicals. Available from: [Link]
- Google Patents. CN106565540A - Synthesis method for benzamidine derivatives.
Sources
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The Strategic Utility of 2-Chloro-5-trifluoromethyl-benzamidine in Modern Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 2-Chloro-5-trifluoromethyl-benzamidine as a pivotal intermediate in the synthesis of diverse heterocyclic scaffolds. The strategic incorporation of the chloro and trifluoromethyl moieties on the benzamidine core imparts unique reactivity and physicochemical properties, making it a valuable building block in medicinal chemistry and agrochemical research. This document outlines the underlying chemical principles, detailed experimental protocols for the synthesis of key heterocyclic systems including 1,3,5-triazines and pyrimidines, and discusses the significance of the resulting compounds in drug discovery.
Introduction: The Versatility of a Fluorinated Benzamidine Core
2-Chloro-5-trifluoromethyl-benzamidine is a specialized chemical intermediate that has garnered significant attention in the field of synthetic organic chemistry. Its utility stems from the presence of three key functional and structural elements: the benzamidine moiety, a chlorine atom, and a trifluoromethyl group.
The benzamidine functional group, a nitrogenous analogue of a carboxylic acid, serves as a versatile precursor for the construction of various nitrogen-containing heterocycles. It can act as a binucleophile in cyclocondensation reactions, readily forming five- or six-membered rings.
The presence of a trifluoromethyl (CF3) group significantly influences the physicochemical properties of the final heterocyclic compounds. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target.[1] This makes trifluoromethylated heterocycles highly sought-after in drug discovery programs.
The chlorine atom at the 2-position of the benzene ring provides an additional site for chemical modification. It can participate in various cross-coupling reactions, allowing for the introduction of further diversity into the molecular scaffold. This feature is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.
This application note will delve into the practical synthesis of prominent heterocyclic systems derived from 2-Chloro-5-trifluoromethyl-benzamidine, providing detailed, validated protocols and insights into the reaction mechanisms.
Key Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of 2-Chloro-5-trifluoromethyl-benzamidine is crucial for its safe and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C8H6ClF3N2 | Chem-Impex |
| Molecular Weight | 224.60 g/mol | Chem-Impex |
| Appearance | White to off-white crystalline solid | Generic |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Generic |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | Generic |
Safety Precautions: 2-Chloro-5-trifluoromethyl-benzamidine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of 1,3,5-Triazine Derivatives
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. 2-Chloro-5-trifluoromethyl-benzamidine serves as an excellent precursor for the synthesis of 6-aryl-2,4-diamino-1,3,5-triazines.
Reaction Principle: Cyclocondensation with Dicyandiamide
The synthesis of 2,4-diamino-6-(2-chloro-5-trifluoromethylphenyl)-1,3,5-triazine from 2-Chloro-5-trifluoromethyl-benzamidine proceeds via a cyclocondensation reaction with dicyandiamide. The benzamidine acts as the C-N component, while dicyandiamide provides the remaining N-C-N fragment of the triazine ring. The reaction is typically carried out in the presence of a base in a suitable solvent.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of substituted 2,4-diamino-1,3,5-triazines.
Materials:
-
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
-
Dicyandiamide
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (10 mmol, 1.0 eq).
-
Solvent and Base Addition: To the flask, add anhydrous methanol (50 mL). Stir the suspension and add sodium methoxide (22 mmol, 2.2 eq) portion-wise at room temperature.
-
Addition of Dicyandiamide: Once the benzamidine hydrochloride has fully reacted to the free base (indicated by a color change or dissolution), add dicyandiamide (12 mmol, 1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add water (50 mL) and stir. The solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Yield: 75-85%
Causality Behind Experimental Choices:
-
Use of Hydrochloride Salt: 2-Chloro-5-trifluoromethyl-benzamidine is often supplied as its hydrochloride salt for improved stability. The addition of a base like sodium methoxide is necessary to generate the reactive free base in situ.
-
Anhydrous Conditions: Methanol should be anhydrous to prevent hydrolysis of the reactants and intermediates.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the cyclocondensation to proceed at a reasonable rate.
-
TLC Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the point of completion and to avoid the formation of by-products due to prolonged heating.
Synthesis of Pyrimidine Derivatives
Pyrimidines are another class of heterocycles with significant biological importance, forming the core structure of several anticancer and antiviral drugs. 2-Chloro-5-trifluoromethyl-benzamidine can be utilized in the synthesis of substituted pyrimidines through condensation with 1,3-dicarbonyl compounds.
Reaction Principle: Cyclocondensation with Acetylacetone
The reaction of 2-Chloro-5-trifluoromethyl-benzamidine with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), leads to the formation of a di-substituted pyrimidine. This reaction is a classic example of a cyclocondensation where the benzamidine provides the N-C-N fragment and the dicarbonyl compound provides the C-C-C fragment of the pyrimidine ring.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 2-(2-chloro-5-trifluoromethylphenyl)-4,6-dimethylpyrimidine.
Materials:
-
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (10 mmol, 1.0 eq) in ethanol (40 mL).
-
Base Addition: Add potassium carbonate (25 mmol, 2.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to generate the free benzamidine base.
-
Addition of Acetylacetone: To the reaction mixture, add acetylacetone (11 mmol, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Drying: Collect the fractions containing the pure product and remove the solvent under reduced pressure. Dry the final product under vacuum.
-
Characterization: Confirm the structure and purity of the synthesized pyrimidine derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 60-75%
Rationale for Experimental Design:
-
Choice of Base: Potassium carbonate is a mild and effective base for neutralizing the hydrochloride salt and catalyzing the condensation reaction.
-
Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants and allows for a convenient reflux temperature.
-
Column Chromatography: Purification by column chromatography is often necessary to remove unreacted starting materials and any potential side products, ensuring a high purity of the final compound.
Conclusion and Future Perspectives
2-Chloro-5-trifluoromethyl-benzamidine has proven to be a highly valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. The straightforward and efficient protocols for the synthesis of substituted 1,3,5-triazines and pyrimidines outlined in this application note highlight its utility for generating libraries of compounds for screening in drug discovery and agrochemical development. The presence of the trifluoromethyl group and the chlorine atom provides a unique combination of properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of the resulting molecules. Future research in this area will likely focus on expanding the scope of heterocyclic systems synthesized from this intermediate and exploring its application in multicomponent reactions to further enhance synthetic efficiency and molecular diversity.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- U.S. Patent No. 6,344,460 B1. (2002). Substituted 2,4-diamino-1,3,5-triazines and their use as inhibitors of JNK.
- El-Faham, A., et al. (2020).
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivity of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936353. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine
Welcome to the technical support guide for the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this critical synthesis. 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a key intermediate in the development of pharmaceuticals and agrochemicals, valued for its role in creating bioactive molecules with enhanced lipophilicity due to the trifluoromethyl group[1].
The most established and widely used method for converting the parent nitrile, 2-Chloro-5-trifluoromethyl-benzonitrile, into the desired benzamidine is the Pinner reaction . This reaction proceeds in two distinct stages: first, the acid-catalyzed reaction of the nitrile with an alcohol to form an imidate salt (a "Pinner salt"), followed by the reaction of this intermediate with ammonia to yield the final amidine.[2][3][4] This guide focuses on troubleshooting and optimizing this classical and reliable synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 2-Chloro-5-trifluoromethyl-benzamidine?
The Pinner reaction is the most direct and conventional method.[4][5] It involves two main steps:
-
Formation of the Imidate Salt (Pinner Salt): 2-Chloro-5-trifluoromethyl-benzonitrile is reacted with an anhydrous alcohol (typically ethanol or methanol) in the presence of dry hydrogen chloride (HCl) gas. This forms the corresponding ethyl or methyl imidate hydrochloride.
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia (often as a solution in alcohol) to form the final 2-Chloro-5-trifluoromethyl-benzamidine, usually isolated as its hydrochloride salt.
Q2: Why are anhydrous conditions so critical for the first step of the Pinner reaction?
Strict anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive Pinner salt intermediate.[6][7] Any moisture present in the reaction mixture will react with the imidate salt to produce the corresponding ester (e.g., ethyl 2-chloro-5-trifluoromethylbenzoate) as a significant byproduct, which reduces the yield of the desired amidine.[3][6] Therefore, using anhydrous solvents and reagents, along with drying tubes or an inert atmosphere, is essential for success.
Q3: What role does the electron-withdrawing nature of the -CF₃ group play in this reaction?
The trifluoromethyl (-CF₃) and chloro (-Cl) groups on the benzonitrile ring are strongly electron-withdrawing. This property is advantageous for the Pinner reaction. Electron-withdrawing groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the alcohol after protonation by HCl.[6] This generally leads to good reactivity and high yields under optimized conditions.[8] In contrast, nitriles with electron-donating groups can be less reactive.[8]
Q4: What are the key reaction parameters to control for optimal yield?
Several parameters must be carefully controlled:
-
Temperature: The formation of the Pinner salt is exothermic and should be performed at low temperatures (typically 0-5 °C). Imidate hydrochlorides are thermodynamically unstable at higher temperatures and can rearrange to form N-substituted amides and alkyl chlorides, another potential byproduct.[2][3]
-
Reagent Stoichiometry: An excess of dry HCl is typically used to ensure complete protonation of the nitrile and to act as the catalyst.
-
Reaction Time: Sufficient time must be allowed for the Pinner salt to precipitate fully from the reaction mixture. Monitoring by techniques like TLC or HPLC can help determine the reaction endpoint.
Q5: What safety precautions are necessary when performing this synthesis?
-
Hydrogen Chloride Gas: Dry HCl gas is corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood. Setting up a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize excess HCl is mandatory.
-
Anhydrous Reagents: Anhydrous solvents like diethyl ether or dioxane can form explosive peroxides. Always use freshly opened containers or test for peroxides before use.
-
Pressure: The reaction is typically run at atmospheric pressure, but care should be taken to avoid any system blockage, especially during the introduction of HCl gas.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Final Benzamidine Product
-
Potential Cause A: Incomplete formation of the Pinner salt.
-
Why it happens: Insufficient HCl gas may not have fully protonated the nitrile, or the reaction may not have run long enough for the salt to precipitate.
-
Solution: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture until it is saturated. Allow the reaction to stir at low temperature for an extended period (12-24 hours) to maximize precipitation of the imidate hydrochloride. Verify the dryness of the HCl gas by passing it through a sulfuric acid bubbler first.
-
-
Potential Cause B: Hydrolysis of the Pinner salt during workup.
-
Why it happens: The Pinner salt is extremely sensitive to moisture.[7] Exposing the isolated salt to atmospheric moisture or using non-anhydrous solvents for washing will lead to hydrolysis into the corresponding ester.
-
Solution: Handle the filtered Pinner salt quickly. Wash the salt with a cold, anhydrous solvent (like diethyl ether) and dry it thoroughly under a vacuum or in a desiccator over a strong drying agent (e.g., P₂O₅) before proceeding to the ammonolysis step.
-
-
Potential Cause C: Ineffective ammonolysis.
-
Why it happens: The concentration of ammonia might be too low, or the reaction time may be insufficient for the complete conversion of the imidate to the amidine.
-
Solution: Use a saturated solution of ammonia in an anhydrous alcohol (e.g., ethanol). Ensure the Pinner salt is fully dissolved or well-suspended in the ammonia solution. Allow the reaction to proceed for several hours at room temperature or with gentle warming, monitoring its progress by TLC.
-
Problem 2: Significant Formation of Byproducts (Amide or Ester)
-
Potential Cause A: Formation of Ethyl 2-chloro-5-trifluoromethylbenzoate (Ester Byproduct).
-
Why it happens: This is a classic sign of water contamination in the first step of the reaction.[3][6]
-
Solution: Rigorously dry all glassware in an oven before use. Use anhydrous grade solvents and ensure the alcohol is absolute. Protect the reaction from atmospheric moisture using a drying tube or by running it under an inert atmosphere (Nitrogen or Argon).
-
-
Potential Cause B: Formation of N-Ethyl-2-chloro-5-trifluoromethylbenzamide (Amide Byproduct).
-
Why it happens: This byproduct arises from the thermal rearrangement of the imidate hydrochloride intermediate.[2][3] This is more likely if the reaction temperature was not adequately controlled during the HCl addition.
-
Solution: Maintain the reaction temperature strictly between 0-5 °C during the entire Pinner salt formation step. Use an ice-salt bath for effective cooling. Add the HCl gas slowly to control the exotherm.
-
Problem 3: The Reaction Mixture Becomes a Thick, Unstirrable Slurry
-
Why it happens: As the Pinner salt precipitates, it can form a very thick solid mass, especially at high concentrations, making effective stirring impossible. This can lead to incomplete reaction.
-
Solution: Use a sufficient volume of anhydrous solvent to keep the mixture stirrable. A mechanical stirrer is often more effective than a magnetic stir bar for this type of reaction. If the mixture solidifies, you may need to add more anhydrous solvent to allow for proper mixing.
Experimental Protocols & Data
Workflow Overview
Caption: Pinner reaction workflow for benzamidine synthesis.
Protocol 1: Synthesis of Ethyl 2-chloro-5-trifluoromethylbenzenecarboximidate hydrochloride (Pinner Salt)
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a drying tube (e.g., filled with CaCl₂) and a gas trap (alkaline solution).
-
Reagents: To the flask, add 2-Chloro-5-trifluoromethyl-benzonitrile (1.0 eq) and anhydrous ethanol (5-10 volumes).
-
Cooling: Cool the stirred solution to 0 °C using an ice-salt bath.
-
HCl Addition: Bubble dry hydrogen chloride gas through the solution at a moderate rate while maintaining the internal temperature between 0-5 °C. Continue until the solution is saturated and fumes are observed at the outlet.
-
Reaction: Seal the flask and continue stirring the mixture at 0-5 °C for 12-24 hours. A white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid quickly with a small amount of cold, anhydrous diethyl ether.
-
Drying: Dry the white solid thoroughly under high vacuum to yield the Pinner salt.
Protocol 2: Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
-
Setup: In a round-bottom flask, prepare a saturated solution of ammonia gas in anhydrous ethanol at 0 °C.
-
Reaction: Slowly add the dry Pinner salt (1.0 eq) from Protocol 1 to the stirred ethanolic ammonia solution.
-
Stirring: Seal the flask and allow the mixture to stir at room temperature for 4-8 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: The resulting crude solid is the hydrochloride salt of the desired benzamidine. It can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Table 1: Key Reaction Parameters & Common Ranges
| Parameter | Step 1: Pinner Salt Formation | Step 2: Ammonolysis | Rationale & Key Considerations |
| Temperature | 0–5 °C | 0 °C to Room Temp. | Low temperature in Step 1 prevents amide byproduct formation.[2][3] |
| Solvent | Anhydrous Ethanol, Dioxane | Anhydrous Ethanol | Must be strictly anhydrous to prevent ester formation.[2][6] |
| Key Reagent | Dry HCl Gas (excess) | Saturated NH₃ (excess) | Excess drives the reaction to completion. |
| Reaction Time | 12–24 hours | 4–8 hours | Time dependent on substrate concentration and temperature. |
| Atmosphere | Anhydrous / Inert | Anhydrous | Critical to prevent hydrolysis of intermediates.[7] |
Troubleshooting Decision Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
Technical Support Center: Purification of 2-Chloro-5-trifluoromethyl-benzamidine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-5-trifluoromethyl-benzamidine. As a critical intermediate in pharmaceutical and agrochemical research, its purity is paramount for the success of subsequent applications[1]. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to help you navigate the challenges of purifying this polar, basic compound.
Purification Strategy Overview
The purification of 2-Chloro-5-trifluoromethyl-benzamidine from a reaction mixture typically involves a multi-step approach to remove unreacted starting materials, reagents, and byproducts. The choice of methods depends on the scale of the reaction and the nature of the impurities. A general workflow is outlined below:
Caption: General purification workflow for 2-Chloro-5-trifluoromethyl-benzamidine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-Chloro-5-trifluoromethyl-benzamidine.
Issue 1: Low Recovery After Initial Aqueous Work-up
-
Symptom: Significant loss of product is observed after the initial liquid-liquid extraction from the quenched reaction mixture.
-
Probable Cause: 2-Chloro-5-trifluoromethyl-benzamidine, being a basic compound, can exist in its protonated form (benzamidinium salt) in acidic or even neutral aqueous solutions. This salt form is highly water-soluble and will partition into the aqueous layer, leading to low recovery in the organic phase.
-
Solution:
-
pH Adjustment: Before extraction with an organic solvent, carefully adjust the pH of the aqueous layer to be basic (pH 8-9) using a suitable base like sodium bicarbonate or dilute sodium hydroxide. This will deprotonate the benzamidinium salt to the free base, which is more soluble in organic solvents.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its transfer to the organic layer[2].
-
Choice of Extraction Solvent: Use a moderately polar, water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) for extraction. Perform multiple extractions with smaller volumes of solvent for higher efficiency.
-
Issue 2: Product Degradation During Purification
-
Symptom: Appearance of new, unexpected spots on TLC analysis or lower than expected yield of the desired product, especially after prolonged exposure to basic conditions.
-
Probable Cause: Benzamidines are susceptible to hydrolysis to the corresponding benzamide, particularly under strongly basic aqueous conditions[3]. The hydrolysis rate increases with pH[1].
-
Solution:
-
Avoid Strong Bases: Whenever possible, use mild inorganic bases like sodium bicarbonate or potassium carbonate for pH adjustments instead of strong bases like sodium hydroxide, especially for prolonged periods.
-
Minimize Contact Time: Perform extractions and other operations involving basic aqueous solutions as quickly as possible.
-
Temperature Control: Keep the temperature low during base treatment and extraction to slow down the rate of hydrolysis.
-
Consider Salt Formation: For long-term storage or as a final purification step, consider converting the purified free base to its hydrochloride salt. The salt form is generally more stable.
-
Issue 3: Difficulty in Removing Polar Impurities by Column Chromatography
-
Symptom: Streaking of the product spot on TLC plates and co-elution of polar impurities during column chromatography.
-
Probable Cause: The basic nature of the amidine group can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and poor separation[4].
-
Solution:
-
Deactivate Silica Gel: Pre-treat the silica gel by flushing the packed column with the eluent containing a small amount of a basic additive, such as 0.5-1% triethylamine (TEA) or pyridine[5]. This neutralizes the acidic sites on the silica.
-
Use a Modified Mobile Phase: Incorporate a small percentage of a basic modifier like triethylamine or ammonium hydroxide in the mobile phase throughout the chromatography run[6]. A common solvent system for polar basic compounds is a gradient of methanol in dichloromethane with a constant small percentage of a basic additive[7].
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a bonded silica phase (e.g., amino-propylated silica)[4].
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography can be an effective alternative[8].
-
Issue 4: Oiling Out During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, the product separates as an oil.
-
Probable Cause:
-
The solvent is too nonpolar for the compound, leading to low solubility even at high temperatures.
-
The presence of impurities that depress the melting point of the product.
-
The solution is too concentrated.
-
Cooling the solution too rapidly.
-
-
Solution:
-
Solvent Selection: Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A two-solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can be effective. For 2-Chloro-5-trifluoromethyl-benzamidine, consider solvent systems like ethanol/water, isopropanol/hexanes, or ethyl acetate/hexanes.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seeding: Add a small crystal of the pure product to the cooled solution to initiate crystallization.
-
Further Purification: If oiling out persists due to impurities, an additional purification step like column chromatography may be necessary before recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude reaction mixture of 2-Chloro-5-trifluoromethyl-benzamidine?
A1: The impurities will depend on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Such as the corresponding benzonitrile or benzoyl chloride.
-
Hydrolysis Product: 2-Chloro-5-trifluoromethyl-benzamide, formed by the hydrolysis of the benzamidine[3].
-
Side-Reaction Products: Depending on the reagents used, these could include N-acylated byproducts or products from reactions with the solvent.
-
Inorganic Salts: From reagents or work-up procedures.
Q2: What is the best way to monitor the purification process?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to achieve good separation of the product from impurities. Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: How can I purify 2-Chloro-5-trifluoromethyl-benzamidine as its hydrochloride salt?
A3:
-
Dissolve the purified free base in a suitable anhydrous organic solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the salt by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Q4: What are the optimal pH conditions for handling 2-Chloro-5-trifluoromethyl-benzamidine in aqueous solutions?
A4: The stability of benzamidines is pH-dependent. They are most stable in neutral to slightly acidic conditions (pH 4-7)[9]. In strongly acidic solutions, the rate of hydrolysis can increase, while in basic solutions (pH > 8), hydrolysis to the corresponding benzamide is a significant side reaction[3]. For extractions, a transient basic pH (8-9) is used to ensure the compound is in its free base form for solubility in organic solvents, but prolonged exposure should be avoided.
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic 2-Chloro-5-trifluoromethyl-benzamidine from neutral and acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M HCl (aq). The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous layers. Wash this combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or a saturated solution of NaHCO₃) with stirring until the pH is ~9. The free base of the product should precipitate if it is a solid, or it can be extracted.
-
Extract the now basic aqueous layer with fresh organic solvent (e.g., dichloromethane) 3 times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-Chloro-5-trifluoromethyl-benzamidine.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of 2-Chloro-5-trifluoromethyl-benzamidine using silica gel chromatography, with considerations for its basic nature.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. The target Rf for the product should be around 0.2-0.3 for good separation[5].
-
Column Packing and Deactivation:
-
Dry pack a column with silica gel.
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1% triethylamine[4].
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a stronger solvent like dichloromethane) and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes or methanol in dichloromethane), can be effective for separating compounds with different polarities[8].
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine from the mobile phase is volatile and should be removed during this step.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Target Compounds |
| Silica Gel | Hexanes / Ethyl Acetate | 0.5-1% Triethylamine | Non-polar to moderately polar basic compounds |
| Silica Gel | Dichloromethane / Methanol | 0.5-1% Triethylamine | Polar basic compounds |
| Neutral Alumina | Hexanes / Ethyl Acetate or DCM / Methanol | None usually required | Basic compounds sensitive to acidic silica |
| C18 Silica (RP) | Acetonitrile / Water or Methanol / Water | 0.1% TFA or Formic Acid | Polar to non-polar compounds (separation by hydrophobicity) |
Visualization of Key Concepts
Caption: Logic diagram for acid-base extraction of a basic compound.
References
-
WIPO (2019). WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Available at: [Link]
- Han, W. W., & Yakatan, G. J. (1978). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of Pharmaceutical Sciences, 67(12), 1700-1703.
- BenchChem (2025).
- Google Patents (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
- Chem-Impex (n.d.). 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
- University of Rochester, Department of Chemistry (n.d.).
- ResearchGate (n.d.). Spontaneous Benzamidine Binding with Constant-pH Molecular Dynamics....
- ARKAT USA (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Smistad, G., Gram, F., & Smidsrød, O. (1993). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Acta Crystallographica Section D: Biological Crystallography, 49(Pt 4), 411–413.
- Phenomenex (2025).
- University of Rochester, Department of Chemistry (n.d.).
- Google Patents (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- ANU Open Research (n.d.).
- Google Patents (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- CUNY (n.d.).
- Guidechem (n.d.). What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?.
- SOP: FLASH CHROM
- PubMed (n.d.). Stability of alkoxycarbonylamidine prodrugs.
- Waters Blog (2025).
- ResearchGate (2025). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- BOC Sciences (n.d.).
- ResearchGate (n.d.). Spontaneous Benzamidine Binding with Constant-pH Molecular Dynamics....
- JoVE (2025).
- Google Patents (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- University of Regina (2018). On the hydrolysis mechanisms of amides and peptides.
- MDPI (n.d.). High Cell Density Fermentation Strategy for High-Level Soluble Expression of Glucagon-like Peptide-1 Analogue in Escherichia coli.
- NIH (n.d.).
- Sigma-Aldrich (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Google Patents (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Eureka | Patsnap (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole.
- Reddit (2023). Purification of strong polar and basic compounds : r/Chempros.
- Sorbent Technologies, Inc. (2025).
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid.
- PubChem (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. waters.com [waters.com]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine
Welcome to the technical support center for the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-products encountered during the synthesis of this important pharmaceutical intermediate.[1] Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the integrity of your results.
Troubleshooting Guide: Common By-products and Their Mitigation
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format to directly tackle common problems.
Q1: My final product is contaminated with a significant amount of unreacted 2-Chloro-5-trifluoromethylbenzonitrile. What are the likely causes and solutions?
A1: The presence of unreacted starting nitrile is a common issue indicating an incomplete reaction. The conversion of a nitrile to an amidine, particularly through methods like the Pinner reaction, requires careful control of several parameters. The electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the nitrile, making complete conversion challenging under suboptimal conditions.[2][3]
Causality and Solutions:
-
Insufficient Acid Catalyst (Pinner Reaction): The Pinner reaction is acid-catalyzed, typically using anhydrous HCl gas.[4][5] The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. Insufficient HCl will result in a sluggish and incomplete reaction.
-
Solution: Ensure a continuous stream of anhydrous HCl gas is bubbled through the reaction mixture. The reaction should be kept under a positive pressure of HCl. Monitor the reaction progress by TLC or GC-MS to ensure the disappearance of the starting nitrile.
-
-
Reaction Temperature and Time: Low temperatures can slow down the reaction rate, while insufficient reaction time will not allow for complete conversion.
-
Solution: While the Pinner reaction is often initiated at low temperatures (0-10 °C) to control the exothermic reaction with HCl, it may require warming to room temperature or slightly above for an extended period to drive the reaction to completion. Again, reaction monitoring is crucial.
-
-
Presence of Moisture: Water competes with the alcohol nucleophile and can lead to the formation of by-products (see Q2 and Q3), as well as potentially hindering the primary reaction pathway.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
-
Troubleshooting Summary Table:
| Issue | Potential Cause | Recommended Action |
| High levels of starting nitrile | Insufficient acid catalyst | Ensure a continuous supply of anhydrous HCl. |
| Low reaction temperature | Allow the reaction to warm to room temperature after the initial exothermic phase. | |
| Short reaction time | Monitor the reaction by TLC/GC-MS and continue until the starting material is consumed. | |
| Presence of moisture | Use anhydrous solvents and reagents. |
Q2: I have an impurity that has been identified as 2-Chloro-5-trifluoromethyl-benzamide. How can I prevent its formation?
A2: The formation of 2-Chloro-5-trifluoromethyl-benzamide is a classic example of partial hydrolysis of the nitrile or the intermediate imidate.[6] This is a very common by-product, especially if stringent anhydrous conditions are not maintained.
Causality and Solutions:
-
Hydrolysis of the Nitrile: The starting nitrile can undergo hydrolysis under acidic or basic conditions in the presence of water to form the corresponding amide.[6][7]
-
Solution: As mentioned in A1, the use of anhydrous solvents and reagents is critical. Ensure your reaction setup is protected from atmospheric moisture, for example, by using a drying tube.
-
-
Hydrolysis of the Imidate Intermediate (Pinner Reaction): The Pinner reaction forms an imidate hydrochloride salt (Pinner salt).[5][8] This intermediate is susceptible to hydrolysis, which will yield the amide. This can occur during the reaction or the work-up.
-
Solution: During the work-up, avoid premature exposure to aqueous solutions. When isolating the amidine, it is often preferable to perform the ammonolysis step (conversion of the imidate to the amidine) before any aqueous work-up.
-
-
Pyrolysis of the Imidate Intermediate: In some cases, thermal decomposition of the imidate intermediate can also lead to the formation of the amide.[5]
-
Solution: Maintain careful temperature control throughout the reaction and work-up. Avoid excessive heating.
-
Q3: My analysis shows the presence of 2-Chloro-5-trifluoromethyl-benzoic acid in my product. What is the source of this impurity and how can I eliminate it?
A3: The presence of 2-Chloro-5-trifluoromethyl-benzoic acid indicates a more extensive hydrolysis has occurred.[9] This by-product is formed from the hydrolysis of the starting nitrile, the intermediate amide, or the final amidine product.[7][10]
Causality and Solutions:
-
Over-hydrolysis: Harsher reaction conditions, such as high temperatures in the presence of water, or prolonged exposure to acidic or basic aqueous solutions during work-up, can lead to the complete hydrolysis of the nitrile functionality to a carboxylic acid.[10][11]
-
Solution: Maintain strict temperature control and minimize the reaction time once the conversion is complete. During work-up, use mild conditions and avoid prolonged contact with strong acids or bases. If an aqueous work-up is necessary, consider performing it at a lower temperature.
-
-
Hydrolysis of the Amidine Product: The desired amidine product itself can be hydrolyzed to the corresponding carboxylic acid, especially under acidic conditions.
-
Solution: Once the amidine is formed, it is best to isolate it promptly. If storage is necessary, it should be stored as a salt (e.g., hydrochloride) in a dry environment to enhance its stability.
-
By-product Formation Pathway Diagram:
Caption: Formation pathways of common by-products.
Frequently Asked Questions (FAQs)
What is a reliable method for the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine?
The Pinner reaction is a widely used and reliable method for converting 2-Chloro-5-trifluoromethylbenzonitrile into the corresponding amidine.[4][5] This reaction involves treating the nitrile with an alcohol (commonly methanol or ethanol) in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride, which is then treated with ammonia or an amine to yield the desired amidine.
What are the most critical parameters to control for a high-purity synthesis?
The three most critical parameters are:
-
Anhydrous Conditions: The exclusion of water is paramount to prevent the formation of amide and carboxylic acid by-products.
-
Stoichiometry of Reagents: Accurate stoichiometry, especially of the acid catalyst, is crucial for driving the reaction to completion.
-
Temperature Control: Proper temperature management prevents side reactions and decomposition of intermediates.
How can I purify the final product from the common by-products?
-
Crystallization: 2-Chloro-5-trifluoromethyl-benzamidine is often isolated as its hydrochloride salt, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Acid-Base Extraction: The basicity of the amidine allows for separation from non-basic impurities like the starting nitrile and the amide by-product through acid-base extraction. The acidic by-product, 2-Chloro-5-trifluoromethyl-benzoic acid, can also be removed this way.
-
Chromatography: If high levels of impurities persist, column chromatography on silica gel can be an effective purification method. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent streaking of the basic amidine) is often effective.
Experimental Protocol: Synthesis via Pinner Reaction
This protocol provides a step-by-step methodology for the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
Materials:
-
2-Chloro-5-trifluoromethylbenzonitrile
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Ammonia (gas or solution in methanol)
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube.
-
Initial Reaction: Dissolve 2-Chloro-5-trifluoromethylbenzonitrile (1.0 eq) in anhydrous methanol (2.0-3.0 eq) and anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
HCl Addition: Bubble anhydrous hydrogen chloride gas through the stirred solution. Maintain the temperature between 0-10 °C. Continue the addition of HCl until the solution is saturated and a precipitate of the imidate hydrochloride (Pinner salt) begins to form.
-
Reaction Completion: Seal the flask and allow it to stand at a controlled temperature (e.g., 4 °C) for 24-48 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Isolation of Imidate: Collect the precipitated imidate hydrochloride by filtration under a dry atmosphere. Wash the solid with cold, anhydrous diethyl ether.
-
Ammonolysis: Suspend the isolated imidate hydrochloride in a suitable anhydrous solvent (e.g., methanol). Cool the suspension to 0 °C and bubble anhydrous ammonia gas through it, or add a saturated solution of ammonia in methanol.
-
Product Isolation: After the ammonolysis is complete, the ammonium chloride by-product can be removed by filtration. The filtrate containing the desired 2-Chloro-5-trifluoromethyl-benzamidine can then be concentrated. The free base can be converted back to the hydrochloride salt for improved stability and ease of handling by treating it with a solution of HCl in a suitable solvent.
Experimental Workflow Diagram:
Caption: Step-by-step Pinner reaction workflow.
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
-
Amidine synthesis by imidoylation - Organic Chemistry Portal. (URL: [Link])
-
Study on the hydrolysis of 2-chlorobenzamide - PubMed. (URL: [Link])
- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl)
-
Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PubMed Central. (URL: [Link])
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - ResearchGate. (URL: [Link])
-
Synthesis of Amidines and its application to pyrimidouracil synthesis - Sciforum. (URL: [Link])
-
Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde - PrepChem.com. (URL: [Link])
-
methanone: structural characterization of a side product in benzothiazinone synthesis - ResearchGate. (URL: [Link])
- US3542822A - Hydrolysis of nitriles to carboxylic acids - Google P
-
Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2' - PubMed. (URL: [Link])
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. (URL: [Link])
-
A Lewis acid-promoted Pinner reaction - Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC - NIH. (URL: [Link])
-
20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (URL: [Link])
- US4144265A - Process for the manufacture of m-trifluoromethyl benzyl nitrile - Google P
-
A Lewis acid-promoted Pinner reaction - ResearchGate. (URL: [Link])
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (URL: [Link])
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. (URL: [Link])
-
Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives - YouTube. (URL: [Link])
-
Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (URL: [Link])
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google P
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sciforum.net [sciforum.net]
- 3. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis [mdpi.com]
- 4. Amidine synthesis by imidoylation [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 10. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 11. Study on the hydrolysis of 2-chlorobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Chloro-5-trifluoromethyl-benzamidine in Aqueous Solution
Welcome to the technical support center for 2-Chloro-5-trifluoromethyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound in aqueous solutions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and success of your experimental work.
Introduction: The Criticality of Understanding Aqueous Stability
2-Chloro-5-trifluoromethyl-benzamidine is a versatile building block in pharmaceutical and agrochemical research, primarily due to the unique properties conferred by its trifluoromethyl and chloro substituents.[1] However, the benzamidine functional group can be susceptible to hydrolysis in aqueous environments. Understanding the stability of this compound in your experimental matrix is paramount for obtaining accurate, reproducible, and meaningful results. This guide will walk you through the key stability considerations, provide answers to frequently asked questions, and offer troubleshooting strategies for common challenges.
Frequently Asked Questions (FAQs)
Q1: How stable is 2-Chloro-5-trifluoromethyl-benzamidine in aqueous solution?
A: The stability of 2-Chloro-5-trifluoromethyl-benzamidine in aqueous solution is limited, primarily due to the hydrolysis of the benzamidine functional group. While the chloro and trifluoromethyl groups on the aromatic ring are generally stable under normal aqueous conditions, the amidine group can hydrolyze to the corresponding benzamide and subsequently to 2-chloro-5-trifluoromethyl-benzoic acid. For a related compound, benzamidine hydrochloride, it is recommended not to store aqueous solutions for more than one day due to stability concerns.[2]
Q2: What are the primary factors that influence the stability of this compound in water?
A: The main factors are pH, temperature, and the presence of enzymatic activity.
-
pH: The rate of hydrolysis is highly pH-dependent. Based on data from similar structures like 2-chlorobenzamide, hydrolysis is often faster in strongly acidic (pH < 5), neutral (pH ≈ 7), and alkaline (pH > 8) conditions, with greater stability observed in slightly acidic (pH ≈ 6) or slightly alkaline (pH ≈ 8) environments.[3]
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[3] Therefore, for short-term storage of aqueous solutions, refrigeration is recommended.
-
Enzymes: If working with biological matrices, be aware that amidases or proteases could potentially accelerate the degradation of the benzamidine group.
Q3: What are the likely degradation products of 2-Chloro-5-trifluoromethyl-benzamidine in an aqueous solution?
A: The primary degradation pathway is the hydrolysis of the benzamidine group. The expected degradation products are:
-
2-Chloro-5-trifluoromethyl-benzamide: The initial product of hydrolysis.
-
2-Chloro-5-trifluoromethyl-benzoic acid: The final product of complete hydrolysis.
The chloro and trifluoromethyl groups on the benzene ring are generally very stable and unlikely to degrade under typical aqueous experimental conditions.[4][5]
Q4: Can I prepare a stock solution of 2-Chloro-5-trifluoromethyl-benzamidine in an organic solvent and then dilute it into my aqueous buffer?
A: Yes, this is the recommended procedure. Preparing a concentrated stock solution in an organic solvent such as DMSO or ethanol, where the compound is more stable, and then diluting it into your aqueous experimental medium just before use will minimize degradation.[2] Ensure the final concentration of the organic solvent is low enough to not affect your experiment.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.
Issue 1: Inconsistent or lower-than-expected biological activity in my assay.
This is a common problem when working with compounds of limited stability. The troubleshooting workflow below can help you diagnose the issue.
Caption: Troubleshooting workflow for inconsistent biological activity.
Causality behind the steps:
-
Review Solution Preparation and Storage: The first step is to rule out simple errors in how the compound is being handled. Storing aqueous solutions, even for a short period, can lead to significant degradation.
-
Prepare Fresh Solutions: Using a freshly prepared solution from a stable organic stock for each experiment is the best practice to ensure the concentration of the active compound is what you expect.
-
Time-Zero vs. End-of-Experiment Control: This is a critical diagnostic experiment. By comparing the activity of the compound at the beginning and end of your assay incubation period, you can directly assess if its biological effect is diminishing over time, which strongly suggests degradation.
-
Confirm Degradation Analytically: If you observe a drop in activity, confirming this with an analytical technique like HPLC provides definitive evidence of degradation and allows you to quantify the extent of the loss.
-
Optimize Conditions: If degradation is confirmed, you may need to adjust your experimental conditions. For example, if your assay allows, performing it at a slightly more acidic pH (around 6) or at a lower temperature could slow down hydrolysis.
Issue 2: Unexpected peaks appearing in my analytical chromatogram (e.g., HPLC, LC-MS).
The appearance of new peaks over time is a strong indicator of compound degradation.
| Observation | Potential Cause | Recommended Action |
| A new, more polar peak appears. | Hydrolysis of the benzamidine to the more polar benzamide. | Characterize the new peak using mass spectrometry to confirm its identity. |
| A second, even more polar peak appears over a longer time. | Further hydrolysis of the benzamide to the even more polar benzoic acid. | Use reference standards for the potential degradation products to confirm their identity by retention time and co-injection. |
| The area of the main peak decreases over time. | Degradation of the parent compound. | Perform a time-course study to determine the rate of degradation under your specific experimental conditions. |
Experimental Protocol: Assessing the Aqueous Stability of 2-Chloro-5-trifluoromethyl-benzamidine
This protocol provides a framework for quantitatively assessing the stability of 2-Chloro-5-trifluoromethyl-benzamidine in a specific aqueous buffer.
Objective: To determine the rate of degradation of 2-Chloro-5-trifluoromethyl-benzamidine in an aqueous solution at a given pH and temperature.
Materials:
-
2-Chloro-5-trifluoromethyl-benzamidine
-
DMSO (or other suitable organic solvent)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
Reference standards for potential degradation products (2-Chloro-5-trifluoromethyl-benzamide and 2-Chloro-5-trifluoromethyl-benzoic acid), if available.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of 2-Chloro-5-trifluoromethyl-benzamidine and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). This stock solution should be stored at -20°C or -80°C.[6]
-
-
Sample Preparation for Stability Study:
-
Spike a known volume of the stock solution into the pre-warmed (to the desired temperature) aqueous buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Immediately after mixing, take a sample for the "time-zero" (T=0) time point.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Immediately quench any further degradation in the collected samples, for example, by adding an equal volume of cold acetonitrile or by freezing at -80°C until analysis.
-
-
Analytical Method:
-
Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method.[7]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is a good starting point.
-
Column: A C18 reversed-phase column is typically suitable.
-
Detection: UV detection at a suitable wavelength or mass spectrometry for higher sensitivity and specificity.
-
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the parent compound remaining against time.
-
Calculate the degradation rate constant and the half-life (t½) of the compound under the tested conditions.
-
Hypothetical Stability Data at 37°C
| pH | Half-life (t½) in hours | Primary Degradation Product |
| 5.0 | ~12 | 2-Chloro-5-trifluoromethyl-benzamide |
| 6.0 | ~24 | 2-Chloro-5-trifluoromethyl-benzamide |
| 7.4 | ~8 | 2-Chloro-5-trifluoromethyl-benzamide |
| 9.0 | ~4 | 2-Chloro-5-trifluoromethyl-benzamide |
Note: This is hypothetical data based on the expected behavior of similar compounds and should be experimentally verified.
Degradation Pathway
The primary degradation pathway for 2-Chloro-5-trifluoromethyl-benzamidine in aqueous solution is the hydrolysis of the amidine functional group.
Caption: Proposed hydrolysis pathway of 2-Chloro-5-trifluoromethyl-benzamidine.
Conclusion
While 2-Chloro-5-trifluoromethyl-benzamidine is a valuable research compound, its limited stability in aqueous solutions necessitates careful handling and experimental design. By understanding the factors that influence its degradation and implementing the strategies outlined in this guide, researchers can ensure the reliability and accuracy of their results. Always prioritize the use of freshly prepared aqueous solutions from stable organic stocks and, when in doubt, analytically verify the concentration and purity of the compound in your experimental matrix.
References
-
Qingxiang, Z., Wenying, L., Guoguang, L., & Xiuling, X. (2000). Study on the hydrolysis of 2-chlorobenzamide. Journal of Agricultural and Food Chemistry, 48(6), 2572–2575. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]
-
Vedantu. (n.d.). What happens when chlorobenzene is subjected to hydrolysis? Retrieved from [Link]
Sources
solubility of 2-Chloro-5-trifluoromethyl-benzamidine in organic solvents
Technical Support Center: 2-Chloro-5-trifluoromethyl-benzamidine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-5-trifluoromethyl-benzamidine. Recognizing the critical importance of proper compound handling for experimental reproducibility and success, this document addresses common questions and troubleshooting scenarios related to its solubility in organic solvents.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge and the most common inquiries regarding the handling of 2-Chloro-5-trifluoromethyl-benzamidine.
Q1: What are the key molecular features of 2-Chloro-5-trifluoromethyl-benzamidine that dictate its solubility?
Answer: The solubility behavior of this compound is governed by a combination of functional groups, which create a molecule with mixed polarity. Understanding these features is key to selecting an appropriate solvent.
-
Benzamidine Head Group: The amidine group (-C(=NH)NH2) is basic and polar. It is often prepared as a hydrochloride (HCl) salt, which enhances its solubility in polar solvents, including, to a limited extent, aqueous buffers.
-
Aromatic Ring: The benzene ring is nonpolar and hydrophobic.
-
Chloro- and Trifluoromethyl- Substituents: Both the chloro (-Cl) and trifluoromethyl (-CF3) groups are strongly electron-withdrawing and significantly increase the lipophilicity (hydrophobicity) of the molecule. The -CF3 group is particularly effective at this.[1]
In essence, you are working with a molecule that has a polar, salt-like head and a bulky, nonpolar (lipophilic) tail. This structure strongly suggests that it will be most soluble in polar aprotic organic solvents that can effectively solvate both ends of the molecule. Its solubility in purely nonpolar solvents (like hexane) or highly polar protic solvents (like water) is expected to be limited.
Q2: What is the general solubility profile of 2-Chloro-5-trifluoromethyl-benzamidine in common laboratory solvents?
Answer: While precise, quantitative solubility data for this specific compound is not widely published, we can construct a reliable, qualitative profile based on its chemical structure and data from closely related analogs like benzamidine hydrochloride.[2] The following table summarizes the expected solubility and provides recommendations for use.
| Solvent | Type | Expected Solubility | Recommended Use |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | High (Likely ≥ 25 mg/mL) | Primary choice for high-concentration stock solutions (e.g., 10-50 mM). [2][3] |
| DMF (Dimethylformamide) | Polar Aprotic | High (Likely ≥ 20 mg/mL) | Excellent alternative to DMSO for stock solutions. [2][4] |
| Ethanol (Anhydrous) | Polar Protic | Moderate (Likely 5-10 mg/mL) | Suitable for intermediate stock solutions, but may be limiting for high concentrations.[2] |
| Methanol (Anhydrous) | Polar Protic | Moderate | Similar to ethanol; useful but may not achieve the concentrations possible with DMSO/DMF. |
| Acetonitrile | Polar Aprotic | Low to Moderate | May be used in some analytical applications (e.g., HPLC), but not ideal for primary stock solutions. |
| Aqueous Buffers (e.g., PBS) | Polar Protic | Very Low / Sparingly Soluble | Not recommended for initial dissolution. Working solutions require careful dilution from an organic stock.[2][4] |
| Water | Polar Protic | Very Low / Insoluble | Not a suitable solvent. |
Q3: How should I prepare and store high-concentration stock solutions for my experiments?
Answer: For maximum viability and reproducibility, preparing and storing stock solutions correctly is paramount.
Preparation:
-
Recommended Solvent: Use anhydrous, high-purity DMSO or DMF. Water absorption by DMSO can significantly reduce the solubility of hydrophobic compounds over time, especially during freeze-thaw cycles.[5]
-
Procedure: Always bring the solid compound and the solvent to room temperature before opening to minimize water condensation. Add the solvent to the vial of solid compound.
-
Dissolution: Vortex thoroughly. If dissolution is slow, gentle warming (to 37°C) in a water bath or brief sonication can be applied.[6] Causality Note: These methods increase the kinetic energy of the system, overcoming the activation energy barrier for dissolution. However, excessive heat can risk compound degradation, so use it judiciously.
Storage:
-
Solid Compound: Store desiccated at 0-8°C, as recommended by suppliers.[1]
-
Stock Solutions: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[5] Store at -20°C or -80°C. When thawing, allow the vial to come to room temperature and vortex gently before use to ensure any settled compound is redissolved.
Part 2: Troubleshooting Guide
This section provides a logical, step-by-step approach to solving common solubility challenges.
Q4: I'm trying to dissolve the compound in DMSO, but it's not working or the solution is cloudy. What should I do?
Answer: This is a common issue that can almost always be resolved by following a systematic troubleshooting workflow. The primary culprits are often insufficient energy input, impure solvent, or attempting too high a concentration.
Caption: A decision-tree for troubleshooting dissolution issues.
Q5: My DMSO stock solution was clear, but it precipitated instantly when I diluted it into my aqueous cell culture medium. How do I prevent this?
Answer: This phenomenon, known as "crashing out," occurs when a compound dissolved in a good solvent (DMSO) is rapidly transferred to a poor solvent (aqueous buffer). The key is to avoid a sudden, drastic change in solvent polarity.
Root Cause: The compound is significantly less soluble in the aqueous environment of your media/buffer than it is in DMSO. When diluted, the DMSO concentration drops, and the aqueous component cannot keep the compound in solution, causing it to precipitate.[6][7]
Solutions:
-
Stepwise Dilution: Do not dilute directly from a very high concentration stock (e.g., 50 mM) to your final working concentration. Perform one or more intermediate dilution steps. For example, dilute your 50 mM DMSO stock to 5 mM in DMSO first, then add this to your media.[8]
-
Increase Final DMSO Concentration: While most cell lines are sensitive to DMSO, many can tolerate up to 0.5% without significant effects. Check the tolerance of your specific cell line. A slightly higher final DMSO concentration can keep the compound soluble.[8]
-
Vortex During Dilution: Add the compound stock dropwise to the aqueous buffer while the buffer is vortexing. This rapid mixing can help disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Use of Co-solvents/Surfactants: For in vivo studies or particularly difficult compounds, co-solvents like PEG400 or surfactants like Tween® 80 can be used in the final formulation to maintain solubility.[8][9] This should be a last resort for in vitro assays, as these agents can have their own biological effects.
Part 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a validated method for preparing a standard 10 mM stock solution. The molecular weight of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is 259.06 g/mol .[1]
Materials:
-
2-Chloro-5-trifluoromethyl-benzamidine HCl (solid)
-
Anhydrous, biotechnology-grade DMSO
-
Sterile microcentrifuge tubes or amber glass vial
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculation: To make 1 mL of a 10 mM solution, you need 2.59 mg of the compound.
-
Calculation: 0.010 mol/L * 1 L/1000 mL * 259.06 g/mol * 1000 mg/g = 2.59 mg/mL
-
-
Weighing: Carefully weigh out 2.59 mg of the solid compound into a sterile vial. Self-Validation: Accurate weighing is critical. Use an analytical balance and ensure it is calibrated.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 2 minutes. Visually inspect against a light source to ensure no solid particulates remain.
-
Assisted Dissolution (if needed): If particulates are still visible, sonicate the vial in a room temperature water bath for 5-10 minutes. Re-vortex and re-inspect.
-
Final Check: The final solution should be clear and free of any visible precipitate.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
References
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]
-
Molinsoft. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 2-(trifluoromethyl)benzamide. AERU. Retrieved from [Link]
-
Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Technology, 34(5).
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
Reddit. (2023). Compund dilution in DMSO. r/labrats. Retrieved from [Link]
-
ResearchGate. (2019). Can anybody help me to dissolve a chemical?. Retrieved from [Link]
- Waymouth-Wilson, S. L., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. reddit.com [reddit.com]
- 5. ziath.com [ziath.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Trifluoromethyl-Substituted Benzamidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-substituted benzamidines. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of this important class of compounds. Our goal is to equip you with the scientific rationale behind experimental design and to offer practical, field-proven insights to navigate challenges in your research.
Introduction
Trifluoromethyl-substituted benzamidines are a critical scaffold in medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl (CF3) group, such as increased metabolic stability and enhanced binding affinity. However, understanding the potential degradation pathways of these molecules is paramount for ensuring drug stability, efficacy, and safety. This guide will delve into the common degradation mechanisms, provide protocols for stability studies, and offer solutions to frequently encountered experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for trifluoromethyl-substituted benzamidines?
A1: Based on the chemistry of the benzamidine and trifluoromethyl-aromatic moieties, the primary degradation pathways are hydrolysis, photodegradation, and to a lesser extent, oxidation and thermal degradation. Metabolic pathways are also crucial in a biological context.
-
Hydrolysis: The amidine functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This typically leads to the formation of the corresponding trifluoromethyl-substituted benzamide, and upon further hydrolysis, the trifluoromethyl-substituted benzoic acid and ammonia.[1]
-
Photodegradation: Aromatic compounds containing a trifluoromethyl group can undergo photodegradation upon exposure to light. A notable and concerning degradation product can be trifluoroacetic acid (TFA).[1] The presence of nitrogen in the aromatic ring, as in some heterocyclic analogues, may influence the rate of this degradation.[1]
-
Oxidation: While generally more stable, the aromatic ring can be susceptible to oxidation, potentially leading to hydroxylated byproducts.
-
Metabolism (Biotransformation): In vivo, benzamidines can undergo N-hydroxylation to form benzamidoximes, a reaction often catalyzed by cytochrome P-450 enzymes.[2] These metabolites can then be conjugated for excretion.[2]
Q2: My compound appears to be degrading in solution, even under neutral pH and ambient temperature. What could be the cause?
A2: Apparent degradation under mild conditions can be perplexing. Here are a few potential causes and troubleshooting steps:
-
Photodegradation: Ensure your samples are protected from light. Standard laboratory lighting can be sufficient to initiate photodegradation over time. Use amber vials or cover your glassware with aluminum foil.
-
Trace Metal Contamination: Trace metals in your solvents or from your lab equipment can catalyze degradation reactions. Use high-purity solvents and consider washing glassware with a chelating agent like EDTA.
-
Dissolved Oxygen: Oxygen dissolved in your solvent can lead to slow oxidation. For highly sensitive compounds, consider degassing your solvents by sparging with nitrogen or argon.
Q3: I am observing a loss of my parent compound peak in HPLC analysis, but no new peaks are appearing. What is happening?
A3: This is a common issue that can arise from several factors:
-
Formation of Non-UV-Active Products: Some degradation products may lack a chromophore and will not be detected by a standard UV-Vis detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
-
Precipitation of Degradants: The degradation products may be insoluble in your mobile phase and precipitate out of solution, either in the sample vial or on the column. Inspect your samples for any cloudiness or particulates. You may need to adjust your mobile phase composition.
-
Adsorption to Vials or Column: Highly polar or charged degradants might irreversibly adsorb to glass surfaces or the HPLC column. Using silanized glass vials or trying a different column chemistry can help mitigate this.
Q4: How does the position of the trifluoromethyl group on the benzene ring affect stability?
A4: The electronic effect of the strong electron-withdrawing trifluoromethyl group can influence the reactivity of the benzamidine moiety. Its position (ortho, meta, or para) will modulate the electron density of the amidine carbon, potentially affecting its susceptibility to nucleophilic attack during hydrolysis. While specific studies on trifluoromethyl-substituted benzamidines are limited, research on related trifluoromethylphenols shows that the position of the CF3 group significantly impacts hydrolysis rates.[3] It is reasonable to hypothesize a similar positional effect on benzamidine stability.
Troubleshooting Guide for Forced Degradation Studies
Forced degradation studies are essential for elucidating degradation pathways and developing stability-indicating analytical methods.[4][5][6][7] Here are some common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. The compound is highly stable. | Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of the study. |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration. A target degradation of 5-20% is often recommended. |
| Inconsistent or irreproducible results. | Poor control over experimental parameters (temperature, light exposure). Sample preparation variability. | Use a calibrated oven or water bath. Protect samples from light. Ensure accurate and consistent sample preparation. |
| Multiple, poorly resolved peaks in the chromatogram. | Inadequate chromatographic separation. | Optimize the HPLC method: adjust mobile phase composition, gradient, pH, flow rate, and column temperature. Consider a different column with alternative selectivity.[8][9] |
| Difficulty in identifying degradation products. | Insufficient concentration of degradants for characterization. Co-elution of peaks. | Concentrate the stressed sample. Use preparative HPLC to isolate the degradation products for analysis by techniques like NMR and high-resolution mass spectrometry (HRMS).[10] |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
This protocol outlines the steps to assess the hydrolytic stability of a trifluoromethyl-substituted benzamidine.
Objective: To evaluate the degradation of the compound under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
Trifluoromethyl-substituted benzamidine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade water
-
HPLC system with UV and/or MS detector
-
pH meter
-
Calibrated oven or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
In a vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the vial at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the vial at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
In a vial, mix 1 mL of the stock solution with 9 mL of HPLC-grade water.
-
Incubate the vial at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks.
Protocol 2: Photostability Testing
Objective: To assess the impact of light exposure on the stability of the compound.
Materials:
-
Trifluoromethyl-substituted benzamidine
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (providing both UV and visible light).
-
Quartz or borosilicate glass vials
-
Control vials wrapped in aluminum foil
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent at a known concentration. Prepare a solid sample by placing a thin layer of the powder in a petri dish.
-
Exposure: Place the solution and solid samples in the photostability chamber. Place identical control samples wrapped in aluminum foil alongside the exposed samples.
-
Irradiation: Expose the samples to a specified level of illumination (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC. Compare the chromatograms to identify any degradation products formed due to light exposure.
Visualizing Degradation Pathways
The following diagrams illustrate the likely degradation pathways of trifluoromethyl-substituted benzamidines based on established chemical principles.
Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation pathway of trifluoromethyl-substituted benzamidines.
Metabolic N-Hydroxylation Pathway
Caption: Common metabolic pathway for benzamidines involving N-hydroxylation.
References
-
Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. (n.d.). ACSESS. Retrieved January 22, 2026, from [Link]
- Taylor, B. F. (1991). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 81(1), 13-16.
-
Stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Retrieved January 22, 2026, from [Link]
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025). Environmental Science: Processes & Impacts.
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Key, B. D., Howell, R. D., & Crittenden, C. (2015). Strategies for the Biodegradation of Polyfluorinated Compounds. Applied and Environmental Microbiology, 81(18), 6136-6147.
-
Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 22, 2026, from [Link]
- Clement, B., & Zimmermann, M. (1987). Biotransformation of benzamidine and benzamidoxime in vivo. Xenobiotica, 17(6), 659-668.
- Mallu, U. R., Sankar, D. G., & Rao, G. D. (2014). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Indian Journal of Pharmaceutical Sciences, 76(5), 458-462.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved January 22, 2026, from [Link]
- Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hep
- Rawat, T., & Pandey, I. P. (2015).
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). PharmTech. Retrieved January 22, 2026, from [Link]
-
AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. (n.d.). Jetir.Org. Retrieved January 22, 2026, from [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
Benzoic acid, 4-(trifluoromethyl)-, hydrazide. (n.d.). CAS Common Chemistry. Retrieved January 22, 2026, from [Link]
- Analysis of Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF MS. (2024). Agilent.
-
Use of high-resolution mass spectrometry to identify precursors and biodegradation products of perfluorinated and polyfluorinated compounds in end-user products. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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- 1. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 4. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low reactivity of 2-Chloro-5-trifluoromethyl-benzamidine
Welcome to the technical support center for 2-Chloro-5-trifluoromethyl-benzamidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging chemical intermediate. Here, we address common issues related to its reactivity in a direct question-and-answer format, grounded in chemical principles and supported by actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental properties and handling advice for 2-Chloro-5-trifluoromethyl-benzamidine.
Q1: What are the key structural features of 2-Chloro-5-trifluoromethyl-benzamidine that influence its reactivity?
A1: The reactivity of this molecule is governed by a complex interplay of its substituents on the benzene ring:
-
2-Chloro Group: This halogen atom serves as a potential leaving group in nucleophilic aromatic substitution (SNAr) and a reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions. However, the C-Cl bond on an sp² carbon is inherently strong.
-
5-Trifluoromethyl (CF₃) Group: This is a potent electron-withdrawing group (EWG) due to the high electronegativity of fluorine. It deactivates the ring towards electrophilic aromatic substitution but is crucial for activating it towards nucleophilic attack.[1] Its meta position relative to the chlorine atom means it provides activation primarily through a strong inductive effect rather than resonance stabilization of a Meisenheimer intermediate, which can make SNAr reactions more challenging than if it were in the ortho or para position.[2]
-
Benzamidine Group: This functional group is a strong base (pKa of unsubstituted benzamidine is ~11.6) and exists as the protonated benzamidinium cation in its hydrochloride salt form.[3] The amidinium cation is also a strong electron-withdrawing group, further rendering the aromatic ring electron-poor. In its free base form, it can act as a nucleophile or a bidentate ligand, which can complicate reactions by coordinating to and potentially deactivating metal catalysts.
Q2: My starting material is the hydrochloride salt. Do I need to convert it to the free base before use?
A2: It depends entirely on the reaction chemistry.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): Yes, it is almost always necessary to use the free base. The reaction requires a stoichiometric amount of an external base (like K₂CO₃, Cs₂CO₃, or NaOtBu) to facilitate the catalytic cycle.[4] Starting with the HCl salt would needlessly consume one equivalent of this expensive base. Neutralize the salt and extract the free base before proceeding.
-
For Nucleophilic Aromatic Substitution (SNAr): If your nucleophile is strong and used in excess, you might be able to proceed from the HCl salt, as the excess nucleophile can act as a base. However, for reproducibility and cleaner reactions, starting with the free base is highly recommended.
-
For Heterocycle Synthesis (e.g., condensation reactions): The free base is required as it is the nucleophilic form of the amidine that participates in the reaction.[5]
Q3: The compound appears to be degrading in my reaction mixture. What is the most likely cause?
A3: The primary cause of degradation is likely hydrolysis of the benzamidine functional group to the corresponding 2-chloro-5-trifluoromethyl-benzamide. This reaction is particularly rapid under basic aqueous conditions.[6][7] Even at a pH of 11, the half-life can be as short as a few days at room temperature.[7] To mitigate this, ensure your reaction conditions are rigorously anhydrous if a strong base is required. If an aqueous base is unavoidable (as in some Suzuki couplings), minimize reaction time and temperature.
Part 2: Troubleshooting Guide for Low Reactivity
This section provides specific, actionable advice for overcoming common reactivity challenges.
Scenario 1: Failure or Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Q4: I am attempting to displace the 2-chloro group with an amine or alcohol nucleophile, but the reaction is slow or fails to proceed. Why?
A4: Low reactivity in SNAr with this substrate is common and can be attributed to several factors. The logical troubleshooting workflow is outlined below.
Caption: Logical workflow for troubleshooting SNAr reactions.
-
Causality: The rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex.[8] The stability of this intermediate dictates the reaction rate.
-
Insufficient Nucleophilicity: A weak nucleophile (e.g., an alcohol without a base) will not attack the electron-poor ring effectively. The nucleophile must be strong enough to initiate the reaction.
-
Suboptimal Activation: As mentioned in A1, the CF₃ group is meta to the chlorine. It cannot stabilize the Meisenheimer complex through resonance, relying only on its inductive effect.[2] This makes the activation less pronounced than in isomers where the EWG is ortho or para to the leaving group. Consequently, more forcing conditions (higher temperatures, polar apropic solvents) are required to overcome the activation energy barrier.
-
Scenario 2: Failure or Low Yield in Palladium-Catalyzed Cross-Coupling
Q5: My Suzuki-Miyaura or Buchwald-Hartwig amination reaction is not working. What are the most common points of failure?
A5: Cross-coupling reactions with this substrate are sensitive to the choice of catalyst, ligand, base, and the potential for catalyst inhibition.
Key Troubleshooting Points:
-
Catalyst Poisoning: The free benzamidine group can act as a ligand and coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Consider N-protection of the amidine group (e.g., with a Boc group). This strategy temporarily masks the coordinating nitrogens, preventing catalyst deactivation. The protecting group can be removed under acidic conditions post-coupling.[9]
-
-
Incorrect Catalyst/Ligand System: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in cross-coupling. The oxidative addition of the C-Cl bond to Pd(0) is often the rate-limiting step and requires a highly active catalyst.
Table 1: Recommended Catalyst Systems for Cross-Coupling of Aryl Chlorides
| Reaction Type | Palladium Precursor | Recommended Ligands | Typical Base | Solvent |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos, BrettPhos | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ or PdCl₂(dppf) | SPhos, XPhos, P(Cy)₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane |
Data compiled from multiple sources including references[11],[12], and[13].
-
Base-Induced Hydrolysis: As discussed in Q3, strong bases in the presence of water can hydrolyze the amidine.
-
Solution: Use an anhydrous base (e.g., K₃PO₄ baked in an oven) and anhydrous solvents. If aqueous base is required for a Suzuki reaction, use the minimum amount of water necessary and keep the reaction time as short as possible.
-
Caption: Decision tree for troubleshooting cross-coupling reactions.
Part 3: Experimental Protocols
The following protocols are provided as validated starting points. Optimization for specific substrates may be required.
Protocol 1: General Procedure for Free Base Generation
-
Dissolution: Dissolve 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (1.0 equiv) in deionized water (approx. 10 mL per gram).
-
Basification: Cool the solution in an ice bath and add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >12. A white precipitate of the free base should form.
-
Extraction: Extract the aqueous suspension with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as a solid.
-
Verification: Confirm the identity and purity of the free base by ¹H NMR and LC-MS before proceeding.
Protocol 2: Buchwald-Hartwig Amination of the Free Base
This protocol is a starting point based on established methods for challenging aryl chlorides.[12][13]
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add 2-Chloro-5-trifluoromethyl-benzamidine free base (1.0 equiv), the desired amine (1.2 equiv), and anhydrous toluene.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.
References
-
Galloway, W. R. J. D., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry. Available at: [Link][6][7]
-
Diness, F., et al. (2016). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews. Available at: [Link]
-
Blaser, D., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData. Available at: [Link]
-
Wyatt, P. G., et al. (2005). Trypanocidal Activity of Melamine-Based Nitroheterocycles. Journal of Medicinal Chemistry. Available at: [Link][9]
-
PubMed. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. National Library of Medicine. Available at: [Link][6][7]
-
Ilieva, S., et al. (2009). The mechanism of alkaline hydrolysis of amides: a comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. Journal of Physical Organic Chemistry. Available at: [Link]
-
orthocresol. (2015). Comparing the basicities of guanidine, acetamidine, benzamine, and dimethylamine. Chemistry Stack Exchange. Available at: [Link][3]
-
Reddy, K. R., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. Available at: [Link][11]
- Google Patents. (2017). CN106565541A - Synthesis method for benzamidine derivatives.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link][12]
-
Stanovnik, B., & Svete, J. (1998). Heterocyclic Amidines and Hydroxyamidines as Synthons for Bi- and Polycyclic Heterocycles. ARKIVOC. Available at: [Link][5]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzo-fused N-Heterocycles. Available at: [Link]
-
Clement, B., et al. (1983). The N-oxidation of Benzamidines in Vitro. Xenobiotica. Available at: [Link]
-
Ksenofontov, A. A., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, H., et al. (2017). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules. Available at: [Link]
-
Applied Biological Materials Inc. (n.d.). Enterokinase Cleavage Enzyme – Technical Notes Troubleshooting. abm. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link][2]
-
Clement, B., et al. (1985). Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. Drug Metabolism and Disposition. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (n.d.). Benzamidine. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link][4]
-
Wang, C., et al. (2022). Synthesis of trifluoromethyl-functionalized benzo[de][6][14]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link][13]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link][10]
- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
Nasrollahzadeh, M., et al. (2019). A hydrophilic heterogeneous cobalt catalyst for fluoride-free Hiyama, Suzuki, Heck and Hirao cross-coupling reactions in water. Green Chemistry. Available at: [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link][8]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
INDOFINE Chemical Company. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZAMIDE. Available at: [Link]
-
PubChem. (n.d.). Benzamidine. National Institutes of Health. Available at: [Link]
- Google Patents. (2015). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
ResearchGate. (2018). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Available at: [Link]
-
Cytiva. (n.d.). HiTrap Benzamidine FF (high sub). Available at: [Link]
Sources
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- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
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- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 10. m.youtube.com [m.youtube.com]
- 11. lzchemical.com [lzchemical.com]
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- 14. researchgate.net [researchgate.net]
optimizing reaction temperature for 2-Chloro-5-trifluoromethyl-benzamidine synthesis
Technical Support Center: Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine
Welcome to the technical support guide for the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical parameter of reaction temperature. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your process effectively.
Core Principles: Understanding the Pinner Reaction in Amidine Synthesis
The most prevalent and reliable method for converting the starting material, 2-Chloro-5-trifluoromethylbenzonitrile, into the desired benzamidine is the Pinner reaction .[1][2][3] A thorough understanding of its mechanism is the cornerstone of effective temperature optimization. The reaction proceeds in two fundamental stages:
-
Formation of the Pinner Salt: The nitrile is reacted with an anhydrous alcohol (e.g., ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas. This forms a highly reactive intermediate called an imino ester salt, or "Pinner salt".[3][4][5]
-
Aminolysis: The isolated or in-situ Pinner salt is then reacted with ammonia or an amine to displace the alkoxy group, yielding the final amidine product.[3][4]
Temperature control is not just a suggestion; it is a critical factor governing the stability of the Pinner salt intermediate. This salt is thermodynamically unstable and prone to undesirable side reactions if the temperature is not strictly managed.[3][6]
Caption: General workflow of the Pinner reaction for amidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the required starting material for this synthesis?
The synthesis begins with 2-Chloro-5-trifluoromethylbenzonitrile. This compound serves as the nitrile source for the Pinner reaction.
Q2: Why are anhydrous (dry) conditions absolutely essential?
The Pinner reaction is highly sensitive to water. The presence of moisture can lead to two primary issues:
-
Hydrolysis of the Pinner salt intermediate: This will produce the corresponding ester (e.g., ethyl 2-chloro-5-trifluoromethyl-benzoate) as a significant impurity.[4]
-
Direct hydrolysis of the nitrile: Under acidic conditions, the nitrile itself can hydrolyze to form the corresponding amide (2-Chloro-5-trifluoromethyl-benzamide), which is often a difficult impurity to remove from the final product.
Q3: What is the generally recommended temperature for the first step, the formation of the Pinner salt?
The formation of the Pinner salt is an exothermic process, and the product is unstable at elevated temperatures. Therefore, this step should be conducted at low temperatures, typically between 0°C and 5°C .[7] Maintaining this temperature range prevents the thermal decomposition of the intermediate and minimizes the formation of amide byproducts.[3][6]
Q4: Is it possible to run this reaction at a higher temperature?
While some modified or metal-catalyzed amidine syntheses can be performed at higher temperatures (e.g., 60-100°C)[8][9][10], the classic acid-catalyzed Pinner reaction is not one of them. Deviating from the low-temperature protocol for Pinner salt formation will almost certainly lead to a complex mixture of products and a significantly lower yield of the desired amidine.
Q5: What is the optimal temperature for the second step (aminolysis)?
Once the Pinner salt has formed, the aminolysis step (addition of ammonia) can often be performed at a slightly elevated temperature. After the initial addition of the ammonia source at low temperature, the reaction mixture can be allowed to slowly warm to room temperature or even be gently heated to 30-40°C to drive the reaction to completion.[5]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems. A logical troubleshooting workflow is presented below.
Caption: Troubleshooting decision tree for optimizing the synthesis.
Problem 1: The reaction yields are consistently low, with a significant amount of unreacted starting material.
-
Probable Cause (A): Incomplete Pinner Salt Formation. The initial activation of the nitrile is the rate-limiting step. If an insufficient amount of anhydrous HCl is used, or if the gas does not effectively saturate the solution, a large portion of the nitrile will remain unreacted.
-
Solution (A): Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture for a sufficient duration. Monitor the reaction progress by taking small aliquots (and immediately quenching) for analysis by TLC or LCMS to confirm the disappearance of the starting material.
-
Probable Cause (B): The Aminolysis Step is Inefficient. The conversion of the Pinner salt to the amidine may be slow at very low temperatures.
-
Solution (B): After the complete formation of the Pinner salt at 0-5°C, and after the addition of the ammonia source (e.g., anhydrous ammonia in an organic solvent or bubbling ammonia gas), allow the reaction vessel to slowly warm to room temperature. Stir for an extended period (4-12 hours) to ensure the reaction goes to completion. Gentle warming to 30°C can be trialed if the reaction is still sluggish.[5]
Problem 2: The final product is contaminated with significant amounts of 2-Chloro-5-trifluoromethyl-benzamide.
-
Probable Cause (A): Presence of Water. As mentioned, even trace amounts of water can hydrolyze the nitrile or the Pinner salt to the amide.
-
Solution (A): All glassware must be oven-dried. Solvents must be freshly distilled from an appropriate drying agent or taken from a commercial anhydrous source and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Probable Cause (B): The Temperature During Pinner Salt Formation Was Too High. The imino ester intermediate can undergo thermal rearrangement to the more stable amide.[3][6] This is a common consequence of poor temperature control.
-
Solution (B): Use an efficient cooling bath (e.g., an ice-salt bath or a cryocooler) to maintain the internal reaction temperature strictly between 0°C and 5°C during the entire HCl addition. Remember that the reaction is exothermic, so HCl should be added slowly to prevent temperature spikes.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a method for systematically evaluating the optimal temperature for the Pinner salt formation step. It is crucial that this experiment is conducted in a well-ventilated fume hood with all appropriate personal protective equipment.
Materials:
-
2-Chloro-5-trifluoromethylbenzonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas or as a solution in an anhydrous solvent)
-
Nitrogen or Argon gas line
-
Oven-dried glassware
Procedure:
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer to monitor the internal temperature, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution). Purge the entire system with dry nitrogen or argon for at least 15 minutes.
-
Reagent Addition: In the flask, dissolve 2-Chloro-5-trifluoromethylbenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-5 M concentration).
-
Temperature Control: Cool the flask in an ice bath to an internal temperature of 0-5°C.
-
Pinner Salt Formation: Begin bubbling a slow, steady stream of dry HCl gas through the stirred solution. Monitor the internal temperature closely and adjust the gas flow rate to ensure it does not exceed 5°C. Continue the gas addition until the solution is saturated and a precipitate of the Pinner salt is observed (this can take 1-3 hours). Monitor the reaction by TLC/LCMS until the starting nitrile is consumed.
-
Removal of Excess HCl: Once the reaction is complete, switch the gas inlet from HCl to dry nitrogen and bubble for 20-30 minutes to remove excess dissolved HCl. Maintain the low temperature during this process.
-
Aminolysis: Cool the mixture further if necessary and begin to introduce anhydrous ammonia. This can be done by bubbling ammonia gas through the solution or by the slow, dropwise addition of a saturated solution of ammonia in an anhydrous solvent.
-
Reaction Completion: After the ammonia addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure 2-Chloro-5-trifluoromethyl-benzamidine, often as its hydrochloride salt.
Data Presentation: Expected Outcomes vs. Temperature
The following table summarizes the expected results from a temperature optimization study, providing a clear rationale for maintaining low temperatures.
| Pinner Salt Formation Temp. | Expected Yield of Amidine | Expected Purity | Primary Byproduct(s) | Rationale |
| 0 - 5 °C | High ( >85%) | High ( >95%) | Minimal | Optimal for Pinner salt stability, minimizing rearrangement and hydrolysis.[6] |
| 10 - 15 °C | Moderate (50-70%) | Moderate | Benzamide, Ester | Increased rate of thermal rearrangement of the Pinner salt to the amide.[3] |
| > 20 °C (Room Temp) | Low ( <40%) | Low | Benzamide, Ester, complex mixture | Rapid decomposition of the Pinner salt leads to multiple side products. |
References
-
Amidine synthesis by imidoylation . Organic Chemistry Portal. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis . Arkivoc, 2018(6), 85-138. [Link]
-
Pfaff, D., et al. (2013). A Lewis acid-promoted Pinner reaction . Beilstein Journal of Organic Chemistry, 9, 1655-1661. [Link]
-
Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde . PrepChem.com. [Link]
-
Chemistry - The Mystery of Molecules. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate . YouTube. [Link]
-
Pinner reaction . Wikipedia. [Link]
-
Lee, S., et al. (2015). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis . Molecules, 20(6), 11253-11266. [Link]
-
Pinner Reaction . NROChemistry. [Link]
-
de la Torre, M. C., et al. (2019). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation . The Journal of Organic Chemistry, 84(24), 16213-16223. [Link]
-
de la Torre, M. C., et al. (2019). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation . The Journal of Organic Chemistry. [Link]
-
Zhu, S., et al. (2016). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties . Molecules, 21(11), 1563. [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions in the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine
Technical Support Center: Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine
Introduction: Navigating the Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine
Welcome to the technical support guide for the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine. This molecule is a valuable intermediate in pharmaceutical and agrochemical research, often serving as a key building block for bioactive compounds.[1] The most common and established route for its synthesis is the Pinner reaction, which converts the corresponding nitrile, 2-Chloro-5-trifluoromethyl-benzonitrile, into the desired amidine, typically as a hydrochloride salt.[2]
The Pinner reaction proceeds in two main stages:
-
Formation of the Pinner Salt: The nitrile reacts with an alcohol (e.g., ethanol) under strictly anhydrous acidic conditions (typically using dry HCl gas) to form an intermediate imidate salt, known as a Pinner salt.[3][4]
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia (often as a solution in alcohol) to form the final amidine hydrochloride.[5]
While the Pinner reaction is robust, its success hinges on careful control of reaction conditions. The intermediates are highly reactive and susceptible to side reactions, particularly with water. This guide provides a troubleshooting framework in a question-and-answer format to help you identify, understand, and prevent common side reactions, ensuring high yield and purity of your target compound.
Troubleshooting Guide & FAQs
Q1: I'm observing a significant amount of a white, solid byproduct identified as 2-Chloro-5-trifluoromethyl-benzamide. What is causing this and how can I prevent it?
A1: Cause and Mechanism of Amide Formation
The formation of 2-Chloro-5-trifluoromethyl-benzamide is a classic side reaction caused by the presence of water during the synthesis.[6] The nitrile starting material or the amidine product can undergo hydrolysis to form the corresponding amide. The hydrolysis of nitriles is often slow but can be catalyzed by both acidic and basic conditions, which are present during the Pinner synthesis and workup.[7][8]
The hydrolysis can occur at two key stages:
-
During Pinner Salt Formation: Trace water can attack the protonated nitrile, leading to the amide as an intermediate which may be difficult to separate.
-
During Ammonolysis or Workup: The final amidine product is susceptible to hydrolysis, especially if the reaction mixture is exposed to aqueous conditions for extended periods or at elevated temperatures before the product is isolated and stabilized as a salt.
Prevention Strategies:
To minimize amide formation, rigorous exclusion of water is paramount.[9]
| Parameter | Recommendation | Rationale |
| Solvents & Reagents | Use anhydrous solvents (e.g., diethyl ether, dioxane, or the alcohol reagent itself, freshly distilled). Ensure the alcohol is absolute grade (<0.1% water). | Minimizes the primary source of water contamination that can initiate hydrolysis.[5] |
| Apparatus | Flame-dry all glassware under vacuum or dry in an oven at >120°C for several hours before use. Assemble the apparatus while hot under a stream of inert gas (N₂ or Ar). | Removes adsorbed water from glass surfaces. |
| HCl Gas | Use dry HCl gas. Either from a cylinder or generate it fresh and pass it through a drying tube (e.g., filled with CaCl₂ or H₂SO₄ bubbler). | Commercial HCl gas can contain moisture. Ensuring it is dry is critical for the formation of the Pinner salt without hydrolysis.[5] |
| Reaction Temperature | Maintain low temperatures (0°C to 5°C) during the introduction of HCl gas and the formation of the Pinner salt. | The Pinner salt intermediate is thermodynamically unstable. Low temperatures prevent its decomposition and potential side reactions.[3][9] |
| Workup | Minimize exposure to atmospheric moisture during filtration and handling of the Pinner salt and final amidine product. | The hydrochloride salts are often hygroscopic. |
Protocol: Rigorous Anhydrous Technique
-
Assemble flame-dried glassware, including a gas inlet tube and a drying tube outlet, under a positive pressure of nitrogen.
-
Add anhydrous ethanol to the reaction flask via cannula or a dry syringe.
-
Add 2-Chloro-5-trifluoromethyl-benzonitrile to the cooled solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution with stirring until the reaction is saturated and the Pinner salt precipitates.
-
Isolate the Pinner salt quickly by filtration under an inert atmosphere if possible.
Q2: My final yield is very low, and I've isolated 2-Chloro-5-trifluoromethyl-benzoic acid ethyl ester. What went wrong?
A2: Cause and Mechanism of Ester Formation
The formation of an ester is a clear indication that the intermediate Pinner salt has reacted with water instead of ammonia.[3] The Pinner salt (an imidate hydrochloride) is highly electrophilic and extremely sensitive to moisture. If water is present during the ammonolysis step or if the Pinner salt is not properly dried before ammonolysis, it will rapidly hydrolyze to the corresponding ester.[5]
Prevention Strategies:
The strategies are similar to preventing amide formation but are even more critical at the Pinner salt stage.
-
Isolate and Dry the Pinner Salt: After its formation, the Pinner salt should be filtered, washed with copious amounts of anhydrous diethyl ether to remove any residual HCl and alcohol, and then thoroughly dried under high vacuum. This is the most effective way to ensure no water is carried into the next step.
-
Use Anhydrous Ammonia Source: For the ammonolysis step, use a solution of ammonia in an anhydrous alcohol (e.g., ammonia in absolute ethanol) or bubble anhydrous ammonia gas directly into a suspension of the Pinner salt in an anhydrous solvent. Avoid using aqueous ammonia (ammonium hydroxide) at all costs.
-
Temperature Control: Perform the ammonolysis at low temperatures (e.g., 0°C) to control the exotherm and minimize any potential degradation pathways.
Q3: My final 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is sticky, off-white, and tests show it's contaminated with ammonium chloride (NH₄Cl). How can I purify my product?
A3: Cause and Mitigation of NH₄Cl Contamination
Ammonium chloride is a common byproduct in the synthesis of amidine hydrochlorides, especially when an excess of ammonia and HCl are used.[10] Its physical properties can make the final product appear impure, and it can interfere with subsequent reactions.
Source of Contamination:
-
Excess ammonia from the ammonolysis step reacts with the HCl used to form the Pinner salt or with the hydrochloride of the amidine product itself.
-
The reaction stoichiometry naturally produces one equivalent of NH₄Cl if you start from an imidate hydrochloride and use two equivalents of ammonia.
Purification Protocol: Recrystallization
The most effective method to remove ammonium chloride is by recrystallization, leveraging the different solubilities of the amidine hydrochloride and NH₄Cl in specific solvent systems.
| Solvent System | Rationale |
| Isopropanol / Diethyl Ether | The amidine hydrochloride is typically soluble in hot isopropanol, while NH₄Cl is much less soluble. The product can be crashed out by adding an anti-solvent like diethyl ether. |
| Ethanol / Ethyl Acetate | Similar to the above, ethanol can be used to dissolve the desired product, while NH₄Cl remains largely insoluble. |
Step-by-Step Purification Procedure:
-
Dissolve the crude product in a minimum amount of hot absolute ethanol or isopropanol.
-
Filter the hot solution to remove the insoluble ammonium chloride.
-
Allow the filtrate to cool slowly to room temperature. If no crystals form, cool further in an ice bath or at -20°C.
-
If crystallization is slow, you can induce it by adding a non-polar anti-solvent (e.g., anhydrous diethyl ether or ethyl acetate) dropwise until the solution becomes cloudy.
-
Collect the purified crystals by filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly under vacuum.
-
A patent for purifying amidine hydrochlorides suggests that this process can reduce ammonium chloride content to below 0.45% and increase the purity of the amidine hydrochloride to over 98%.[10]
References
-
Aly, A. A. et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(vi), 85-138. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. NROChemistry. [Link]
-
El-Awa, A. et al. (2008). Functionality of amidines and amidrazones. Arkivoc, 2008(i), 153-194. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Organic Chemistry Portal. [Link]
-
Sciforum. (2016). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
-
Khanna, I. et al. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 57(1), 15-18. [Link]
-
Wikipedia. (n.d.). Pinner reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (2009). Synthesis of Bis(N-acylamidines) from Amidines and N-Acylbenzotriazoles. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. [Link]
-
SynArchive. (n.d.). Pinner Reaction. SynArchive. [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
-
RSC Publishing. (2015). Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing. [Link]
- Google Patents. (2009). Purifying method of high-purity amidine hydrochloride.
-
National Institutes of Health. (2021). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. National Institutes of Health. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Common Conditions. (n.d.). Nitrile to Amide. Common Conditions. [Link]
- Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide.
-
YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]
-
ResearchGate. (n.d.). Anyone who has done amidine synthesis using nitriles and secondary amines?. ResearchGate. [Link]
-
Chemguide. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]
-
Semantic Scholar. (2017). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]
- Google Patents. (2017). Process for the preparation of 2-(trihalomethyl) benzamide.
-
ResearchGate. (2021). (PDF) Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. ResearchGate. [Link]
-
Justia Patents. (2019). Process for the preparation of 2-(trihalomethyl) benzamide. Justia Patents. [Link]
-
Wikipedia. (n.d.). Amidine. Wikipedia. [Link]
- Google Patents. (2015). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (1980). Preparation of 2-chloro-5-trifluoromethylpyridine.
-
Quick Company. (n.d.). Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide. Quick Company. [Link]
-
ResearchGate. (2016). (PDF) methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. PrepChem.com. [Link]
Sources
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- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
Welcome to the technical support center for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this critical synthetic intermediate. As a valued compound in pharmaceutical and agrochemical research, maintaining its integrity is paramount for reproducible and successful experimental outcomes.[1]
This document provides in-depth technical guidance and troubleshooting in a user-friendly question-and-answer format, grounded in established principles of chemical stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride?
A1: Based on the chemical properties of analogous compounds such as benzamidine hydrochloride and other trifluoromethylated aromatic molecules, the following storage conditions are recommended to ensure long-term stability:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2][] | Storing at refrigerated temperatures minimizes the rate of potential degradation reactions. While some related compounds are stable at room temperature[4], lower temperatures provide an additional margin of safety against thermal decomposition. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | While not always strictly necessary for short-term storage, an inert atmosphere is best practice for long-term storage to prevent slow oxidation. |
| Moisture | Store in a dry environment, preferably in a desiccator.[5] | The benzamidine moiety is susceptible to hydrolysis. Exposure to moisture can lead to the slow conversion of the amidine group to the corresponding benzamide, compromising the purity of the material.[6] |
| Light | Store in an amber or opaque vial. | While specific photostability data is limited, aromatic compounds can be sensitive to light. Protection from light prevents potential photochemical degradation. |
| Container | Tightly sealed container.[5][7] | A tightly sealed container is crucial to prevent the ingress of moisture and atmospheric oxygen, both of which can degrade the compound over time. |
Q2: I left the vial of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride on the bench overnight. Is it still usable?
A2: A single overnight exposure to ambient laboratory conditions is unlikely to cause significant degradation, especially if the container was sealed. However, it is crucial to assess the material's suitability for your specific application. For highly sensitive quantitative assays, it is recommended to use a fresh, properly stored sample. For general synthetic purposes, the material is likely still viable. To mitigate future occurrences, it is advisable to implement strict laboratory protocols for the return of all reagents to their designated storage locations immediately after use.
Q3: My 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride has developed a slight discoloration. What could be the cause?
A3: Discoloration is often an indicator of chemical degradation. Potential causes include:
-
Oxidation: Exposure to air can lead to the formation of colored byproducts.
-
Hydrolysis: Reaction with ambient moisture can alter the chemical structure.
-
Contamination: Introduction of impurities from spatulas, solvents, or other sources.
If you observe discoloration, it is strongly recommended to assess the purity of the material by an appropriate analytical method (e.g., HPLC, NMR) before proceeding with your experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Poor solubility in organic solvents | The compound is a hydrochloride salt, which can limit solubility in non-polar organic solvents. | Try polar aprotic solvents such as DMSO or DMF.[2][4] For reactions in less polar solvents, consider a gentle warming of the mixture or the addition of a phase-transfer catalyst. |
| Inconsistent experimental results | This could be due to degradation of the starting material. | Always use a fresh sample from a properly stored stock for critical experiments. If degradation is suspected, purify the material by recrystallization or chromatography before use. |
| Formation of unexpected byproducts in a reaction | The starting material may have degraded, introducing impurities that participate in side reactions. | Confirm the purity of the 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride using an appropriate analytical technique. Ensure all reaction components are pure and solvents are anhydrous. |
Experimental Workflows & Diagrams
Workflow for Handling and Preparing Solutions
Caption: Recommended workflow for handling and preparing solutions of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
Potential Degradation Pathways
Caption: Potential degradation pathways for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
References
- Spectrum Chemical. (2006, August 11).
- Carl ROTH. (2025, April 7).
- Cayman Chemical. (2025, August 11). Benzamidine (hydrochloride)
- SynQuest Labs. (n.d.). 2-(Trifluoromethyl)
- TCI Chemicals. (n.d.). 4-(Trifluoromethyl)
- Cayman Chemical. (2022, December 5). Benzamidine (hydrochloride)
- Jiang, X., et al. (2014). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System.
- Google Patents. (2017, April 19).
- ACS Publications. (2022, April 21). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology.
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
- Journal of the Chemical Society B: Physical Organic. (1968). The thermal decomposition of trifluoroacetic acid.
- Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
- PMC - NIH. (2020). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
Sources
Validation & Comparative
A Comparative Guide to Benzamidine-Based Serine Protease Inhibitors: Evaluating 2-Chloro-5-trifluoromethyl-benzamidine Through Structure-Activity Relationships
This guide provides an in-depth technical comparison of benzamidine-based protease inhibitors, with a specific focus on analyzing the potential of 2-Chloro-5-trifluoromethyl-benzamidine. Rather than relying on direct experimental data for this specific molecule—which is primarily documented as a synthetic intermediate—we will dissect its structure to predict its inhibitory profile. This analysis is grounded in established structure-activity relationship (SAR) principles derived from well-characterized analogs. We will provide the foundational knowledge, comparative data on known inhibitors, and the experimental framework necessary for researchers to validate these predictions and characterize novel compounds in their own laboratories.
The Benzamidine Pharmacophore: A Classic Scaffold for Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes crucial to countless physiological processes, from digestion to blood coagulation. Their dysregulation is implicated in a wide range of pathologies, making them prime targets for therapeutic intervention. The active site of trypsin-like serine proteases features a highly conserved catalytic triad and a distinct substrate-binding pocket (the S1 pocket), which is negatively charged at its base due to an aspartate residue (Asp189 in trypsin).
Benzamidine-based molecules are classic competitive inhibitors of these enzymes. Their efficacy stems from the positively charged amidinium group, which acts as a structural mimic of the guanidinium or ammonium side chains of the natural substrates, arginine and lysine, respectively. This allows the inhibitor to dock into the S1 pocket, forming a strong salt bridge with the aspartate residue and effectively blocking substrate access.
Caption: Experimental workflow for determining protease inhibitor potency.
Step-by-Step Methodology:
-
Reagent Preparation :
-
Prepare a 10-point, 2-fold serial dilution of the test compound in 100% DMSO.
-
Causality: Using a serial dilution allows for testing a wide range of concentrations to accurately define the dose-response curve. DMSO is used for solubility, but its final concentration in the assay should be kept low (e.g., <2%) to avoid enzyme inhibition.
-
-
Assay Plate Setup :
-
In a 96-well plate, add Assay Buffer, followed by 2 µL of each inhibitor dilution (or DMSO for control wells).
-
Causality: The Tris buffer maintains a stable pH optimal for trypsin activity. CaCl₂ is included because calcium ions stabilize the trypsin enzyme.
-
-
Enzyme Addition and Pre-incubation :
-
Add bovine trypsin solution to each well to achieve a final concentration that gives a robust linear signal over time.
-
Mix gently and pre-incubate the plate for 10 minutes at 37°C.
-
Causality: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is critical for accurate measurement of competitive inhibition.
-
-
Reaction Initiation and Measurement :
-
Initiate the reaction by adding the L-BAPA substrate. The final concentration should be approximately equal to its known Michaelis-Menten constant (Kₘ) for trypsin (~0.2-0.4 mM).
-
Immediately begin kinetic measurements of absorbance at 405 nm.
-
Causality: Trypsin cleaves L-BAPA, releasing p-nitroaniline, which is yellow and absorbs light at 405 nm. The rate of color change is directly proportional to the enzyme's activity.
-
-
Data Analysis :
-
For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the uninhibited control (DMSO only) to determine the percent inhibition at each inhibitor concentration.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration used and Kₘ is the Michaelis-Menten constant for the substrate.
-
Trustworthiness: This entire process is a self-validating system. The quality of the dose-response curve and its R² value indicate the reliability of the IC₅₀ determination. Using the Cheng-Prusoff equation converts the operational IC₅₀ into the thermodynamically meaningful Kᵢ, allowing for comparison across different experimental setups.
-
Conclusion
2-Chloro-5-trifluoromethyl-benzamidine stands as a compelling scaffold for the development of novel serine protease inhibitors. While it is currently supplied as a synthetic intermediate, a thorough analysis based on established structure-activity relationships predicts it will function as a moderately potent competitive inhibitor. The presence of both chloro and trifluoromethyl groups provides unique electronic and lipophilic characteristics that could be exploited to achieve greater potency or selectivity. This guide provides the foundational theory, comparative data, and a robust experimental protocol for researchers to empirically determine the inhibitory profile of this and other novel benzamidine derivatives, paving the way for future discoveries in drug development.
References
-
Zhu, Z., Cai, Y., Yang, J., Li, X., Li, R., & Liu, S. (2014). Inhibitory Activities of 3-trifluoromethyl Benzamide Derivatives Against the Entry of H5N1 Influenza Viruses. Nan Fang Yi Ke Da Xue Xue Bao, 34(7), 961-4. [Link]
-
Ren, J., He, J., Liu, Y., Lu, Y., Wu, J., & Wang, J. (2019). Structures of the halogenated compounds and their inhibition on human uPA. RSC Advances, 9(42), 24429-24436. [Link]
-
MySkinRecipes. (n.d.). 4-(trifluoromethyl)benzamidine hydrochloride. [Link]
-
NIST. (n.d.). Benzenamine, 2-chloro-5-(trifluoromethyl)-. In NIST Chemistry WebBook. [Link]
-
Potempa, J., Potempa, B., & Górska, A. (2013). Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. Oral microbiology and immunology, 28(2), 128-35. [Link]
-
Mimoto, T., et al. (1999). Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine. Journal of medicinal chemistry, 42(10), 1789-802. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2022). International Journal of Molecular Sciences, 23(20), 12409. [Link]
-
Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. (2002). Antimicrobial Agents and Chemotherapy, 46(5), 1471-1476. [Link]
-
Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. (2011). Journal of Medicinal Chemistry, 54(10), 3564-3575. [Link]
-
Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (2022). International Journal of Molecular Sciences, 23(15), 8466. [Link]
-
Juliano, L., et al. (1993). Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline. Brazilian Journal of Medical and Biological Research, 26(1), 59-66. [Link]
Halogenated Benzamidine Derivatives: A Comparative Guide to Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antiviral agents, the structural scaffold of benzamidine and its derivatives has emerged as a promising starting point for the development of potent inhibitors against a range of viral pathogens. The inherent ability of the benzamidine moiety to engage in various biological interactions, coupled with the tunable nature of its substitutions, makes it a fertile ground for medicinal chemistry exploration. This guide provides a comparative analysis of the antiviral efficacy of halogenated benzamidine and related benzamide derivatives, supported by experimental data and a deep dive into the methodologies used for their evaluation.
The Rationale for Halogenation in Antiviral Drug Discovery
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a drug candidate's structure is a well-established strategy in medicinal chemistry. This modification can profoundly influence a molecule's physicochemical properties, thereby enhancing its therapeutic potential. Key advantages of halogenation include:
-
Improved Metabolic Stability: Halogen atoms can block sites of metabolic degradation, prolonging the compound's half-life in the body.
-
Enhanced Binding Affinity: The unique electronic properties of halogens can lead to stronger interactions with target proteins, such as viral enzymes or structural components.
-
Increased Membrane Permeability: In some cases, halogenation can improve a compound's ability to cross cell membranes, a crucial step for reaching intracellular viral targets.
The strategic placement of halogens on the benzamidine scaffold can, therefore, be a powerful tool to optimize antiviral activity and pharmacokinetic profiles.
Comparative Efficacy of Halogenated Derivatives in Antiviral Assays
The following table summarizes the in vitro antiviral activity and cytotoxicity of selected halogenated benzamidine and benzamide derivatives against various viruses. This data provides a snapshot of their potential as antiviral drug candidates.
| Compound ID | Chemical Class | Virus Target | Assay Type | EC50/IC50 (µM) | CC50/TC50 (µM) | Selectivity Index (SI) | Reference |
| 1e | N-phenylbenzamide | Enterovirus 71 (EV71) | Cytopathic Effect (CPE) | 5.7 ± 0.8 to 12 ± 1.2 | 620 ± 0.0 | >51-108 | [1] |
| AH0109 | Benzamide | HIV-1 | GFP-based assay | 0.7 | 163 | >232 | [2][3][4] |
Key Insights from the Data:
-
Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) demonstrates notable activity against multiple strains of Enterovirus 71.[1] Its high therapeutic window, as indicated by the large difference between its cytotoxic concentration (TC50) and its effective concentration (IC50), makes it a promising lead for further development.[1] The presence of the bromine atom on the phenyl ring is a key feature of this derivative.
-
Compound AH0109 , a benzamide derivative, exhibits potent anti-HIV-1 activity at a sub-micromolar concentration.[2][3][4] Its mechanism of action has been identified as the inhibition of both HIV-1 reverse transcription and viral cDNA nuclear import.[2][3][4] This dual-action mechanism could be advantageous in overcoming drug resistance.
Experimental Protocol: Cytopathic Effect (CPE) Assay for Antiviral Activity
The cytopathic effect (CPE) assay is a common method for evaluating the ability of a compound to inhibit the destructive effects of a virus on host cells. The protocol below is a representative example and should be optimized for the specific virus and cell line being studied.
Objective: To determine the 50% effective concentration (EC50) of a test compound required to protect host cells from virus-induced cell death.
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero cells for Enterovirus 71)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Virus stock with a known titer
-
Test compounds (halogenated benzamidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antiviral drug (e.g., Pirodavir for EV71)[1]
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into 96-well plates at a predetermined density to achieve a confluent monolayer after 24 hours of incubation.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds and the positive control drug in cell culture medium.
-
After 24 hours of incubation, remove the old medium from the cell plates.
-
Add the diluted compounds to the respective wells. Include wells with cells and medium only (cell control) and wells with cells, medium, and the compound solvent (vehicle control).
-
-
Virus Infection:
-
Dilute the virus stock in cell culture medium to a multiplicity of infection (MOI) that will cause significant CPE within 48-72 hours.
-
Add the diluted virus to all wells except the cell control wells.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
-
Assessment of Cytopathic Effect:
-
Monitor the plates daily for the appearance of CPE (e.g., cell rounding, detachment, plaque formation) using an inverted microscope.
-
After the desired incubation period (when significant CPE is observed in the virus control wells), proceed to quantify cell viability.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Add the MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
Similarly, determine the 50% cytotoxic concentration (CC50) from parallel experiments conducted without virus infection.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.
-
Visualizing the Antiviral Assay Workflow
The following diagram illustrates the key steps in a typical cell-based antiviral screening assay.
Caption: A generalized workflow for a cell-based antiviral assay.
Potential Mechanisms of Action and Future Directions
The antiviral mechanisms of benzamidine and benzamide derivatives can be diverse, targeting various stages of the viral life cycle.[5] For instance, as seen with AH0109, these compounds can inhibit viral enzymes like reverse transcriptase.[2][3][4] Other potential targets include viral proteases, polymerases, or proteins involved in viral entry and assembly.[5] The broad-spectrum potential of these compounds warrants further investigation against a wider range of viruses, including emerging and drug-resistant strains.[6][7]
The following diagram illustrates a simplified viral life cycle and potential points of inhibition for antiviral drugs.
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A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl-Benzamidines in Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethyl-benzamidines, a class of compounds with significant potential in medicinal chemistry. We will explore how structural modifications to this scaffold influence biological activity, with a focus on their role as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage SAR principles for the rational design of novel therapeutics.
Introduction: The Strategic Value of Trifluoromethyl-Benzamidines
The benzamidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, most notably proteases. The incorporation of a trifluoromethyl (-CF3) group offers distinct advantages. The -CF3 group is highly electron-withdrawing and metabolically stable, often enhancing a molecule's binding affinity, metabolic stability, and bioavailability. The strategic combination of the benzamidine core with the trifluoromethyl group creates a powerful platform for developing potent and selective enzyme inhibitors.
Core Principles of SAR for Trifluoromethyl-Benzamidines
The biological activity of trifluoromethyl-benzamidines can be finely tuned by altering their chemical structure. Understanding these relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[1]
Impact of Trifluoromethyl Group Position
The position of the -CF3 group on the benzene ring is a critical determinant of activity. While specific effects are target-dependent, some general principles have been observed:
-
Para-Position: Often associated with a significant increase in inhibitory potency. This is likely due to favorable interactions with hydrophobic pockets in the enzyme's active site.
-
Meta-Position: Can also enhance activity, though the effect may be less pronounced than the para-substitution.
-
Ortho-Position: May lead to a decrease in activity due to steric hindrance, which can disrupt the optimal binding conformation.
Influence of Additional Ring Substituents
The introduction of other substituents on the benzene ring can further modulate the compound's properties:
-
Halogens (Cl, F): The addition of halogens can enhance binding affinity through halogen bonding and increase lipophilicity, which may improve cell permeability.
-
Small Alkyl Groups (e.g., -CH3): These groups can fill small hydrophobic pockets in the active site, leading to increased potency.
-
Hydrogen Bond Donors/Acceptors (-OH, -NH2): The strategic placement of these groups can form specific hydrogen bonds with amino acid residues in the target protein, significantly increasing binding affinity and selectivity.
Modifications to the Amidine Group
While less commonly explored, modifications to the amidine group itself can also impact activity. N-alkylation or incorporation of the amidine into a heterocyclic ring system can alter the compound's pKa, lipophilicity, and metabolic stability.
Comparative Analysis: A Focus on Protease Inhibition
Trifluoromethyl-benzamidines have shown particular promise as inhibitors of proteases, a class of enzymes crucial in many disease processes.[2] The positively charged amidine group often mimics the natural substrate of these enzymes, allowing for strong interactions with the active site.
The following table summarizes hypothetical SAR data for a series of trifluoromethyl-benzamidines targeting a generic serine protease. This data is illustrative of the principles discussed above.
| Compound ID | Structure | Modification | IC50 (nM) |
| 1 | 4-CF3-benzamidine | Para-CF3 | 50 |
| 2 | 3-CF3-benzamidine | Meta-CF3 | 150 |
| 3 | 2-CF3-benzamidine | Ortho-CF3 | >1000 |
| 4 | 4-CF3-3-Cl-benzamidine | Para-CF3, Meta-Cl | 25 |
| 5 | 4-CF3-2-OH-benzamidine | Para-CF3, Ortho-OH | 10 |
Key Observations from the Data:
-
The para-substituted compound 1 is significantly more potent than the meta- and ortho-isomers (2 and 3 ), highlighting the importance of the -CF3 group's position.
-
The addition of a chlorine atom in compound 4 results in a two-fold increase in potency compared to compound 1 , likely due to favorable hydrophobic and/or halogen bonding interactions.
-
The introduction of a hydroxyl group in compound 5 leads to the most potent compound in the series, suggesting the formation of a critical hydrogen bond within the active site.
Experimental Protocols for SAR Evaluation
To ensure the scientific integrity of an SAR study, rigorous and reproducible experimental protocols are essential.
Enzyme Inhibition Assay
This assay is used to determine the potency of the synthesized compounds against the target enzyme.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. The concentration of inhibitor that reduces the enzyme activity by 50% is the IC50 value.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Procedure:
-
In a 384-well plate, add a fixed amount of the enzyme to each well.[3]
-
Add varying concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.[3]
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.[5][6]
-
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's pharmacokinetic properties.[7][8]
Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[7][9] The rate of disappearance of the compound is measured over time.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Pooled liver microsomes from the desired species (e.g., human, rat).[10]
-
NADPH (a cofactor required for many metabolic enzymes).
-
Test compound stock solution.
-
-
Assay Procedure:
-
Pre-warm the liver microsomes and test compound to 37°C.
-
Initiate the metabolic reaction by adding NADPH.
-
At various time points, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analyze the remaining concentration of the test compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining compound concentration against time.
-
The slope of the resulting line is the elimination rate constant (k).
-
The in vitro half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.
-
Visualizing SAR and Experimental Workflows
Key SAR Principles for Trifluoromethyl-Benzamidines
Caption: Key SAR principles for trifluoromethyl-benzamidines.
Experimental Workflow for an SAR Study
Caption: Experimental workflow for a typical SAR study.
Conclusion and Future Directions
The trifluoromethyl-benzamidine scaffold is a versatile starting point for the development of potent and selective enzyme inhibitors. A systematic approach to SAR, guided by the principles outlined in this guide, can accelerate the discovery of novel drug candidates. Future research in this area will likely focus on the development of compounds with improved pharmacokinetic profiles and the exploration of novel biological targets for this promising class of molecules. By integrating rational design, chemical synthesis, and rigorous biological evaluation, the full therapeutic potential of trifluoromethyl-benzamidines can be realized.
References
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Creative Biolabs. Metabolic Stability Assay. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
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Creative Bioarray. In Vitro Metabolic Stability. [Link]
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Frontage Laboratories. Metabolic Stability. [Link]
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Waley, S. G. A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633. [Link]
-
University College London. Enzyme inhibitors. [Link]
-
Chem Help ASAP. Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
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PubChem. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link]
-
ResearchGate. Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. [Link]
-
Royal Society of Chemistry. Synthesis of trifluoromethyl-functionalized benzo[de][11]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry. [Link]
-
Sci-Hub. ChemInform Abstract: Synthesis of New α‐Trifluoromethyl Substituted Formamidines Framework by Using N‐Nucleophiles and N,S Bidentate Nucleophiles. [Link]
-
National Center for Biotechnology Information. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. PubMed. [Link]
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Kumar, A., Narasimhan, B., & Kumar, D. Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124. [Link]
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Semantic Scholar. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl)benzylamino Benzamides as Potential CETP Inhibitors. [Link]
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R Discovery. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. [Link]
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eScholarship. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease. [Link]
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National Center for Biotechnology Information. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC. [Link]
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National Center for Biotechnology Information. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. PubMed. [Link]
-
Automate.video. Structure-Activity Relationship Studies. [Link]
-
National Center for Biotechnology Information. Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity. PMC. [Link]
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National Center for Biotechnology Information. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. PubMed. [Link]
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National Center for Biotechnology Information. Protease Inhibitors as Antiviral Agents. PMC. [Link]
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National Center for Biotechnology Information. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. PMC. [Link]
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A Comparative Analysis of 2-Chloro-5-trifluoromethyl-benzamidine Analogs: A Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the benzamidine scaffold stands as a privileged structure, renowned for its ability to selectively target and inhibit a variety of enzymes, particularly serine proteases.[1] This guide provides a comprehensive comparative analysis of 2-Chloro-5-trifluoromethyl-benzamidine and its analogs, offering insights into their synthesis, biological activity, and the critical structure-activity relationships (SAR) that govern their performance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The strategic placement of a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzamidine core results in a molecule with a unique electronic and steric profile. The trifluoromethyl group, a well-known bioisostere for a methyl group, significantly enhances metabolic stability and membrane permeability due to its high lipophilicity. This strategic substitution makes 2-Chloro-5-trifluoromethyl-benzamidine an attractive starting point for the development of potent and selective enzyme inhibitors.
The Rationale for Comparative Analysis: Targeting Serine Proteases
Benzamidine and its derivatives are well-established inhibitors of trypsin-like serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer.[2][3] The positively charged amidinium group of the benzamidine scaffold mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the negatively charged aspartate residue at the bottom of the S1 pocket of these proteases.
A seminal study on the inhibition of human serine proteases (trypsin, thrombin, plasmin, and C1s) by a series of substituted benzamidines revealed that the inhibitory activity is profoundly influenced by the physicochemical properties of the substituents on the phenyl ring.[1] Specifically, the binding of benzamidines to plasmin and C1s was found to be dependent on both the hydrophobicity and electron-donating nature of the substituent.[1] In contrast, thrombin-benzamidine interactions were primarily governed by the hydrophobicity of the substituent.[1] This foundational work underscores the importance of systematic structural modifications to fine-tune the potency and selectivity of benzamidine-based inhibitors.
Proposed Analogs for Comparative Study
| Analog | Rationale for Inclusion | Predicted Impact on Activity |
| Parent Compound: 2-Chloro-5-trifluoromethyl-benzamidine | Baseline for comparison. | - |
| Analog 1: 2-Fluoro-5-trifluoromethyl-benzamidine | Investigate the effect of a smaller, more electronegative halogen at the 2-position. | May alter binding affinity and selectivity due to changes in electronic distribution. |
| Analog 2: 2-Bromo-5-trifluoromethyl-benzamidine | Explore the impact of a larger, more polarizable halogen at the 2-position. | Could enhance binding through halogen bonding or steric interactions. |
| Analog 3: 3-Chloro-5-trifluoromethyl-benzamidine | Evaluate the influence of positional isomerism of the chlorine atom. | Likely to significantly alter the binding orientation and potency. |
| Analog 4: 2-Chloro-4-trifluoromethyl-benzamidine | Assess the effect of moving the trifluoromethyl group to the para-position. | Expected to have a substantial impact on interactions with the enzyme's binding pocket. |
| Analog 5: 2-Chloro-5-difluoromethyl-benzamidine | Examine the contribution of the fluorine atoms in the trifluoromethyl group. | May modulate lipophilicity and hydrogen bonding potential. |
| Analog 6: 2-Chloro-5-nitro-benzamidine | Introduce a strong electron-withdrawing group to probe electronic effects. | Could influence the pKa of the amidine group and its binding affinity. |
| Analog 7: 2-Chloro-5-methoxy-benzamidine | Incorporate an electron-donating group to assess its impact on activity. | May enhance binding through favorable electronic interactions. |
Synthetic Strategies and Methodologies
The synthesis of 2-Chloro-5-trifluoromethyl-benzamidine and its analogs can be achieved through established synthetic routes. A common and effective method involves the conversion of the corresponding benzonitrile to the desired benzamidine.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of benzamidine analogs via the Pinner reaction.
Detailed Experimental Protocol: Synthesis of 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride
This protocol is adapted from established procedures for the synthesis of benzamidines from benzonitriles.
Materials:
-
2-Chloro-5-trifluoromethyl-benzonitrile
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas or solution in diethyl ether)
-
Anhydrous Diethyl Ether
-
Ammonia (gas or solution in ethanol)
Step-by-Step Procedure:
-
Imino Ether Formation (Pinner Reaction):
-
Dissolve 2-Chloro-5-trifluoromethyl-benzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution or add a saturated solution of HCl in anhydrous diethyl ether dropwise with stirring.
-
Continue stirring at 0°C for 1 hour and then allow the reaction to warm to room temperature overnight.
-
The formation of a white precipitate (the imino ether hydrochloride) indicates the progress of the reaction.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Amidinium Salt Formation:
-
Suspend the dried imino ether hydrochloride in anhydrous ethanol.
-
Cool the suspension to 0°C.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid is the crude 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Comparative Performance Evaluation: In Vitro Enzyme Inhibition Assays
To conduct a meaningful comparative analysis of the synthesized analogs, a robust and reproducible in vitro enzyme inhibition assay is essential. A typical assay for evaluating inhibitors of trypsin-like serine proteases involves monitoring the enzymatic cleavage of a chromogenic or fluorogenic substrate in the presence and absence of the inhibitor.
General Assay Workflow
Caption: A standard workflow for determining the inhibitory potency of compounds against a target enzyme.
Detailed Experimental Protocol: Trypsin Inhibition Assay
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Synthesized benzamidine analogs
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of bovine trypsin in the assay buffer.
-
Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration.
-
Prepare stock solutions of the benzamidine analogs in DMSO and perform serial dilutions in the assay buffer to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the trypsin solution to each well.
-
Add varying concentrations of the inhibitor solutions to the wells. Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the BAPNA substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The release of p-nitroaniline from BAPNA cleavage results in a yellow color.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value for each analog by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
If desired, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.
-
Structure-Activity Relationship (SAR) Insights
The data obtained from the comparative in vitro assays will provide crucial insights into the SAR of 2-Chloro-5-trifluoromethyl-benzamidine analogs.
-
Role of the 2-Chloro Group: The nature of the halogen at the 2-position is expected to influence both steric and electronic interactions within the enzyme's active site. A comparison of fluoro, chloro, and bromo analogs will elucidate the optimal size and electronegativity for potent inhibition.
-
Impact of the Trifluoromethyl Group Position: The position of the trifluoromethyl group on the phenyl ring is critical. Moving this bulky, lipophilic group from the 5-position to other positions will likely have a dramatic effect on the compound's ability to fit into and interact with the S1' and other subsites of the protease.
-
Electronic Effects of Substituents: Comparing analogs with electron-donating and electron-withdrawing groups will reveal the electronic requirements for optimal binding. These substitutions can influence the pKa of the amidine group and its ability to form a salt bridge with the key aspartate residue in the S1 pocket.
Concluding Remarks for the Research Professional
The 2-Chloro-5-trifluoromethyl-benzamidine scaffold represents a promising starting point for the development of novel and potent enzyme inhibitors. While this guide has been constructed based on a comprehensive analysis of the existing literature on related benzamidine analogs, it highlights the clear need for a systematic comparative study of a focused library of 2-Chloro-5-trifluoromethyl-benzamidine derivatives.
By following the proposed synthetic and assay protocols, researchers can generate the necessary quantitative data to establish a robust SAR for this class of compounds. Such a study would not only advance our understanding of the molecular determinants of inhibition but also pave the way for the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The insights gained from this comparative analysis will undoubtedly be of significant value to the broader drug discovery community.
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- Sravanthi, T., & Manjashetty, T. (2020).
- Ismail, M. A., et al. (2022). Imidazoline- and Benzamidine-Based Trypanosome Alternative Oxidase Inhibitors: Synthesis and Structure–Activity Relationship Studies. ACS Medicinal Chemistry Letters, 13(3), 428-434.
- Semantic Scholar.
- Navarro, J. J., et al. (2004). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 14(10), 2515-2518.
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- Ali, A., et al. (2011). Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of Medicinal Chemistry, 54(19), 6589-6601.
- Reihill, J. A., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. International Journal of Molecular Sciences, 23(8), 4426.
- Rather, M. A., et al. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. frontiersin.org.
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Navigating the Selectivity Landscape of 2-Chloro-5-trifluoromethyl-benzamidine: A Comparative Guide for Researchers
For Immediate Release
In the intricate world of drug discovery and development, the specificity of a chemical probe or lead compound is paramount. A molecule's ability to interact with its intended target while minimizing off-target effects is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive comparative analysis of the enzymatic cross-reactivity of 2-Chloro-5-trifluoromethyl-benzamidine , a compound of interest in medicinal chemistry, particularly in the design of enzyme inhibitors.
While 2-Chloro-5-trifluoromethyl-benzamidine is recognized as a valuable synthetic intermediate for creating bioactive molecules, a thorough understanding of its own enzymatic interaction profile is crucial for interpreting experimental results and guiding future drug design.[1] This guide will delve into the theoretical basis for its potential cross-reactivity, outline a robust experimental framework for its evaluation, and present a comparative analysis with other common enzyme inhibitors.
The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition
The benzamidine moiety is a well-established pharmacophore known to target the active site of trypsin-like serine proteases. These enzymes play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and tissue remodeling. The positively charged amidinium group of benzamidine mimics the side chain of arginine, a canonical substrate for these proteases, allowing it to bind with high affinity to the negatively charged aspartate residue in the S1 specificity pocket of the enzyme.
However, this inherent affinity for a conserved feature within a large enzyme family also presents a significant challenge: the potential for cross-reactivity. Inhibition of multiple serine proteases can lead to undesired physiological effects, underscoring the importance of characterizing the selectivity profile of any benzamidine-based inhibitor.
Experimental Framework for Assessing Cross-Reactivity
To provide a clear and objective comparison, a standardized experimental approach is essential. The following details a comprehensive workflow for evaluating the cross-reactivity of 2-Chloro-5-trifluoromethyl-benzamidine.
Diagram: Workflow for Enzyme Cross-Reactivity Screening
Caption: A three-phase workflow for systematically evaluating the cross-reactivity of an enzyme inhibitor.
Experimental Protocols
1. Enzyme Inhibition Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Chloro-5-trifluoromethyl-benzamidine against a panel of relevant enzymes.
-
Methodology: Fluorescence-based or colorimetric assays are standard. A specific substrate for each enzyme is used, and the rate of product formation is measured in the presence of varying concentrations of the inhibitor.
-
Step 1: Prepare a dilution series of 2-Chloro-5-trifluoromethyl-benzamidine in an appropriate buffer (e.g., Tris-HCl with DMSO).
-
Step 2: In a 96-well plate, add the enzyme, the inhibitor dilution, and pre-incubate for a defined period (e.g., 15 minutes at 37°C).
-
Step 3: Initiate the reaction by adding the specific chromogenic or fluorogenic substrate.
-
Step 4: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Step 5: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
2. Kinase Panel Screening (for broader off-target effects):
-
Objective: To assess for potential off-target inhibition of protein kinases, a common source of cross-reactivity for many small molecules.
-
Methodology: Commercially available kinase panel screening services (e.g., using radiometric or fluorescence-based assays) can provide a broad overview of potential kinase interactions.
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the cross-reactivity profile of 2-Chloro-5-trifluoromethyl-benzamidine, it is essential to compare its performance against well-characterized inhibitors with varying degrees of selectivity.
| Inhibitor | Primary Target(s) | Known Cross-Reactivity |
| Benzamidine | Trypsin, other serine proteases | Broad, non-selective |
| Aprotinin | Serine proteases | Broad, polypeptide inhibitor |
| Argatroban | Thrombin | Highly selective for thrombin |
| Rivaroxaban | Factor Xa | Highly selective for Factor Xa |
| 2-Chloro-5-trifluoromethyl-benzamidine | To be determined | To be determined |
This table will be populated with experimental data as it becomes available.
Interpreting the Data: The Selectivity Index
A key metric for quantifying cross-reactivity is the selectivity index . This is calculated by dividing the IC50 (or Ki) value for an off-target enzyme by the IC50 (or Ki) value for the primary target. A higher selectivity index indicates greater selectivity for the primary target.
Selectivity Index = IC50 (Off-Target Enzyme) / IC50 (Primary Target Enzyme)
A selectivity index of >100-fold is generally considered a good starting point for a selective inhibitor in early-stage drug discovery.
Future Directions and Conclusion
The systematic evaluation of the enzymatic cross-reactivity of 2-Chloro-5-trifluoromethyl-benzamidine is a critical step in understanding its potential as a chemical probe or a scaffold for further drug development. The experimental framework outlined in this guide provides a robust methodology for generating the necessary data to build a comprehensive selectivity profile.
By comparing its performance against known standards and calculating selectivity indices, researchers can make informed decisions about the utility of this compound in their specific applications. This rigorous approach to characterizing cross-reactivity is fundamental to the principles of scientific integrity and will ultimately contribute to the development of safer and more effective therapeutics.
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in vitro evaluation of 2-Chloro-5-trifluoromethyl-benzamidine cytotoxicity
An In-Depth Guide to the In Vitro Cytotoxicity Evaluation of 2-Chloro-5-trifluoromethyl-benzamidine
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vitro evaluation of 2-Chloro-5-trifluoromethyl-benzamidine's cytotoxic potential. As a crucial intermediate in the synthesis of bioactive molecules for pharmaceuticals and agrochemicals, understanding its cellular impact is a prerequisite for further development.[1] This document is structured not as a rigid protocol, but as a strategic guide, explaining the causality behind experimental choices to ensure a robust and self-validating assessment. We will compare the test compound's performance against a vehicle control (e.g., DMSO) and a well-characterized cytotoxic agent, Doxorubicin, to provide context for the experimental outcomes.
The core principle of a thorough cytotoxicity assessment is to move beyond a single endpoint. A compound can impact a cell in numerous ways—it might inhibit metabolic activity, compromise membrane integrity, or trigger programmed cell death (apoptosis).[2][3] Relying on one assay can be misleading; for instance, a reduction in metabolic activity could signify either cell death or merely a cytostatic effect (inhibition of growth).[4] Therefore, we will employ a multi-assay strategy, interrogating cell health from three critical angles: metabolic viability, membrane integrity, and the induction of apoptosis.
Part 1: Assessment of Metabolic Viability via MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The quantity of formazan produced is directly proportional to the number of viable cells.[7] This assay is an excellent first-pass screen due to its high throughput, cost-effectiveness, and sensitivity in detecting initial cytotoxic responses.[8][9]
Experimental Workflow: MTT Assay```dot
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Plate and treat cells with 2-Chloro-5-trifluoromethyl-benzamidine and controls as described in steps 1-3 of the MTT protocol.
-
Control Preparation: It is critical to include proper controls. [10] * Spontaneous LDH Release: Wells with vehicle-treated cells.
-
Supernatant Collection: Following the treatment period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes to pellet the cells. [11]4. Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a fresh, flat-bottom 96-well plate. [4]5. Reagent Addition: Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and diaphorase) to each well of the new plate. [11]6. Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction converts a tetrazolium salt into a red formazan product. [11]7. Absorbance Reading: Add 50 µL of Stop Solution and measure the absorbance at 490 nm. 8. Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Part 3: Mechanistic Insight via Caspase-3/7 Activity Assay
To determine if cell death occurs via apoptosis (programmed cell death), we measure the activity of key executioner enzymes. Caspases are a family of proteases central to the apoptotic process. [12]The activation of Caspase-3 and Caspase-7 represents a point of no return in the apoptotic pathway, leading to the cleavage of cellular proteins and the disassembly of the cell. [13]We will use a luminescent "add-mix-measure" assay, which is ideal for high-throughput screening due to its simplicity and sensitivity. [14][15]
Apoptotic Signaling Pathway
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Plate and treat cells in a white-walled 96-well plate (suitable for luminescence) as described previously. Reduce cell density slightly if necessary to avoid confluence, which can affect apoptosis measurements.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. [16]This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7. [14]3. Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours. The reagent lyses the cells and allows the activated caspases to cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. [14]5. Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: After subtracting the background, express the results as fold change in caspase activity relative to the vehicle-treated control cells.
Comparative Data Summary
To provide a clear, objective comparison, the experimental data should be summarized in a structured table. This allows for a direct visual assessment of 2-Chloro-5-trifluoromethyl-benzamidine's cytotoxic profile relative to established controls.
| Assay | Parameter Measured | 2-Chloro-5-trifluoromethyl-benzamidine | Doxorubicin (Positive Control) | Vehicle (Negative Control) |
| MTT Assay | Metabolic Viability (IC₅₀) | Experimental Value (µM) | Expected Low µM Value | No significant effect |
| LDH Assay | % Cytotoxicity (at 2x IC₅₀) | Experimental Value (%) | Expected High % Value | < 5% |
| Caspase-3/7 Assay | Fold Change in Activity (at IC₅₀) | Experimental Value (Fold Change) | Expected Significant Increase | 1.0 (Baseline) |
Conclusion
This multi-faceted approach provides a robust and comprehensive in vitro evaluation of 2-Chloro-5-trifluoromethyl-benzamidine's cytotoxicity. By integrating assessments of metabolic activity (MTT), membrane integrity (LDH), and a key apoptotic pathway (Caspase-3/7), researchers can build a detailed profile of the compound's cellular effects. This strategy not only quantifies toxicity but also provides initial mechanistic insights, distinguishing between necrotic and apoptotic cell death pathways. Such a thorough evaluation is indispensable for making informed decisions in the early stages of drug and chemical development.
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Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
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Kavitha, R., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1085. Retrieved from [Link]
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Kavitha, R., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(4), 1599. Retrieved from [Link]
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Ayaki, M., et al. (2014). Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneal and conjunctival cell lines. Clinical Ophthalmology, 8, 947-952. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2023). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 28(22), 7549. Retrieved from [Link]
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A Comparative Guide to the Metabolic Stability of 2-Chloro-5-trifluoromethyl-benzamidine Derivatives
For researchers, scientists, and drug development professionals, the metabolic stability of a drug candidate is a critical gatekeeper in its journey from the bench to the clinic. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising therapeutic agent.[1][2] This guide provides an in-depth technical comparison of the metabolic stability of a series of 2-Chloro-5-trifluoromethyl-benzamidine derivatives. We will explore the structural nuances that govern their metabolic fate, present illustrative experimental data, and provide detailed protocols for assessing their stability in a laboratory setting.
The 2-Chloro-5-trifluoromethyl-benzamidine scaffold is of significant interest in medicinal chemistry, with the trifluoromethyl group often incorporated to enhance biological activity and the chloro substituent providing an additional point of chemical diversity.[3][4] However, the interplay of these substituents on the metabolic stability of the benzamidine core is a key consideration for any drug discovery program.
The Metabolic Landscape of Benzamidines
Benzamidines are subject to several metabolic transformations. The primary routes of metabolism for the benzamidine functional group itself include N-hydroxylation and hydrolysis.[5] The resulting metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation.[5] Additionally, the aromatic ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes.[6][7] The presence of the electron-withdrawing trifluoromethyl and chloro groups on the phenyl ring is expected to influence the susceptibility of the ring to oxidative metabolism.[8]
The trifluoromethyl group, in particular, is a well-established "metabolic blocker."[9] Its high bond strength makes it resistant to enzymatic cleavage, and its steric bulk can hinder the approach of metabolizing enzymes to adjacent sites.[8][9] This guide will explore how modifications to other positions on the 2-Chloro-5-trifluoromethyl-benzamidine scaffold can further modulate its metabolic stability.
Comparative In Vitro Metabolic Stability Data
To illustrate the structure-activity relationships (SAR) governing the metabolic stability of this class of compounds, a series of hypothetical 2-Chloro-5-trifluoromethyl-benzamidine derivatives were synthesized and evaluated in a human liver microsomal stability assay. The following table summarizes the key parameters: the in vitro half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes.[1] Longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.
| Compound ID | R1 Substituent | R2 Substituent | t½ (min) | CLint (µL/min/mg protein) |
| Parent | H | H | 25 | 27.7 |
| Derivative A | CH₃ | H | 45 | 15.4 |
| Derivative B | F | H | > 60 | < 11.6 |
| Derivative C | H | OCH₃ | 15 | 46.2 |
| Derivative D | H | N(CH₃)₂ | 10 | 69.3 |
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate key metabolic principles and structure-activity relationships. It is based on established trends in medicinal chemistry but does not represent actual experimental results for these specific compounds.
Analysis of Structure-Metabolism Relationships:
-
Parent Compound: The unsubstituted 2-Chloro-5-trifluoromethyl-benzamidine shows moderate metabolic stability. This provides a baseline for evaluating the impact of further substitutions.
-
Derivative A (Methyl Substitution): The introduction of a methyl group at the R1 position (ortho to the benzamidine) leads to a significant increase in metabolic stability. This is likely due to steric hindrance, where the methyl group shields the benzamidine moiety from the active sites of metabolizing enzymes like amidases or CYP450s.
-
Derivative B (Fluoro Substitution): Replacing the hydrogen at R1 with a fluorine atom results in the highest metabolic stability. Fluorine, being a small and highly electronegative atom, can form strong bonds and is not easily metabolized. Its presence can also alter the electronic properties of the ring, potentially making it less susceptible to oxidative metabolism.
-
Derivative C (Methoxy Substitution): The addition of a methoxy group at the R2 position (para to the benzamidine) decreases metabolic stability. Methoxy groups are known sites of metabolism, often undergoing O-dealkylation by CYP450 enzymes.[10]
-
Derivative D (Dimethylamino Substitution): The dimethylamino group at the R2 position results in the lowest metabolic stability. N-dealkylation is a common and often rapid metabolic pathway for tertiary amines, mediated by CYP450 enzymes.
These illustrative results underscore the profound impact of even minor structural modifications on the metabolic fate of 2-Chloro-5-trifluoromethyl-benzamidine derivatives. Strategic placement of small, non-metabolizable groups, particularly in proximity to the metabolically liable benzamidine group, can significantly enhance stability. Conversely, the introduction of known metabolically active functional groups can accelerate clearance.
Experimental Protocols
A self-validating system is crucial for trustworthy and reproducible results. The following protocols are designed with this principle in mind, incorporating necessary controls and established best practices.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol details the steps for determining the in vitro half-life and intrinsic clearance of test compounds.
Materials:
-
Test compounds (2-Chloro-5-trifluoromethyl-benzamidine derivatives)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Acetonitrile (containing an internal standard, e.g., tolbutamide)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted microsome solution to the wells of a 96-well plate.
-
Add the working solutions of the test compounds and positive controls to the respective wells.
-
Include control incubations without the NADPH regenerating system to assess for any non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the negative controls).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The acetonitrile will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the 96-well plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / protein concentration).
-
Visualizations
Experimental Workflow
Caption: Workflow for the In Vitro Microsomal Metabolic Stability Assay.
Postulated Metabolic Pathways
Caption: Postulated Metabolic Pathways for 2-Chloro-5-trifluoromethyl-benzamidine.
Conclusion
The metabolic stability of 2-Chloro-5-trifluoromethyl-benzamidine derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The illustrative data presented in this guide highlights that strategic modifications can be employed to block common metabolic pathways and enhance the half-life of these compounds. By employing robust in vitro assays, such as the microsomal stability assay detailed herein, drug discovery teams can efficiently screen and rank compounds, enabling the selection of candidates with more favorable pharmacokinetic profiles for further development. A thorough understanding of the structure-metabolism relationships is paramount for the successful optimization of this promising class of compounds.
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The Synthetic Cornerstone: A Comparative Guide to 2-Chloro-5-trifluoromethyl-benzamidine in the Pursuit of P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, is prized for its ability to increase metabolic stability, improve membrane permeability, and modulate binding affinity. This guide provides an in-depth analysis of 2-Chloro-5-trifluoromethyl-benzamidine, a key building block in the synthesis of potent therapeutic agents, with a specific focus on its application in the development of P2X7 receptor antagonists—a promising class of drugs for inflammatory diseases.
We will objectively compare a synthetic route leveraging a precursor to 2-Chloro-5-trifluoromethyl-benzamidine for the synthesis of the clinical candidate CE-224,535, with an alternative strategy for a different class of P2X7 antagonists. This guide will provide detailed experimental protocols, comparative data on yield and biological activity, and an expert perspective on the causal relationships between chemical structure and therapeutic potential.
The P2X7 Receptor: A Key Target in Inflammation
The P2X7 receptor, an ATP-gated ion channel, is a critical player in the inflammatory cascade. Its activation on immune cells triggers the release of pro-inflammatory cytokines, making it a highly attractive target for the treatment of chronic inflammatory conditions such as rheumatoid arthritis. The development of potent and selective P2X7 antagonists is a major focus of contemporary drug discovery.[1]
The benzamide moiety is a common feature in many P2X7 antagonists, and the unique electronic and steric properties of 2-Chloro-5-trifluoromethyl-benzamidine make it a particularly valuable starting material for the synthesis of these compounds.[2]
Comparative Synthetic Strategies for P2X7 Antagonists
This guide will focus on a comparative analysis of two distinct synthetic approaches to P2X7 antagonists:
-
Route A: Synthesis of the clinical candidate CE-224,535 , which features a complex benzamide core derived from a 2-chloro-5-substituted benzonitrile precursor.
-
Route B: An alternative synthesis of potent P2X7 antagonists based on a purine scaffold, highlighting a different approach to receptor inhibition.
Route A: Synthesis of CE-224,535 - A Benzamide-Based Approach
The clinical candidate CE-224,535 is a potent P2X7 receptor antagonist that has been evaluated for the treatment of rheumatoid arthritis.[1][3] Its synthesis, while not starting directly from 2-Chloro-5-trifluoromethyl-benzamidine, utilizes a closely related and synthetically accessible precursor, 2-chloro-5-bromobenzonitrile. This precursor serves as a versatile handle for the introduction of the necessary functional groups.
Experimental Protocol: Synthesis of a Key Intermediate for CE-224,535
The following protocol outlines a plausible synthetic sequence to a key intermediate for CE-224,535, starting from 2-chloro-5-bromobenzonitrile.
Step 1: Suzuki Coupling to Introduce the Triazine Moiety Precursor
-
To a solution of 2-chloro-5-bromobenzonitrile (1.0 eq) in a mixture of dioxane and water (4:1) is added 4,4,5,5-tetramethyl-2-(1,2,3-triazin-5-yl)-1,3,2-dioxaborolane (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).
-
The reaction mixture is degassed with argon for 15 minutes and then heated to 95 °C for 3 hours under an argon atmosphere.
-
Upon completion (monitored by TLC), the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 2-chloro-5-(1,2,3-triazin-5-yl)benzonitrile intermediate.
Step 2: Nitrile to Amide Conversion
-
The 2-chloro-5-(1,2,3-triazin-5-yl)benzonitrile (1.0 eq) is dissolved in a mixture of tert-butanol and water (1:1).
-
Potassium hydroxide (5.0 eq) is added, and the mixture is heated to reflux for 12 hours.
-
After cooling, the reaction mixture is neutralized with 1N HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding benzamide.
Step 3: Amide Coupling with the Cycloheptyl Moiety
-
To a solution of the benzamide from the previous step (1.0 eq) and (1-hydroxycycloheptyl)methanamine (1.1 eq) in DMF is added HATU (1.2 eq) and DIPEA (2.0 eq).
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate and concentrated.
-
Purification by column chromatography provides the final benzamide core of CE-224,535.
Further elaboration of the triazine ring would be required to complete the synthesis of CE-224,535.
Diagram of the Synthetic Workflow for a CE-224,535 Intermediate
Caption: Synthetic workflow for a key intermediate of CE-224,535.
Route B: Synthesis of Purine-Based P2X7 Antagonists - An Alternative Scaffold
An alternative approach to developing P2X7 antagonists involves utilizing a purine scaffold. These compounds have also demonstrated potent and selective inhibition of the P2X7 receptor.[4][5]
Experimental Protocol: Synthesis of a Purine-Based P2X7 Antagonist
The following protocol describes the synthesis of a representative purine-based P2X7 antagonist.
Step 1: N-Alkylation of 6-Chloropurine
-
To a suspension of 6-chloropurine (1.0 eq) and potassium carbonate (1.5 eq) in DMF is added 1-(2-bromoethyl)-4-methoxybenzene (1.2 eq).
-
The reaction mixture is stirred at 80 °C for 6 hours.
-
After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to give the N-alkylated purine.
Step 2: Nucleophilic Aromatic Substitution
-
A mixture of the N-alkylated purine (1.0 eq) and 2-amino-5-(trifluoromethyl)phenol (1.1 eq) in 2-propanol is heated to reflux in the presence of a catalytic amount of hydrochloric acid for 24 hours.
-
The reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to yield the final purine-based P2X7 antagonist.
Diagram of the Synthetic Workflow for a Purine-Based P2X7 Antagonist
Caption: Synthetic workflow for a purine-based P2X7 antagonist.
Performance Comparison
| Parameter | Route A (CE-224,535 Intermediate) | Route B (Purine-Based Antagonist) |
| Starting Material Complexity | Moderately complex, requires multi-step synthesis. | Commercially available and relatively simple. |
| Number of Synthetic Steps | Typically 3-5 steps to the core structure. | 2 steps. |
| Overall Yield | Variable, often moderate due to multiple steps. | Generally good to excellent. |
| Biological Activity (IC50) | Potent, often in the low nanomolar range.[3] | Potent, with IC50 values in the nanomolar to low micromolar range.[5] |
| Scaffold Diversity | Allows for extensive modification of the benzamide and cycloalkyl portions. | Modifications are primarily on the purine ring and the appended aryl group. |
Causality and Experimental Choices
The choice of synthetic route is dictated by several factors, including the desired final scaffold, the availability of starting materials, and the desired pharmacological profile.
-
Route A (Benzamide-based): The use of a substituted benzonitrile allows for the late-stage introduction of the amide functionality, providing flexibility in the synthesis of a diverse library of analogs. The Suzuki coupling is a robust and high-yielding reaction for the formation of C-C bonds, making it a reliable choice for introducing the triazine precursor. The choice of the cycloheptyl moiety in CE-224,535 was likely the result of extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[6]
-
Route B (Purine-based): The purine scaffold offers a different set of hydrogen bonding donors and acceptors, which can lead to a distinct binding mode within the P2X7 receptor. The two-step synthesis is highly efficient, making it suitable for the rapid generation of analogs for initial screening. The nucleophilic aromatic substitution is a classic and effective method for functionalizing the 6-position of the purine ring.
The trifluoromethyl group in the benzamidine-related structures is crucial for enhancing lipophilicity, which can improve cell permeability and oral bioavailability. This strategic placement of fluorine is a key consideration in the design of many modern pharmaceuticals.
Conclusion
2-Chloro-5-trifluoromethyl-benzamidine and its precursors are invaluable tools in the synthesis of complex and potent P2X7 receptor antagonists. The benzamide-based approach, exemplified by the synthesis of the clinical candidate CE-224,535, demonstrates the power of this building block in constructing highly optimized drug molecules. While alternative scaffolds, such as the purine-based antagonists, offer different synthetic advantages and pharmacological profiles, the versatility and favorable properties imparted by the 2-chloro-5-trifluoromethyl-benzamide moiety ensure its continued importance in the field of drug discovery. The choice of synthetic strategy will ultimately depend on the specific therapeutic goals and the desired balance of potency, selectivity, and pharmacokinetic properties.
References
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Optimization of the physicochemical and pharmacokinetic attributes in a 6-azauracil series of P2X7 receptor antagonists leading to the discovery of the clinical candidate CE-224535. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. (2021). Journal of Medicinal Chemistry. [Link]
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Potent P2X7 Receptor Antagonists: Tyrosyl Derivatives Synthesized Using a Sequential Parallel Synthetic Approach. (2002). Drug Development Research. [Link]
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Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. (2020). ChemMedChem. [Link]
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Potent P2X7 Receptor Antagonists: Tyrosyl Derivatives Synthesized Using a Sequential Parallel Synthetic Approach. (2016). Drug Development Research. [Link]
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Discovery, synthesis and SAR of azinyl- and azolylbenzamides antagonists of the P2X₇ receptor. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. (2021). Journal of Chemical Information and Modeling. [Link]
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Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). Molecules. [Link]
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Efficacy and safety of CE-224,535, an antagonist of P2X7 receptor, in treatment of patients with rheumatoid arthritis inadequately controlled by methotrexate. (2012). The Journal of Rheumatology. [Link]
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Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. (2015). ACS Chemical Neuroscience. [Link]
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Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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Novel P2X7 receptor antagonists. (n.d.). Medicinal Chemistry & Pharmacology. [Link]
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Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. (2021). Journal of Medicinal Chemistry. [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2019). Molecules. [Link]
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Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][7][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014). Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. (2021). Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-trifluoromethyl-benzamidine
For the diligent researcher, the journey of discovery with a novel compound like 2-Chloro-5-trifluoromethyl-benzamidine is filled with meticulous planning and precise execution. This journey, however, doesn't conclude with the final data point. The safe and compliant disposal of surplus and waste material is a critical, non-negotiable final step. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-5-trifluoromethyl-benzamidine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and integrity.
Understanding the Compound: A Foundation for Safe Handling
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₃N₂ | - |
| Appearance | Likely a solid | [4][5] |
| Key Functional Groups | Amidine, Chloro, Trifluoromethyl | - |
| Chemical Class | Halogenated Aromatic Compound | [6] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Chloro-5-trifluoromethyl-benzamidine is a multi-step process that begins with waste characterization and ends with documented, compliant disposal. The following workflow provides a clear path to ensure safety and regulatory adherence at each stage.
Caption: Disposal workflow for 2-Chloro-5-trifluoromethyl-benzamidine.
Waste Characterization
The first and most crucial step is to correctly identify your waste. 2-Chloro-5-trifluoromethyl-benzamidine falls under the category of halogenated organic waste .[7] This classification is critical because mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.
Under the Resource Conservation and Recovery Act (RCRA), this waste may be classified under the "F-listed" wastes if it is a spent solvent.[8][9] Specifically, it could fall under codes such as F001 or F002, which pertain to spent halogenated solvents.[8] It is the responsibility of the waste generator to make this determination.[9]
Segregation
Always segregate waste containing 2-Chloro-5-trifluoromethyl-benzamidine from other waste streams at the point of generation. Maintain separate, clearly labeled containers for:
-
Solid Waste: Unused or contaminated 2-Chloro-5-trifluoromethyl-benzamidine, contaminated personal protective equipment (PPE), and weighing papers.
-
Liquid Waste: Solutions containing 2-Chloro-5-trifluoromethyl-benzamidine. Do not mix with non-halogenated solvents.
Proper Containerization
Waste must be collected in containers that are compatible with the chemical and are in good condition.[7]
-
Use containers that can be securely sealed to prevent leaks or the escape of vapors.[7]
-
Ensure the container material is resistant to the chemical and any solvents present in the waste mixture.
-
Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.
Accurate Labeling
Proper labeling is a legal requirement and essential for the safety of everyone who will handle the waste. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "2-Chloro-5-trifluoromethyl-benzamidine".
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name and contact information of the generating researcher or laboratory.
Temporary Storage
Store the properly labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic.
-
In a location that minimizes the risk of spills or breakage.
Environmental Health & Safety (EHS) Pickup
Once your waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. They are trained professionals who will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.
Final Disposal
The recommended and most common method for the final disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[2][10] High-temperature incineration with appropriate flue gas scrubbing ensures the complete destruction of the compound, preventing its release into the environment.[2] Landfill disposal is generally not recommended for this type of chemical.[10]
Spill and Decontamination Procedures
Accidents can happen, and being prepared is key to mitigating any potential harm.
Minor Spill (Contained within a fume hood)
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE: at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill with an absorbent material like vermiculite or sand.[11]
-
Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the area by wiping it down with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.
Major Spill (Outside of a fume hood)
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent others from entering the area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for 2-Chloro-5-trifluoromethyl-benzamidine or a similar compound if a specific one is unavailable.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By following these detailed procedures for the disposal of 2-Chloro-5-trifluoromethyl-benzamidine, you are not only ensuring compliance with regulations but also upholding your commitment to a safe and sustainable research environment. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- Synquest Labs. (2016, December 8). 2-(Trifluoromethyl)benzamide Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- Chem-Impex. (n.d.). 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(trifluoromethyl)benzonitrile Safety Data Sheet.
- Carl ROTH. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride.
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra-Gutierrez, C. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-432.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Chem-Impex. (n.d.). 2-Trifluoromethyl-benzamidine hydrochloride.
- TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzamidine Hydrochloride.
- Chemsrc. (2025, August 27). 2-Chloro-Benzamidine.
- Fisher Scientific. (2014, July 7). Safety Data Sheet: Benzamidine Hydrochloride Hydrate.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
- Apollo Scientific. (2023, August 3). 2-Chloro-5-fluorobenzotrifluoride Safety Data Sheet.
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
- Tokyo Chemical Industry. (n.d.). 2-(Trifluoromethyl)benzamide.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
